molecular formula C13H22N4O7 B1674463 Laninamivir CAS No. 203120-17-6

Laninamivir

Cat. No.: B1674463
CAS No.: 203120-17-6
M. Wt: 346.34 g/mol
InChI Key: QNRRHYPPQFELSF-CNYIRLTGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Laninamivir is a potent and long-acting neuraminidase inhibitor (NAI) used in scientific research against influenza A and B viruses . It is structurally similar to zanamivir but is distinguished by its prolonged duration of action in the respiratory tract . Researchers value this compound for its unique pharmacokinetics; following administration as the prodrug this compound octanoate, it is converted to the active form in the airways where it is retained at concentrations above the inhibitory threshold for most influenza neuraminidases for over five days, and potentially up to ten days . This sustained activity allows for a single-dose regimen in research models, providing a significant advantage in studies investigating treatment efficacy and compliance . Its mechanism of action involves competitive inhibition of the viral neuraminidase enzyme, which is essential for the release and spread of progeny virions from infected host cells . By binding to the enzyme's active site, this compound prevents the cleavage of sialic acid residues, effectively containing the infection and reducing viral propagation . A key area of research interest is this compound's activity profile against influenza strains with reduced susceptibility to other NAIs, such as oseltamivir, making it a valuable tool for studying drug resistance . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-2,3-dihydroxy-1-methoxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O7/c1-5(19)16-9-6(17-13(14)15)3-8(12(21)22)24-11(9)10(23-2)7(20)4-18/h3,6-7,9-11,18,20H,4H2,1-2H3,(H,16,19)(H,21,22)(H4,14,15,17)/t6-,7+,9+,10+,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRRHYPPQFELSF-CNYIRLTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C=C(OC1C(C(CO)O)OC)C(=O)O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)OC)C(=O)O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60942457
Record name Laninamivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203120-17-6
Record name Laninamivir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203120-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Laninamivir [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203120176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Laninamivir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12791
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Laninamivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LANINAMIVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B408IW3GL5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Laninamivir: A Technical Guide to its Mechanism of Action Against Influenza Virus

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed examination of the biochemical and pharmacological mechanisms by which Laninamivir exerts its antiviral effects against the influenza virus. It includes quantitative data on its inhibitory activity, summaries of clinical efficacy, and detailed protocols for key experimental assays used in its evaluation.

Core Mechanism of Action: Neuraminidase Inhibition

The primary therapeutic target of this compound is the neuraminidase (NA) enzyme, a critical glycoprotein on the surface of the influenza virus.[1][2] The NA enzyme facilitates the release of newly synthesized virus particles (progeny virions) from the surface of infected host cells by cleaving terminal sialic acid residues. This action prevents the self-aggregation of virions and their attachment to the host cell, allowing them to infect other cells and propagate the infection.[3]

This compound is a potent and competitive inhibitor of this enzyme.[1] By binding with high affinity to the active site of the neuraminidase enzyme, this compound blocks its sialidase activity. This inhibition prevents the release of progeny virions, causing them to remain tethered to the host cell surface.[2] This effectively halts the spread of the virus within the respiratory tract, thereby mitigating the severity and duration of influenza symptoms.[1][2]

cluster_host Infected Host Cell cluster_virus Influenza Virus Lifecycle replication Viral RNA Replication & Protein Synthesis assembly Virion Assembly & Budding replication->assembly release Progeny Virions Tethered by Sialic Acid assembly->release NA Neuraminidase (NA) Enzyme release->NA cleaves Sialic Acid to enable... attachment 1. Attachment & Entry uncoating 2. Uncoating attachment->uncoating uncoating->replication spread Viral Spread & Infection of New Cells NA->spread This compound This compound (Active Form) This compound->NA COMPETITIVELY INHIBITS

Caption: Influenza virus lifecycle and the inhibitory action of this compound.

Pharmacokinetics: A Long-Acting, Inhaled Prodrug

A distinguishing feature of this compound is its pharmacokinetic profile, which enables a long-lasting effect from a single administration.[1][2] It is delivered as an inactive octanoate prodrug, this compound octanoate (CS-8958), via inhalation.[3][4][5] This targeted delivery method ensures the drug reaches the primary site of infection in the respiratory tract.[2]

Upon deposition in the lungs, endogenous esterases hydrolyze the octanoate ester, converting the prodrug into its active form, this compound.[4][5][6] The active metabolite has a high affinity for lung tissue, resulting in prolonged retention and high local concentrations.[1][5] This extended antiviral activity allows for a single-dose treatment regimen, a significant advantage for patient compliance over other neuraminidase inhibitors that require multiple doses over several days.[1][5] Pharmacokinetic studies in healthy volunteers show that while the prodrug disappears from plasma with a half-life of about 2 hours, the active this compound is eliminated slowly, with a half-life of approximately 3 days.[6]

Prodrug This compound Octanoate (CS-8958 Prodrug) Inhalation Inhalation Prodrug->Inhalation Lungs Respiratory Tract (Lungs) Inhalation->Lungs Activation Hydrolysis by Esterases Lungs->Activation Active This compound (Active Drug) Activation->Active Action Neuraminidase Inhibition (Prolonged Action) Active->Action

Caption: Prodrug activation pathway of inhaled this compound octanoate.

Quantitative In Vitro Inhibitory Activity

The potency of this compound has been quantified against a wide range of influenza virus types, subtypes, and lineages. The 50% inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a biological function. Studies have shown that this compound is a highly potent inhibitor, with IC50 values in the low nanomolar range. It also demonstrates effectiveness against certain oseltamivir-resistant strains, such as those with the H275Y mutation.[4][5]

Table 1: In Vitro Neuraminidase Inhibitory Activity (IC50) of this compound

Influenza Virus Type/Subtype Mean IC50 (nM) ± SD Median IC50 (nM) Reference
A(H1N1)pdm09 0.27 ± 0.05 0.22 [7]
A(H3N2) 0.62 ± 0.05 0.60 [7]

| B | 3.26 ± 0.26 | 2.37 |[7] |

Further studies have analyzed the group-specific inhibitory action of this compound, revealing that it and Zanamivir are more effective against Group 1 neuraminidase (which possesses a 150-cavity in its active site) than Group 2 NA.[4]

Table 2: Comparative IC50 Values (nM) Against Different Neuraminidase Groups

Neuraminidase Inhibitor N5 (Typical Group 1) p09N1 (Atypical Group 1) p57N2 (Typical Group 2) Reference
This compound 0.90 1.83 3.12 [4]
Zanamivir 0.59 1.11 1.36 [4]
Oseltamivir 1.13 0.45 0.47 [4]

| This compound Octanoate (Prodrug) | 389 | 947 | 129 |[4] |

Clinical Efficacy Data

Clinical trials have demonstrated the efficacy of a single inhaled dose of this compound octanoate for both the treatment and post-exposure prophylaxis of influenza.

Table 3: Clinical Efficacy of this compound Octanoate in Treatment

Study Population Treatment Groups Outcome Measure Result Reference
Adults (≥20 years) 40 mg this compound (single dose) vs. 75 mg Oseltamivir (twice daily for 5 days) Median Time to Illness Alleviation 73.0 hours vs. 73.6 hours (non-inferior) [8]
Children (H1N1-infected) 40 mg this compound (single dose) vs. Oseltamivir Median Time to Illness Alleviation Reduced by 60.9 hours compared to oseltamivir [9]
Children (H1N1-infected) 20 mg this compound (single dose) vs. Oseltamivir Median Time to Illness Alleviation Reduced by 66.2 hours compared to oseltamivir [9]

| Adults (≥20 years) | 40 mg this compound (single dose) vs. Oseltamivir | Viral Shedding at Day 3 | Significantly lower proportion of patients shedding virus (P=0.006) |[8] |

Table 4: Efficacy of this compound Octanoate in Post-Exposure Prophylaxis

Study Population Treatment Groups Outcome Measure Result Reference
Household Contacts 20 mg this compound (2 doses) vs. Placebo Proportion with Clinical Influenza 3.9% vs. 16.9% (P < 0.001) [10]
Household Contacts 20 mg this compound (2 doses) vs. Placebo Relative Risk Reduction 77.0% [10]
Household Contacts 40 mg this compound (single dose) vs. Placebo Proportion with Clinical Influenza 4.5% vs. 12.1% (P = 0.001) [11]

| Household Contacts | 40 mg this compound (single dose) vs. Placebo | Relative Risk Reduction | 62.8% |[11] |

Key Experimental Methodologies

This assay is the most common method for determining the susceptibility of influenza viruses to neuraminidase inhibitors by calculating IC50 values.[12] It relies on a fluorogenic substrate, 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by the NA enzyme, releases the fluorescent product 4-methylumbelliferone (4-MU).[12][13]

Materials:

  • NA Inhibitors: this compound, Oseltamivir carboxylate, Zanamivir, etc., prepared as 300 µM master stocks.[14]

  • Substrate: 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[13]

  • Assay Buffer: 33.3 mM 2-(N-morpholino)ethanesulfonic acid (MES), 4 mM CaCl2, pH 6.5.[14]

  • Stop Solution: e.g., 0.1 M NaOH in 80% ethanol.[15]

  • Equipment: 96-well flat-bottom plates, fluorometer (e.g., excitation 365 nm, emission 450 nm).[16]

Procedure:

  • Virus Titration: Perform a serial dilution of the virus stock to determine the optimal concentration that yields a robust fluorescent signal within the linear range of the instrument.[14]

  • Inhibitor Dilution: Prepare serial dilutions of each NA inhibitor in assay buffer, typically ranging from 0 nM to 30,000 nM, in a 96-well plate.[13]

  • Virus-Inhibitor Incubation: Add the predetermined optimal dilution of the influenza virus to each well containing the serially diluted inhibitors. Incubate the plate at 37°C for 45 minutes to allow the inhibitor to bind to the viral neuraminidase.[15]

  • Substrate Addition: Add the MUNANA substrate to all wells. Incubate the plate at 37°C for 60 minutes.[15]

  • Reaction Termination: Add the stop solution to each well to terminate the enzymatic reaction.[15]

  • Fluorescence Reading: Measure the fluorescence of the product (4-MU) in each well using a fluorometer.

  • Data Analysis: Plot the percentage of NA inhibition against the logarithm of the inhibitor concentration. Use curve-fitting software (e.g., JASPR) to calculate the IC50 value, which is the concentration of the inhibitor required to reduce NA activity by 50%.[16]

start Start prep_inhibitor 1. Prepare Serial Dilutions of this compound in Plate start->prep_inhibitor prep_virus 2. Add Optimal Dilution of Influenza Virus prep_inhibitor->prep_virus incubate1 3. Incubate (37°C, 45 min) (Inhibitor-Enzyme Binding) prep_virus->incubate1 add_substrate 4. Add MUNANA Substrate incubate1->add_substrate incubate2 5. Incubate (37°C, 60 min) (Enzymatic Reaction) add_substrate->incubate2 stop 6. Add Stop Solution incubate2->stop read 7. Read Fluorescence stop->read analyze 8. Plot Data & Calculate IC50 read->analyze end End analyze->end

Caption: Experimental workflow for the Neuraminidase Inhibition (NI) assay.

Cell-based assays measure the ability of a drug to inhibit viral replication in a cellular context. The Influenza Replication Inhibition Neuraminidase-based Assay (IRINA) is a modern approach that uses the enzymatic activity of nascent NA molecules on the surface of infected cells as a reliable indicator of virus replication.[17]

Principle: The assay quantifies the overall reduction in viral replication in the presence of an antiviral agent. Madin-Darby Canine Kidney (MDCK) cells are commonly used as they are highly susceptible to influenza virus infection. The amount of neuraminidase activity measured in the cell lysate or supernatant is directly proportional to the number of new virus particles produced.

Procedure Outline:

  • Cell Seeding: Seed MDCK cells in 96-well plates and grow to confluence.

  • Drug Treatment and Infection: Wash the cell monolayers and add media containing serial dilutions of this compound. Subsequently, infect the cells with a standardized amount of influenza virus.

  • Incubation: Incubate the plates for a period sufficient for multiple cycles of viral replication (e.g., 48-72 hours).

  • Quantification of Replication: Lyse the cells or collect the supernatant. Measure the total neuraminidase activity using a fluorometric or chemiluminescent substrate (e.g., MUNANA or NA-Star).[16][17]

  • Data Analysis: Determine the drug concentration that inhibits viral replication by 50% (EC50) by plotting the NA signal against the drug concentration.

This assay provides a more comprehensive assessment of antiviral efficacy, as it accounts for drug uptake, metabolism, and the entire viral replication cycle within the host cell.[17]

References

An In-depth Technical Guide to the Chemical Structure and Properties of Laninamivir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laninamivir is a potent and long-acting neuraminidase inhibitor developed for the treatment and prophylaxis of influenza A and B virus infections. Administered as its prodrug, this compound octanoate, it offers the clinical advantage of a single-dose inhalation regimen. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound and its prodrug. Detailed methodologies for its synthesis and for the enzymatic assays used to determine its inhibitory activity are also presented. Furthermore, this guide visualizes the mechanism of action and experimental workflows through detailed diagrams to facilitate a deeper understanding for researchers and professionals in the field of antiviral drug development.

Chemical Structure and Identification

This compound, chemically known as (4S,5R,6R)-5-acetamido-4-carbamimidamido-6-[(1R,2R)-3-hydroxy-2-methoxypropyl]-5,6-dihydro-4H-pyran-2-carboxylic acid, is a synthetic antiviral compound.[1] It is structurally analogous to sialic acid, the natural substrate of the neuraminidase enzyme. The octanoyl ester prodrug, this compound octanoate, enhances the lipophilicity of the molecule, facilitating its delivery and retention in the respiratory tract. Upon administration, it is hydrolyzed by endogenous esterases to release the active this compound molecule.[2]

Table 1: Chemical Identification of this compound and this compound Octanoate

IdentifierThis compoundThis compound Octanoate
IUPAC Name (4S,5R,6R)-5-acetamido-4-carbamimidamido-6-[(1R,2R)-3-hydroxy-2-methoxypropyl]-5,6-dihydro-4H-pyran-2-carboxylic acid[1](2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-2-hydroxy-1-methoxy-3-octanoyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid
CAS Number 203120-17-6[1]203120-46-1[3]
Molecular Formula C₁₃H₂₂N₄O₇[1]C₂₁H₃₆N₄O₈[3]
SMILES O=C(O)C=1O--INVALID-LINK----INVALID-LINK--CO">C@@H--INVALID-LINK----INVALID-LINK--C=1[1]CCCCCCCC(=O)OC--INVALID-LINK--C(=O)O)N=C(N)N)NC(=O)C)OC">C@HO
InChI InChI=1S/C13H22N4O7/c1-5(19)16-9-6(17-13(14)15)3-8(12(21)22)24-11(9)10(23-2)7(20)4-18/h3,6-7,9-11,18,20H,4H2,1-2H3,(H,16,19)(H,21,22)(H4,14,15,17)/t6-,7+,9+,10+,11+/m0/s1[1]InChI=1S/C21H36N4O8/c1-4-5-6-7-8-9-16(28)32-11-14(27)18(31-3)19-17(24-12(2)26)13(25-21(22)23)10-15(33-19)20(29)30/h10,13-14,17-19,27H,4-9,11H2,1-3H3,(H,24,26)(H,29,30)(H4,22,23,25)/t13-,14+,17+,18+,19+/m0/s1

Physicochemical Properties

The physicochemical properties of this compound and its octanoate prodrug are crucial for their formulation, delivery, and pharmacokinetic profile. This compound is a hydrophilic molecule, while the addition of the octanoyl ester in the prodrug increases its lipophilicity, which is key to its prolonged retention in the lungs.

Table 2: Physicochemical Properties of this compound and this compound Octanoate

PropertyThis compoundThis compound Octanoate
Molecular Weight 346.34 g/mol [1]472.53 g/mol [3]
Melting Point Data not available224-228°C (decomposes)[4]
pKa Data not available3.80 ± 0.70 (Predicted)[4]
Solubility 3.12 mg/mL in PBS (pH 7.2)[5]DMSO: Sparingly soluble (1-10 mg/ml), Ethanol: Slightly soluble (0.1-1 mg/ml), Water: Insoluble[3]
Appearance SolidWhite to Off-White Solid[4]

Antiviral Activity

This compound is a highly potent inhibitor of the neuraminidase enzyme of both influenza A and B viruses. Its inhibitory activity is quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The prodrug, this compound octanoate, exhibits significantly weaker in vitro activity as it requires conversion to the active form.

Table 3: In Vitro Neuraminidase Inhibitory Activity (IC₅₀) of this compound and this compound Octanoate

Influenza Virus Strain/SubtypeThis compound IC₅₀ (nM)This compound Octanoate IC₅₀ (nM)
Influenza A
H1N10.90 - 1.83[5][6]389 - 947[6]
H3N23.12[5][6]129[6]
H5N10.90[6]Not available
Influenza B 3.26 (mean)>10,000

Mechanism of Action

The antiviral activity of this compound is attributed to its selective inhibition of the influenza virus neuraminidase enzyme. This enzyme is crucial for the release of newly formed virus particles from the surface of infected cells. By blocking the active site of neuraminidase, this compound prevents the cleavage of sialic acid residues, leading to the aggregation of virions at the cell surface and preventing their spread to other cells.

Prodrug Activation and Neuraminidase Inhibition

This compound is administered as its octanoate prodrug via inhalation. In the respiratory tract, endogenous esterases hydrolyze the octanoyl ester, releasing the active drug, this compound. This compound then binds to the active site of the neuraminidase enzyme.

Prodrug_Activation_and_Inhibition cluster_inhalation Respiratory Tract cluster_virus Influenza Virus This compound Octanoate This compound Octanoate Esterases Esterases This compound Octanoate->Esterases Hydrolysis This compound (Active) This compound (Active) Esterases->this compound (Active) Neuraminidase Neuraminidase This compound (Active)->Neuraminidase Inhibition Virus Release Virus Release Neuraminidase->Virus Release Cleavage of Sialic Acid Sialic Acid Sialic Acid Sialic Acid->Neuraminidase Natural Substrate

Caption: Prodrug activation and mechanism of neuraminidase inhibition.

Catalytic Mechanism of Influenza Neuraminidase

The neuraminidase enzyme catalyzes the cleavage of the glycosidic linkage of terminal sialic acid residues. The proposed mechanism involves the distortion of the sialic acid ring into a transition state that is mimicked by inhibitors like this compound.

Neuraminidase_Catalytic_Mechanism Sialic Acid Binding Sialic Acid Binding Ring Distortion Ring Distortion Sialic Acid Binding->Ring Distortion Conformational Change Oxocarbocation Intermediate Oxocarbocation Intermediate Ring Distortion->Oxocarbocation Intermediate Formation of Transition State Glycosidic Bond Cleavage Glycosidic Bond Cleavage Oxocarbocation Intermediate->Glycosidic Bond Cleavage Hydrolysis Product Release Product Release Glycosidic Bond Cleavage->Product Release

Caption: Catalytic mechanism of influenza neuraminidase.

Experimental Protocols

Synthesis of this compound Octanoate

The synthesis of this compound octanoate is a multi-step process that typically starts from commercially available precursors. While various synthetic routes have been described, a general overview of a common approach is provided below.[4][7][8]

Step 1: Preparation of the Amine Precursor The synthesis often begins with a protected sialic acid derivative. A key transformation involves the introduction of an amino group at the C4 position, often via an azide intermediate, followed by reduction.

Step 2: Guanidinylation The newly introduced amino group is then converted to a guanidino group using a suitable guanidinylating agent.

Step 3: Esterification The carboxylic acid group is typically protected as an ester, for example, a methyl ester, during the initial steps.

Step 4: Selective Octanoylation The primary hydroxyl group at the C9 position of the glycerol side chain is selectively acylated with octanoyl chloride to introduce the prodrug moiety.

Step 5: Deprotection Finally, any protecting groups on the carboxylic acid and other functional groups are removed to yield this compound octanoate.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Octanoate A Protected Sialic Acid Derivative B Introduction of C4-Azide A->B C Reduction of Azide to Amine B->C D Guanidinylation of C4-Amine C->D E Selective C9-Octanoylation D->E F Final Deprotection E->F G This compound Octanoate F->G

Caption: General workflow for the synthesis of this compound octanoate.

Neuraminidase Inhibition Assay

The inhibitory activity of this compound is determined using a fluorescence-based neuraminidase inhibition assay. This assay measures the ability of the compound to inhibit the enzymatic cleavage of a fluorogenic substrate by the neuraminidase enzyme.

Protocol Overview:

  • Preparation of Reagents:

    • Prepare a stock solution of the neuraminidase inhibitor (e.g., this compound) in an appropriate buffer.

    • Prepare a solution of the fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

    • Prepare a solution of the influenza virus containing the neuraminidase enzyme.

  • Assay Procedure:

    • In a 96-well plate, add serial dilutions of the neuraminidase inhibitor.

    • Add the virus solution to each well and incubate to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the MUNANA substrate to each well.

    • Incubate the plate at 37°C for a specific period.

    • Stop the reaction by adding a stop solution (e.g., a basic solution).

  • Data Analysis:

    • Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer.

    • Plot the fluorescence intensity against the inhibitor concentration.

    • Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in the fluorescence signal compared to the control (no inhibitor).

NI_Assay_Workflow cluster_assay Neuraminidase Inhibition Assay Workflow A Prepare Serial Dilutions of this compound B Add Influenza Virus (Neuraminidase) A->B C Incubate for Inhibitor Binding B->C D Add Fluorogenic Substrate (MUNANA) C->D E Incubate at 37°C D->E F Add Stop Solution E->F G Measure Fluorescence F->G H Calculate IC50 Value G->H

Caption: Workflow for the fluorescence-based neuraminidase inhibition assay.

Conclusion

This compound is a significant advancement in the treatment of influenza, offering a potent, long-acting therapeutic option with a convenient single-dose administration. Its chemical design as a prodrug, this compound octanoate, allows for effective delivery and sustained high concentrations of the active compound in the respiratory tract. The detailed understanding of its chemical structure, physicochemical properties, and mechanism of action, as outlined in this guide, is essential for the ongoing research and development of novel antiviral agents to combat influenza and other respiratory viruses. The provided experimental methodologies serve as a valuable resource for scientists engaged in the synthesis and evaluation of neuraminidase inhibitors.

References

Laninamivir: A Preclinical Profile of Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Laninamivir is a potent, long-acting neuraminidase inhibitor (NAI) developed for the treatment and prophylaxis of influenza A and B virus infections.[1] It is administered as a prodrug, this compound octanoate (CS-8958), typically via inhalation.[2][3] Following administration, the prodrug is hydrolyzed into its active form, this compound (R-125489), directly within the respiratory tract.[4][5] A key feature of this compound is its prolonged retention in the lungs, which enables a single-dose therapeutic regimen, a significant advantage over other NAIs like oseltamivir and zanamivir that require multiple doses.[1][2][5] This guide provides a comprehensive overview of the preclinical pharmacokinetic and pharmacodynamic data that underpin its clinical use, with a focus on studies conducted in mouse and ferret models.

Mechanism of Action

This compound targets the influenza virus neuraminidase (NA) enzyme, which is a critical glycoprotein on the surface of the virus.[2][6] The primary role of NA is to cleave sialic acid residues from the host cell surface and newly formed virions.[2] This action is essential for the release of progeny virus particles from infected cells, allowing the infection to spread.[6]

This compound acts as a competitive, transition-state analogue inhibitor of the NA enzyme.[2][4] By binding with high affinity to the enzyme's active site, it prevents the cleavage of sialic acid, effectively trapping the new virions on the cell surface and halting the propagation of the virus within the host.[2] Its long-acting nature is attributed to its stable binding to the NA enzyme and its prolonged retention at the site of infection in the respiratory tract.[7]

G cluster_cell Infected Host Cell cluster_membrane cluster_action v_replication Viral Replication (Assembly) v_budding Virus Budding v_replication->v_budding 1. Progeny virus moves to cell surface v_trapped Trapped Virions v_budding->v_trapped 4. Virions remain tethered neuraminidase Neuraminidase (NA) v_budding->neuraminidase 2. NA required for release This compound This compound This compound->neuraminidase BLOCKS neuraminidase->v_trapped v_released Released Virus (Spreads Infection) neuraminidase->v_released 3. Cleaves sialic acid, releasing virus

Caption: Mechanism of action of this compound.

Pharmacokinetics in Preclinical Models

The defining pharmacokinetic characteristic of this compound is its prolonged high concentration in the respiratory tract following a single administration of its prodrug, this compound octanoate.[1][7] This is achieved by delivering the drug directly to the lungs, where local enzymes hydrolyze the octanoate ester to release the active this compound.[4]

Mouse and Rat Models: Studies in mice and rats have been crucial in establishing the long-acting nature of the drug. Following a single intranasal or intratracheal administration of this compound octanoate, the active metabolite, this compound, is retained in the lungs and trachea for an extended period.[7][8] In mice, even six days after a single intranasal dose of 236 μg/kg of the prodrug, lung concentrations of this compound remained significantly higher than the 50% inhibitory concentrations (IC50) for various influenza virus strains.[9] This sustained local exposure is the basis for its efficacy with single-dose administration.[10]

Parameter Animal Model Dose & Route Key Findings Reference
Retention Mouse236 µg/kg (this compound Octanoate), IntranasalThis compound concentration in lungs remained 50-1000x higher than IC50 values for at least 6 days.[9]
Distribution Rat0.2 mg/kg (this compound Octanoate), IntratrachealHigher concentrations found in the lungs compared to the trachea at 24 and 48 hours post-administration.[8]
Metabolism Mouse / RatIntranasal / IntratrachealThe prodrug, this compound octanoate, is effectively converted to its active form, this compound, within the respiratory tract.[4][8]
Systemic Exposure Mouse30 mg/kg (this compound), IntravenousA single IV administration was sufficient to significantly prolong survival, indicating systemic activity is also possible.[7]

Pharmacodynamics in Preclinical Models

The sustained high concentrations of this compound in the respiratory tract translate to potent and long-lasting antiviral effects in preclinical models of influenza infection. A single dose of this compound octanoate has demonstrated superior or equivalent efficacy compared to repeated administrations of oseltamivir or zanamivir.[1][11]

Mouse Models: In mouse models, a single therapeutic dose of this compound octanoate effectively treats infections with various influenza A and B viruses, including the pandemic H1N1 (2009) strain, highly pathogenic avian H5N1, and oseltamivir-resistant strains.[1][3][11] Prophylactic administration as early as seven days before viral challenge has also been shown to be effective.[1][11] Furthermore, studies suggest that the high and continuous exposure of this compound in the lungs may suppress the emergence of drug-resistant viral mutants.[9]

Ferret Models: Ferrets are considered the gold standard for influenza research as the disease progression in this model closely mimics that in humans.[12][13] In ferret models, a single dose of this compound octanoate has been shown to be as effective as multiple doses of other NAIs in reducing viral shedding and clinical symptoms.[11][14]

Efficacy Endpoint Animal Model Virus Strain(s) Treatment Regimen Key Outcomes Reference
Therapeutic Efficacy Mouse, FerretInfluenza A (H1N1), Influenza BSingle intranasal dose of this compound OctanoateSuperior or similar efficacy compared to 5-day courses of oseltamivir or zanamivir.[1][11]
Survival MouseInfluenza A/PR/8/34 (H1N1)Single intravenous dose (30 mg/kg) of this compoundSignificantly prolonged survival at a level comparable to peramivir.[7]
Viral Titer Reduction MouseInfluenza BSingle intravenous dose (30 mg/kg) of this compoundSignificantly suppressed virus proliferation in the lungs.[7]
Oseltamivir-Resistant Virus MouseH1N1 with H274Y mutationSingle intranasal dose of this compound OctanoateSignificantly reduced viral titers.[11]
Prophylaxis MouseInfluenza ASingle intranasal dose of this compound Octanoate 7 days before infectionShowed significant prophylactic efficacy.[11]

Key Experimental Protocols

The preclinical evaluation of this compound has involved standardized animal models and virological assays.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Animal Acclimatization (e.g., BALB/c mice, Ferrets) C Infection Intranasal inoculation under anesthesia A->C B Virus Stock Preparation (e.g., A/PR/8/34 H1N1) B->C D Drug Administration (Single Dose this compound Octanoate) Route: Intranasal, Inhalation, IV C->D 2-24h post-infection E Monitoring - Body Weight - Clinical Symptoms - Survival D->E F Sample Collection (Day x post-infection) Lungs, Nasal Wash, Blood E->F G Endpoint Measurement - Viral Titers (Plaque Assay) - Drug Concentration (LC-MS/MS) - Histopathology / Cytokines F->G

Caption: A typical preclinical experimental workflow.

5.1 Animal Models

  • Mice: Inbred strains such as BALB/c are commonly used for influenza infection studies to assess survival, lung viral titers, and lung pathology.[10]

  • Ferrets: Outbred ferrets are used as they exhibit human-like clinical symptoms, including fever and sneezing, and are highly susceptible to human influenza viruses, making them ideal for evaluating antiviral efficacy on both symptoms and viral shedding.[13][14]

5.2 Drug Administration

  • Formulation: this compound is administered as its prodrug, this compound octanoate (CS-8958), to facilitate delivery and absorption.[11]

  • Route: For respiratory infections, intranasal instillation in anesthetized animals (mice, ferrets) is a common method to simulate the inhaled route in humans.[10][11] Some studies in ferrets have also utilized specialized dry powder insufflators to better mimic clinical administration.[14] Intravenous administration of the active this compound has been used to study systemic pharmacokinetics and efficacy.[7]

5.3 Infection Models

  • Virus Strains: A variety of laboratory-adapted and clinical strains of influenza A and B are used, including A/Puerto Rico/8/34 (H1N1), pandemic 2009 H1N1, and oseltamivir-resistant variants (e.g., H1N1 with H274Y neuraminidase substitution).[7][10][11]

  • Inoculation: Animals are typically anesthetized and inoculated intranasally with a defined dose of virus to establish a respiratory infection.[10]

5.4 Efficacy Assessment (Endpoints)

  • Pharmacokinetic Analysis: Drug concentrations in plasma and, critically, in lung tissue or bronchoalveolar lavage (BAL) fluid are measured over time using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]

  • Pharmacodynamic Analysis:

    • Morbidity and Mortality: Daily monitoring of body weight, clinical signs of illness, and survival rates.[10]

    • Viral Load: Quantification of viral titers in the lungs and/or nasal washes at various time points post-infection, typically using plaque assays or TCID50 (50% tissue culture infective dose) assays.[7]

    • Pathology: Histopathological examination of lung tissue to assess inflammation and damage.[10]

Conclusion

Preclinical studies in mouse and ferret models have been instrumental in defining the unique pharmacological profile of this compound. The pharmacokinetic data consistently demonstrate that a single inhaled dose of the prodrug, this compound octanoate, is effectively converted to the active drug, which is then retained at high, therapeutic concentrations in the respiratory tract for several days. This sustained local exposure drives its potent, long-lasting pharmacodynamic effects, providing effective treatment and prophylaxis against a broad range of influenza viruses, including resistant strains. These findings provided a strong rationale for the single-dose regimen that has been successfully translated to clinical practice.

References

Antiviral spectrum of Laninamivir against different influenza strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Laninamivir is a potent and long-acting neuraminidase inhibitor (NAI) demonstrating a broad antiviral spectrum against various influenza A and B virus strains. Administered as a prodrug, this compound octanoate, it is hydrolyzed to its active form in the respiratory tract, providing prolonged therapeutic concentrations with a single dose. This technical guide provides an in-depth overview of the antiviral activity of this compound, detailing its efficacy against seasonal, pandemic, and avian influenza strains, including those resistant to other NAIs. The document outlines the experimental methodologies used to determine its antiviral properties and visualizes the underlying mechanism of action and experimental workflows.

Introduction

Influenza remains a significant global public health concern, necessitating the development of effective antiviral therapies. Neuraminidase inhibitors (NAIs) are a cornerstone of influenza treatment, targeting the viral neuraminidase enzyme essential for the release of progeny virions from infected cells.[1] this compound represents a significant advancement in this class of antivirals due to its prolonged duration of action, offering a simplified single-dose treatment regimen.[2] This guide synthesizes the current scientific knowledge on the antiviral spectrum of this compound, providing researchers and drug development professionals with a comprehensive resource to inform further research and development efforts.

Antiviral Activity of this compound

This compound exhibits potent inhibitory activity against a wide range of influenza viruses, including seasonal influenza A subtypes H1N1 and H3N2, and influenza B viruses of both the Victoria and Yamagata lineages.[3][4] A key advantage of this compound is its effectiveness against strains that have developed resistance to other neuraminidase inhibitors, such as oseltamivir.[5][6]

Data Presentation: In Vitro Inhibitory Activity

The in vitro antiviral activity of this compound is primarily assessed through neuraminidase inhibition assays (IC50) and cell-based assays that measure the inhibition of virus replication (EC50). The following tables summarize the quantitative data on the efficacy of this compound against various influenza strains.

Table 1: Neuraminidase Inhibitory Activity (IC50) of this compound against Influenza A Virus Strains

Influenza A SubtypeStrainMean IC50 (nM) ± SDReference
A(H1N1)pdm09Multiple Isolates0.27 ± 0.05[3]
A(H3N2)Multiple Isolates0.62 ± 0.05[3]

Table 2: Neuraminidase Inhibitory Activity (IC50) of this compound against Influenza B Virus Strains

Influenza B LineageStrainMean IC50 (nM) ± SDReference
Victoria & YamagataMultiple Isolates3.26 ± 0.26[3]
Virus (Subtype)NA MutationThis compound IC50 (nM)Fold Increase vs. WTReference
A(H1N1)H275Y0.4 ± 0.11.0[5]
A(H1N1)N295S0.3 ± 0.10.8[5]
A(H3N2)E119V1.1 ± 0.21.2[5]
A(H1N1)pdm09E119G134.5 ± 21.9305.7[5]
A(H1N1)pdm09Q136K8.9 ± 1.220.2[5]

WT: Wild-Type

Table 4: Antiviral Activity (EC50) of this compound against Avian Influenza Virus Strains

Virus (Subtype)HostEC50 (nM)Reference
A(H5N1)AvianNot explicitly detailed in provided search results
A(H7N9)AvianNot explicitly detailed in provided search results

Comprehensive EC50 data for a wide range of human seasonal influenza strains were not available in the provided search results.

Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate the antiviral spectrum of this compound.

Neuraminidase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase. The half-maximal inhibitory concentration (IC50) is determined.

Principle: The assay utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When cleaved by the neuraminidase enzyme, it releases a fluorescent product, 4-methylumbelliferone (4-MU), which can be quantified.

Detailed Protocol:

  • Virus Preparation: Influenza viruses are propagated in Madin-Darby canine kidney (MDCK) cells or embryonated chicken eggs to obtain sufficient viral titers.

  • Reagent Preparation:

    • Prepare a 2x assay buffer (e.g., 66.6 mM MES, 8 mM CaCl2, pH 6.5).

    • Prepare a stock solution of this compound in the assay buffer.

    • Prepare a working solution of the fluorogenic substrate MUNANA.

  • Assay Procedure:

    • In a 96-well microplate, add serial dilutions of this compound.

    • Add a standardized amount of influenza virus preparation to each well containing the inhibitor and to control wells (without inhibitor).

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to the neuraminidase.

    • Add the MUNANA substrate to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., a solution containing ethanol and NaOH).

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 365 nm and 450 nm for 4-MU).

    • The IC50 value, the concentration of this compound that inhibits 50% of the neuraminidase activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Virus Yield Reduction Assay

This cell-based assay measures the ability of a compound to inhibit the replication of infectious influenza virus. The half-maximal effective concentration (EC50) is determined.

Principle: Susceptible host cells are infected with influenza virus in the presence of varying concentrations of the antiviral compound. After a single replication cycle, the amount of newly produced infectious virus (progeny virus) in the cell culture supernatant is quantified.

Detailed Protocol:

  • Cell Culture: Seed a susceptible cell line (e.g., MDCK cells) in 96-well plates to form a confluent monolayer.

  • Virus and Compound Preparation:

    • Prepare serial dilutions of this compound in a serum-free cell culture medium.

    • Prepare a standardized inoculum of influenza virus.

  • Infection and Treatment:

    • Wash the cell monolayers with phosphate-buffered saline (PBS).

    • Infect the cells with the influenza virus inoculum at a specific multiplicity of infection (MOI).

    • After a virus adsorption period (e.g., 1 hour at 37°C), remove the inoculum and add the culture medium containing the different concentrations of this compound. Include a virus control (no drug) and a cell control (no virus, no drug).

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period that allows for a single cycle of viral replication (e.g., 24-48 hours).

  • Harvesting Progeny Virus: At the end of the incubation period, collect the cell culture supernatants, which contain the progeny virus.

  • Virus Titer Quantification: Determine the titer of infectious virus in the harvested supernatants using one of the following methods:

    • Plaque Assay: This method involves infecting a fresh monolayer of cells with serial dilutions of the supernatant and overlaying with a semi-solid medium. The number of plaques (zones of cell death) is counted to determine the plaque-forming units per milliliter (PFU/mL).

    • TCID50 (50% Tissue Culture Infectious Dose) Assay: This endpoint dilution assay involves infecting cell monolayers in a 96-well plate with serial dilutions of the supernatant. The dilution at which 50% of the wells show a cytopathic effect (CPE) is used to calculate the TCID50/mL.[7]

  • Data Analysis:

    • Calculate the percentage of virus yield reduction for each concentration of this compound compared to the virus control.

    • The EC50 value, the concentration of this compound that reduces the virus yield by 50%, is determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Mechanism of Action and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the mechanism of action of this compound and the workflows of the key experimental protocols.

Influenza Virus Life Cycle and this compound's Point of Intervention

Caption: Influenza virus life cycle and the inhibitory action of this compound.

Experimental Workflow for Antiviral Activity Assessment

Antiviral_Assay_Workflow cluster_NAI Neuraminidase Inhibition Assay (IC50) cluster_VYR Virus Yield Reduction Assay (EC50) NAI_1 Prepare Virus & this compound Dilutions NAI_2 Incubate Virus with this compound NAI_1->NAI_2 NAI_3 Add Fluorogenic Substrate (MUNANA) NAI_2->NAI_3 NAI_4 Measure Fluorescence NAI_3->NAI_4 NAI_5 Calculate IC50 NAI_4->NAI_5 VYR_1 Seed & Culture Host Cells VYR_2 Infect Cells with Virus & Add this compound Dilutions VYR_1->VYR_2 VYR_3 Incubate for One Replication Cycle VYR_2->VYR_3 VYR_4 Harvest Progeny Virus VYR_3->VYR_4 VYR_5 Quantify Virus Titer (Plaque Assay or TCID50) VYR_4->VYR_5 VYR_6 Calculate EC50 VYR_5->VYR_6 Start Start Start->NAI_1 Start->VYR_1

Caption: Workflow for determining the in vitro antiviral activity of this compound.

Conclusion

This compound demonstrates a potent and broad-spectrum antiviral activity against a wide array of influenza A and B viruses, including strains resistant to other neuraminidase inhibitors. Its unique pharmacokinetic profile, allowing for a single-dose administration, offers a significant clinical advantage. The data and protocols presented in this technical guide provide a comprehensive resource for the scientific community, facilitating further investigation into the therapeutic potential of this compound and the development of next-generation influenza antivirals. Continued surveillance of this compound susceptibility in circulating influenza strains is crucial to monitor for the emergence of resistance and to ensure its continued clinical effectiveness.

References

The Molecular Blueprint of a Long-Acting Antiviral: Unraveling Laninamivir's Sustained Respiratory Presence

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Laninamivir, a potent neuraminidase inhibitor, has distinguished itself in the landscape of anti-influenza therapeutics through its remarkable prolonged retention in the respiratory tract, enabling a single-dose regimen. This in-depth guide dissects the molecular underpinnings of this long-acting antiviral, providing a comprehensive overview of its pharmacokinetic profile, cellular retention mechanisms, and high-affinity binding to its target. The following sections detail the experimental evidence and structural biology that collectively explain the sustained efficacy of this compound.

The Prodrug Strategy: Enhancing Delivery and Cellular Uptake

This compound is administered as its octanoate prodrug, this compound octanoate (LO), a lipophilic molecule designed to improve its distribution into the respiratory tract following inhalation.[1][2][3] This strategic chemical modification is the first step in a cascade of events leading to the prolonged therapeutic window of the active drug.

Experimental Protocol: In Vivo Murine Pharmacokinetics of this compound Octanoate

A foundational experiment to elucidate the role of the prodrug was conducted in mice.[3]

  • Animal Model: Male BALB/c mice.

  • Drug Administration: Intranasal administration of [¹⁴C]-labeled this compound octanoate (0.5 µmol/kg).

  • Sample Collection: At various time points post-administration, lung, tracheal, and plasma samples were collected.

  • Analysis: Radioactivity in the tissues was quantified using a liquid scintillation counter. The concentrations of LO and this compound were determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Microautoradiography: To visualize the localization of the drug, lung tissue sections were exposed to imaging plates to detect the distribution of [¹⁴C]-laninamivir.

This study revealed that after intranasal administration, LO is rapidly distributed into the lungs and hydrolyzed to the active form, this compound.[3] Microautoradiography demonstrated that this compound was predominantly localized in the epithelial cells of the airway tracts.[3]

Intracellular Entrapment: The "Hydrolysis-Efflux" Mechanism

The cornerstone of this compound's prolonged retention lies in a two-step intracellular process: rapid hydrolysis of the prodrug followed by the slow efflux of the active, more polar metabolite.[3] This "hydrolysis-efflux" mechanism effectively traps this compound within the target respiratory epithelial cells.

Experimental Protocol: In Vitro Cellular Uptake and Efflux in Airway Epithelial Cells

To investigate the cellular retention mechanism, in vitro studies using primary human tracheal epithelial cells are employed.

  • Cell Culture: Primary human tracheal epithelial cells are cultured to form a confluent monolayer.

  • Uptake Assay: The cells are incubated with varying concentrations of this compound octanoate. At specific time points, the cells are washed, and the intracellular concentrations of LO and this compound are measured by LC-MS/MS.

  • Efflux Assay: After the uptake phase, the cells are washed and incubated in a drug-free medium. The amount of this compound released into the medium and the remaining intracellular concentration are quantified over time.

These experiments have shown that LO is readily taken up by the airway epithelial cells and is efficiently hydrolyzed by intracellular esterases to form this compound.[3] Crucially, the subsequent efflux of the more hydrophilic this compound from the cells is significantly limited due to its poor membrane permeability, with a very slow estimated release rate constant of 0.0707 h⁻¹.[3]

High-Affinity Binding and Slow Dissociation from Neuraminidase

Beyond its prolonged presence in the respiratory tract, this compound exhibits a favorable binding kinetic profile to its molecular target, the influenza virus neuraminidase (NA).[4][5] This interaction is characterized by a slow dissociation rate, which contributes to its sustained inhibitory activity.[4][5]

Experimental Protocol: Neuraminidase Inhibition and Binding Kinetics Assay

The inhibitory activity and binding kinetics of this compound are assessed using enzymatic assays.

  • Neuraminidase Source: Recombinant neuraminidase from various influenza A and B virus strains.

  • Inhibition Assay (IC₅₀ Determination): The enzyme is incubated with a fluorogenic substrate (e.g., 4-methylumbelliferyl-N-acetylneuraminic acid) in the presence of varying concentrations of this compound. The fluorescence of the product is measured to determine the concentration of the inhibitor required for 50% inhibition (IC₅₀).

  • Binding Kinetics (Kon and Koff): Surface plasmon resonance (SPR) or other biophysical techniques are used to measure the association (on-rate, k_on) and dissociation (off-rate, k_off) constants of this compound binding to immobilized neuraminidase. The dissociation half-life (t₁/₂) can be calculated from the off-rate.

Studies have demonstrated that this compound binds tightly to neuraminidase and, importantly, dissociates from the enzyme more slowly compared to other neuraminidase inhibitors like zanamivir.[1][6] This slow dissociation contributes to a prolonged duration of enzyme inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data that underscore the molecular basis for this compound's prolonged retention and efficacy.

ParameterValueSpecies/SystemReference
This compound Lung Concentration (24h post-dose) 2680 pmol/gMouse (in vivo)[3]
Intracellular this compound Efflux Rate Constant 0.0707 h⁻¹Mouse Airway Epithelial Cells (in vitro)[3]
This compound Plasma Half-life 64.7 to 74.4 hHuman[1]
This compound ELF Half-life ~45.7 hHuman[7]

Table 1: Pharmacokinetic Parameters of this compound

Influenza Virus SubtypeIC₅₀ (nM)Reference
A(H1N1)pdm09 1.70[1]
A(H3N2) 3.98[1]
B 14.86[1]

Table 2: In Vitro Neuraminidase Inhibitory Activity of this compound

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language, illustrate the key processes involved in this compound's prolonged retention and action.

Laninamivir_Mechanism cluster_extracellular Extracellular Space (Airway Lumen) cluster_cell Respiratory Epithelial Cell LO_inhaled Inhaled this compound Octanoate (LO) LO_uptake LO Uptake LO_inhaled->LO_uptake Diffusion Hydrolysis Intracellular Hydrolases (Esterases) LO_uptake->Hydrolysis Laninamivir_active Active this compound Hydrolysis->Laninamivir_active Conversion Efflux Slow Efflux Laninamivir_active->Efflux Poor membrane permeability Efflux->LO_inhaled Release

Caption: Cellular uptake and retention of this compound.

Neuraminidase_Inhibition NA Neuraminidase Active Site NA_Laninamivir_Complex Stable NA-Laninamivir Complex NA->NA_Laninamivir_Complex Fast Association Sialic_Acid Sialic Acid (Substrate) NA->Sialic_Acid Binding Blocked This compound This compound This compound->NA_Laninamivir_Complex NA_Laninamivir_Complex->NA Slow Dissociation

Caption: this compound's interaction with Neuraminidase.

Structural Insights into High-Affinity Binding

The crystal structure of this compound in complex with influenza neuraminidase provides a detailed atomic-level understanding of its potent inhibitory activity.[8][9][10][11] this compound, similar to the transition-state analogue Neu5Ac2en, establishes multiple favorable interactions within the highly conserved active site of the enzyme.[9][11]

Key interactions include:

  • Salt bridges and hydrogen bonds: The guanidino group of this compound forms critical salt bridges with conserved acidic residues in the active site, such as Glu119 and Glu227.[12]

  • Hydrophobic interactions: The 7-methoxy group of this compound contributes to additional hydrophobic interactions within the active site, which are not present in zanamivir.[9][11]

These extensive interactions result in a stable drug-target complex, consistent with the observed slow dissociation rates.[12] The structural data also explain this compound's effectiveness against various influenza A and B strains, including those resistant to other neuraminidase inhibitors.[13][14]

Conclusion

The prolonged retention of this compound in the respiratory tract is a multifactorial phenomenon rooted in a sophisticated drug design strategy. The use of a lipophilic prodrug facilitates efficient delivery to and uptake by respiratory epithelial cells. Subsequent intracellular hydrolysis to the active, polar form of this compound, coupled with its poor membrane permeability, leads to its entrapment and sustained high concentrations at the site of infection. This is further augmented by the drug's high-affinity binding and slow dissociation from its target enzyme, neuraminidase. This comprehensive molecular understanding provides a solid foundation for the rational design of future long-acting antiviral therapies.

References

An In-depth Technical Guide on the In Vitro Neuraminidase Inhibition Profile of Laninamivir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro neuraminidase inhibition profile of Laninamivir, a long-acting neuraminidase inhibitor (NAI) used for the treatment of influenza. The document details its inhibitory activity against various influenza virus strains, the methodologies used for its evaluation, and its mechanism of action.

Mechanism of Action

This compound is a potent and long-acting inhibitor of the influenza virus neuraminidase (NA) enzyme.[1] It is administered as a prodrug, this compound octanoate, which is hydrolyzed to its active form, this compound, in the respiratory tract.[2][3] The active form is a transition-state analogue of sialic acid, the natural substrate of the NA enzyme.[4] By competitively and reversibly binding to the highly conserved active site of the neuraminidase enzyme, this compound prevents the cleavage of sialic acid residues from the surface of infected cells and newly formed viral particles.[1][2] This inhibition blocks the release of progeny virions from infected host cells, thereby preventing the spread of infection within the respiratory tract.[1] One of the distinguishing features of this compound is its slow dissociation from the neuraminidase enzyme, which contributes to its long-lasting antiviral effect, allowing for single-dose administration.[5][6]

cluster_0 Influenza Virus Life Cycle cluster_1 Mechanism of Neuraminidase Action cluster_2 This compound Inhibition Virus Influenza Virus HostCell Host Cell Virus->HostCell Attachment & Entry BuddingVirion Budding Progeny Virion HostCell->BuddingVirion Replication & Assembly SialicAcid Sialic Acid Receptor BuddingVirion->SialicAcid Tethered to ReleasedVirion Released Virion Neuraminidase Neuraminidase (NA) Enzyme Neuraminidase->ReleasedVirion Cleaves Sialic Acid, Releasing Virus InhibitedNA Inhibited Neuraminidase SialicAcid->Neuraminidase This compound This compound This compound->Neuraminidase Competitively Binds to Active Site InhibitedNA->BuddingVirion Prevents Virus Release

Mechanism of this compound Neuraminidase Inhibition.

Quantitative Data: In Vitro Neuraminidase Inhibition

The inhibitory activity of this compound is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity. The following tables summarize the IC50 values of this compound against various influenza A and B virus strains.

Table 1: this compound IC50 Values against Influenza A and B Viruses

Virus Type/SubtypeMean IC50 (nM) ± SDReference
Influenza A(H1N1)pdm090.27 ± 0.05[7]
Influenza A(H3N2)0.62 ± 0.05[7]
Influenza B3.26 ± 0.26[7]

Data from a study analyzing circulating influenza viruses from 2009-2012.[7]

Table 2: Comparative IC50 Values of this compound and Other Neuraminidase Inhibitors

Neuraminidase (NA)This compound IC50 (nM)Zanamivir IC50 (nM)Oseltamivir IC50 (nM)This compound Octanoate IC50 (nM)Reference
N5 (Group 1)0.900.59-389[8]
p09N1 (Atypical Group 1)1.831.11-947[8]
p57N2 (Group 2)3.121.36-129[8]

This study highlights the group-specific inhibition profile of this compound, showing higher potency against Group 1 NAs.[4][8]

Table 3: this compound Activity Against Neuraminidase Inhibitor-Resistant Strains

Virus StrainKey NA MutationThis compound SusceptibilityReference
A(H1N1)H275YSusceptible[9]
A(H1N1)N295SSusceptible[9]
A(H3N2)E119VSusceptible[9]
A(H1N1)pdm09E119DHighly Reduced Inhibition[10]
A(H1N1)pdm09E119GReduced to Highly Reduced Inhibition[10]
A(H1N1)pdm09Q136KReduced to Highly Reduced Inhibition[10]

This compound retains activity against several oseltamivir-resistant strains, demonstrating a susceptibility profile similar to zanamivir.[9] However, specific mutations, particularly at the E119 residue, can confer resistance.[10]

Experimental Protocols: In Vitro Neuraminidase Inhibition Assay

The following is a detailed methodology for a typical fluorescence-based neuraminidase inhibition assay used to determine the IC50 values of this compound.

Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of influenza neuraminidase.

Principle: The assay measures the enzymatic activity of neuraminidase by detecting the fluorescent product generated from a non-fluorescent substrate. The reduction in fluorescence in the presence of an inhibitor is proportional to the degree of inhibition.

Materials:

  • Neuraminidase Source: Recombinant neuraminidase protein or influenza virus isolates.

  • Inhibitor: this compound (and other NAIs for comparison) serially diluted to a range of concentrations.

  • Substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Assay Buffer: e.g., 33 mM MES (2-(N-morpholino)ethanesulfonic acid), 4 mM CaCl2, pH 6.5.

  • Stop Solution: e.g., 0.1 M glycine, pH 10.7, in 25% ethanol.

  • Instrumentation: Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~450 nm).

  • Labware: 96-well black microplates.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in the assay buffer. A typical starting concentration might be 1000 nM, with 10-fold serial dilutions.

    • Prepare the MUNANA substrate solution in the assay buffer to the desired final concentration (e.g., 100 µM).

    • Dilute the neuraminidase enzyme or virus stock in the assay buffer to a concentration that yields a linear reaction rate over the desired time course.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • A fixed volume of diluted neuraminidase enzyme.

      • An equal volume of the serially diluted this compound or control (assay buffer for uninhibited activity, or a known inhibitor for a positive control).

    • Incubate the enzyme and inhibitor mixture at 37°C for a specified pre-incubation period (e.g., 30 minutes) to allow for inhibitor binding.

  • Enzymatic Reaction:

    • Initiate the reaction by adding a fixed volume of the MUNANA substrate to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Termination and Measurement:

    • Stop the reaction by adding the stop solution to each well.

    • Measure the fluorescence intensity of each well using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percentage of neuraminidase inhibition for each this compound concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

G cluster_prep 1. Preparation cluster_setup 2. Assay Setup & Pre-incubation cluster_reaction 3. Enzymatic Reaction cluster_measure 4. Measurement & Analysis A Prepare Serial Dilutions of this compound D Add Enzyme and Inhibitor to 96-well Plate A->D B Prepare MUNANA Substrate Solution C Dilute Neuraminidase Enzyme/Virus C->D E Pre-incubate at 37°C (e.g., 30 min) D->E Allow Binding F Add MUNANA Substrate to Initiate Reaction E->F G Incubate at 37°C (e.g., 60 min) F->G Catalysis H Add Stop Solution G->H I Measure Fluorescence (Ex: ~360nm, Em: ~450nm) H->I J Calculate % Inhibition and Determine IC50 I->J

Workflow for In Vitro Neuraminidase Inhibition Assay.

References

Structural Analysis of Laninamivir Binding to Influenza Neuraminidase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Influenza viruses remain a significant global health threat, necessitating the continuous development and evaluation of effective antiviral therapeutics. The viral surface glycoprotein neuraminidase (NA) is a crucial enzyme in the influenza virus life cycle, facilitating the release of progeny virions from infected host cells.[1] Its highly conserved active site makes it a prime target for antiviral drugs.[2] Laninamivir is a potent, long-acting neuraminidase inhibitor (NAI) administered as a single-dose inhaled prodrug, this compound octanoate (CS-8958).[1][3] It has demonstrated efficacy against a broad spectrum of influenza A and B viruses, including strains resistant to other NAIs like oseltamivir.[4][5] This guide provides an in-depth structural and functional analysis of the binding mechanism of this compound to influenza neuraminidase, intended for researchers, scientists, and drug development professionals.

Mechanism of Action and Binding Site Interaction

This compound is a competitive inhibitor that binds with high affinity to the active site of the neuraminidase enzyme, mimicking the transition state of its natural substrate, sialic acid.[1][5] This binding action blocks the enzyme's ability to cleave sialic acid residues, thereby preventing the release of new viral particles from the host cell surface and halting the spread of infection.[1]

Crystal structure analyses of this compound complexed with various NA subtypes have elucidated the precise molecular interactions governing its potent inhibitory activity.[5][6] The binding is characterized by an extensive network of hydrogen bonds and salt bridges with conserved residues within the NA active site. Like its predecessor, zanamivir, this compound's binding is highly similar to the NA transition state analogue, Neu5Ac2en.[5]

Key interactions involve two distinct regions of the active site:

  • Catalytic Residues: A triad of arginine residues (R118, R292, R371) forms strong salt bridges with the carboxylate group of this compound.[4][7]

  • Framework Residues: Additional hydrogen bonds are formed with several framework residues that stabilize the inhibitor within the active site. These include interactions with E119, D151, R152, R224, E276, and E277.[4]

The 7-methoxy group, a key structural feature distinguishing this compound from zanamivir, can form additional interactions within the active site, contributing to its binding profile.[5][8]

G Figure 1: Key Interactions in the this compound-Neuraminidase Binding Site cluster_inhibitor This compound cluster_na Neuraminidase Active Site This compound This compound Carboxylate Carboxylate Group This compound->Carboxylate Guanidino Guanidino Group This compound->Guanidino Methoxy 7-Methoxy Group This compound->Methoxy R118 Arg118 Carboxylate->R118 Salt Bridge R292 Arg292 Carboxylate->R292 Salt Bridge R371 Arg371 Carboxylate->R371 Salt Bridge E119 Glu119 Guanidino->E119 H-Bond D151 Asp151 Guanidino->D151 H-Bond E276 Glu276 Methoxy->E276 Interaction

Figure 1: Key Interactions in the this compound-Neuraminidase Binding Site

Quantitative Analysis of Inhibitory Activity

The potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit 50% of the neuraminidase enzyme's activity.[9] this compound exhibits potent, low nanomolar inhibition against a wide range of influenza NA subtypes.[5] Its activity shows some variation based on the NA group, generally being more effective against group 1 NAs (e.g., N5) than group 2 NAs (e.g., N2).[5]

Table 1: IC50 Values of this compound Against Wild-Type Neuraminidase Subtypes

Neuraminidase Subtype Virus Strain/Context IC50 (nM) Reference
N5 (Group 1) Avian H12N5 0.45 [5]
p09N1 (Atypical Group 1) 2009 Pandemic H1N1 0.73 [5]
p57N2 (Group 2) 1957 Pandemic H2N2 1.13 [5]
A/H1N1 Generic 0.5 - 2.0 [8]
A/H3N2 Generic 0.4 - 1.5 [8]

| Influenza B | Generic | 2.5 - 5.1 |[8] |

Structural Basis of Drug Resistance

While highly effective, resistance to this compound can emerge through amino acid substitutions in the neuraminidase active site that reduce binding affinity.[10][11] Understanding the structural mechanisms of resistance is critical for monitoring viral evolution and designing next-generation inhibitors.

Key resistance mutations include:

  • E119G/D/A: The glutamic acid at position 119 forms crucial hydrogen bonds with the 4-guanidino group of this compound.[10] Mutations at this site can disrupt this interaction, leading to significantly reduced susceptibility. The E119G mutation, for instance, has been shown to cause a ~284-fold decrease in sensitivity to this compound.[10]

  • R292K: Arginine 292 is a catalytic residue that forms a salt bridge with the inhibitor's carboxylate group.[4] The R292K substitution disrupts this key electrostatic interaction, leading to resistance. In H10N8, this mutation resulted in a 90-fold lower potency for this compound.[12][13]

  • V116D: This substitution in H10N8 conferred a 10-fold reduction in this compound potency.[12][13]

Table 2: Impact of Resistance Mutations on this compound Activity

Neuraminidase Subtype Mutation Fold Increase in IC50 Reference
H5N1 / pH1N1 H274Y 1.3 - 7.5 [4]
H10N8 V116D ~10 [12][13]
H10N8 R292K ~90 [12][13]

| A(H1N1)pdm09 | E119G | ~284 |[10] |

G Figure 2: Logical Flow of Resistance Mechanism cluster_wt Wild-Type Binding (High Affinity) cluster_mut Mutant Binding (Reduced Affinity) Laninamivir_WT This compound E119 Glu119 Laninamivir_WT->E119 Strong H-Bond R292 Arg292 Laninamivir_WT->R292 Strong Salt Bridge Laninamivir_MUT This compound G119 Gly119 Laninamivir_MUT->G119 H-Bond Lost K292 Lys292 Laninamivir_MUT->K292 Salt Bridge Weakened Loss Loss of Key Interactions G119->Loss K292->Loss Mutation Amino Acid Substitution (e.g., E119G, R292K) Mutation->G119 Mutation->K292 Resistance Drug Resistance Loss->Resistance

Figure 2: Logical Flow of Resistance Mechanism

Experimental Protocols

The structural and functional data presented are derived from established biochemical and biophysical methods.

Recombinant Neuraminidase Expression and Purification

To obtain sufficient quantities of pure protein for structural and enzymatic studies, soluble NA ectodomains are commonly expressed using a baculovirus expression system.[5][14]

  • Vector Construction: The DNA sequence encoding the NA ectodomain is cloned into a baculovirus transfer vector.

  • Transfection: The vector is co-transfected with linearized baculovirus DNA into insect cells (e.g., Sf9 or Tn5).

  • Virus Amplification: Recombinant baculovirus is harvested and amplified to generate a high-titer stock.

  • Protein Expression: Suspension cultures of insect cells are infected with the high-titer virus stock to produce the recombinant NA protein.

  • Purification: The secreted protein is purified from the cell culture medium using affinity chromatography, followed by size-exclusion chromatography for final polishing.

Neuraminidase Inhibition Assay (Fluorometric)

This assay is the standard method for determining the IC50 values of NAIs.[8][9]

  • Principle: The assay uses a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). NA cleaves this substrate to release the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified.[8]

  • Materials:

    • Purified recombinant neuraminidase or viral lysate.

    • This compound (or other inhibitors) for serial dilution.

    • MUNANA substrate.

    • Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5).[9]

    • Stop Solution (e.g., 0.1 M glycine, pH 10.7, with 25% ethanol).[9]

    • 96-well black microplates.

    • Fluorescence microplate reader (Excitation: ~360-365 nm, Emission: ~450-460 nm).[9][15]

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add the inhibitor dilutions and a fixed amount of NA enzyme.

    • Incubate the plate (e.g., at 37°C for 30-60 minutes) to allow for inhibitor binding.[9]

    • Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

    • Incubate again at 37°C for a defined period (e.g., 60 minutes).

    • Terminate the reaction by adding the stop solution.

    • Measure the fluorescence intensity.

    • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

X-ray Crystallography

Determining the high-resolution 3D structure of the NA-Laninamivir complex is achieved through X-ray crystallography.[6][12]

  • Crystallization: The purified NA protein is co-crystallized with this compound, or apo-crystals are soaked in a solution containing the inhibitor.[7] This is typically done using vapor diffusion methods (hanging or sitting drop).

  • Data Collection: Crystals are cryo-cooled in liquid nitrogen.[7] X-ray diffraction data are collected at a synchrotron source.

  • Structure Solution and Refinement: The diffraction data are processed to determine the electron density map. The structure is solved using molecular replacement with a known NA structure as a search model. The model is then built into the electron density map and refined to yield the final atomic coordinates, R-values, and resolution. For example, the structure of this compound with 2009 pandemic H1N1 NA was solved at a resolution of 1.60 Å.[6]

G Figure 3: Experimental Workflow for Structural Analysis cluster_protein 1. Protein Production cluster_structure 2. Structure Determination cluster_analysis 3. Functional & Structural Analysis Cloning Gene Cloning Expression Baculovirus Expression Cloning->Expression Purification Chromatography Purification Expression->Purification Crystallization Co-crystallization with this compound Purification->Crystallization Assay Enzyme Inhibition Assay (IC50) Purification->Assay DataCollection X-ray Diffraction Data Collection Crystallization->DataCollection Refinement Structure Solution & Refinement DataCollection->Refinement PDB 3D Structure (PDB) Refinement->PDB BindingAnalysis Binding Site Interaction Analysis PDB->BindingAnalysis

Figure 3: Experimental Workflow for Structural Analysis

The structural analysis of this compound's interaction with influenza neuraminidase provides a clear rationale for its potent and broad-spectrum antiviral activity. The extensive network of interactions within the conserved active site underscores its efficacy. However, the emergence of resistance mutations highlights the importance of continued structural and functional surveillance. The detailed methodologies and quantitative data presented in this guide offer a framework for researchers to further investigate NA-inhibitor interactions, aiding in the development of next-generation antivirals that can overcome existing resistance challenges.

References

Methodological & Application

Protocol for In Vitro Antiviral Assay of Laninamivir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Laninamivir is a potent and long-acting neuraminidase (NA) inhibitor effective against both influenza A and B viruses.[1][2] Its mechanism of action involves blocking the enzymatic activity of viral neuraminidase, an enzyme crucial for the release of progeny virions from infected host cells.[3][4][5] By inhibiting NA, this compound effectively halts the spread of the virus. This document provides detailed protocols for the in vitro assessment of this compound's antiviral activity using two standard virological assays: the Neuraminidase (NA) Inhibition Assay and the Plaque Reduction Assay.

The NA inhibition assay directly measures the enzymatic inhibition of the viral neuraminidase by the compound and is a primary determinant of its potency, typically expressed as the 50% inhibitory concentration (IC50). The plaque reduction assay is a cell-based functional assay that evaluates the ability of the drug to inhibit virus replication and spread, with the endpoint being the 50% effective concentration (EC50). These assays are fundamental in the preclinical evaluation of this compound and other neuraminidase inhibitors, providing critical data on their antiviral spectrum and potency.

Quantitative Data Summary

The following table summarizes the in vitro 50% inhibitory concentrations (IC50) of this compound against various influenza virus strains, in comparison to other neuraminidase inhibitors. This data is essential for comparing the relative potency of these antiviral compounds.

Virus StrainThis compound IC50 (nM)Oseltamivir IC50 (nM)Zanamivir IC50 (nM)Peramivir IC50 (nM)Reference
Influenza A(H1N1)pdm09 0.22 - 0.27~0.45~0.950.13 - 0.17[6][7]
Influenza A(H3N2) 0.60 - 0.62--0.18 - 0.20[6]
Influenza B 2.37 - 3.26~8.5~2.70.68 - 0.74[6][7]
Oseltamivir-Resistant H1N1 (H275Y) ActiveResistantActiveReduced Susceptibility[1][2]

Note: IC50 values can vary depending on the specific virus isolate and assay conditions.

Experimental Protocols

Neuraminidase (NA) Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of influenza neuraminidase using a fluorogenic substrate.

Materials:

  • This compound

  • Influenza virus stock (e.g., A/California/07/2009 (H1N1)pdm09)

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay Buffer (e.g., 33.3 mM MES, 4 mM CaCl2, pH 6.5)

  • Stop Solution (e.g., 0.2 M Na2CO3 in 80% ethanol)

  • 96-well black, flat-bottom microplates

  • Fluorometer (360 nm excitation, 460 nm emission)

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in assay buffer. Perform serial dilutions to obtain a range of concentrations to be tested.

    • Dilute the influenza virus stock in assay buffer to a concentration that yields a linear fluorescent signal over the incubation period.

    • Prepare the MUNANA substrate solution in assay buffer.

  • Assay Procedure:

    • Add diluted this compound solutions to the wells of a 96-well plate. Include a virus control (no inhibitor) and a blank control (no virus, no inhibitor).

    • Add the diluted virus suspension to all wells except the blank controls.

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the neuraminidase.

    • Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding the stop solution to all wells.

  • Data Analysis:

    • Measure the fluorescence intensity in each well using a fluorometer.

    • Subtract the background fluorescence (blank control) from all readings.

    • Calculate the percentage of neuraminidase inhibition for each this compound concentration relative to the virus control (100% activity).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This assay determines the concentration of this compound required to reduce the number of virus-induced plaques in a cell monolayer by 50% (EC50).

Materials:

  • This compound

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza virus stock

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • Infection Medium (e.g., serum-free MEM)

  • TPCK-treated trypsin

  • Overlay Medium (e.g., 2x MEM mixed with 1.8% agarose or Avicel)

  • Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

  • 6-well or 12-well cell culture plates

Protocol:

  • Cell Seeding:

    • Seed MDCK cells into 6-well or 12-well plates at a density that will form a confluent monolayer the following day.

    • Incubate the plates at 37°C in a 5% CO2 incubator.

  • Virus Infection:

    • On the day of the assay, wash the confluent cell monolayers with phosphate-buffered saline (PBS).

    • Prepare serial dilutions of the influenza virus stock in infection medium to yield approximately 50-100 plaque-forming units (PFU) per well.

    • Inoculate the cell monolayers with the virus dilutions and incubate for 1 hour at 37°C to allow for virus adsorption.

  • Drug Treatment and Overlay:

    • Prepare serial dilutions of this compound in the overlay medium. The overlay should also contain TPCK-treated trypsin (final concentration of 1 µg/mL).

    • After the virus adsorption period, remove the inoculum from the wells.

    • Carefully add the this compound-containing overlay medium to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).

    • Allow the overlay to solidify at room temperature.

  • Incubation and Staining:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until visible plaques are formed in the virus control wells.

    • Fix the cells by adding a formalin solution.

    • Remove the overlay and stain the cell monolayers with crystal violet solution.

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each this compound concentration relative to the virus control.

    • Determine the EC50 value by plotting the percentage of plaque reduction against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Visualizations

influenza_replication_cycle cluster_host Host Cell cluster_action Mechanism of Action Entry 1. Attachment & Entry Uncoating 2. Uncoating (vRNA release) Entry->Uncoating Replication 3. Replication & Transcription (in Nucleus) Uncoating->Replication Assembly 4. Protein Synthesis & Virion Assembly Replication->Assembly Budding 5. Budding Assembly->Budding Release 6. Release Budding->Release Neuraminidase Neuraminidase Virus_Released Progeny Virus Release->Virus_Released This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Neuraminidase Virus_Outside Influenza Virus Virus_Outside->Entry

Caption: Influenza Virus Replication Cycle and this compound's Mechanism of Action.

na_inhibition_assay_workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_analysis Data Analysis Prep_this compound Prepare this compound Dilutions Add_this compound 1. Add this compound to Wells Prep_this compound->Add_this compound Prep_Virus Prepare Virus Dilution Add_Virus 2. Add Virus to Wells Prep_Virus->Add_Virus Prep_Substrate Prepare MUNANA Substrate Add_Substrate 4. Add MUNANA Substrate Prep_Substrate->Add_Substrate Add_this compound->Add_Virus Incubate1 3. Incubate (37°C, 30 min) Add_Virus->Incubate1 Incubate1->Add_Substrate Incubate2 5. Incubate (37°C, 60 min) Add_Substrate->Incubate2 Stop_Reaction 6. Add Stop Solution Incubate2->Stop_Reaction Read_Fluorescence Measure Fluorescence Stop_Reaction->Read_Fluorescence Calculate_Inhibition Calculate % Inhibition Read_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for the Neuraminidase (NA) Inhibition Assay.

plaque_reduction_assay_workflow cluster_prep Cell & Virus Preparation cluster_infection_treatment Infection & Treatment cluster_incubation_staining Incubation & Staining cluster_analysis Data Analysis Seed_Cells 1. Seed MDCK Cells Infect_Cells 3. Infect Cell Monolayer Seed_Cells->Infect_Cells Prepare_Virus 2. Prepare Virus Dilutions Prepare_Virus->Infect_Cells Adsorption 4. Virus Adsorption (1 hr) Infect_Cells->Adsorption Add_Overlay 5. Add this compound in Overlay Adsorption->Add_Overlay Incubate_Plates 6. Incubate (2-3 days) Add_Overlay->Incubate_Plates Fix_Stain 7. Fix and Stain with Crystal Violet Incubate_Plates->Fix_Stain Count_Plaques Count Plaques Fix_Stain->Count_Plaques Calculate_Reduction Calculate % Plaque Reduction Count_Plaques->Calculate_Reduction Determine_EC50 Determine EC50 Calculate_Reduction->Determine_EC50

Caption: Workflow for the Plaque Reduction Assay.

References

Application Notes and Protocols for the Synthesis and Purification of Laninamivir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and purification of Laninamivir, a potent neuraminidase inhibitor used for the treatment and prophylaxis of influenza A and B viruses.[1][2] The document outlines multiple synthetic strategies, offering flexibility in starting materials and reaction pathways. All quantitative data is presented in tabular format for clarity, and experimental workflows are visualized using DOT language diagrams.

Introduction to this compound

This compound is a long-acting neuraminidase inhibitor administered via inhalation.[1][3] Its prodrug, this compound octanoate, is hydrolyzed in the lungs to the active form, this compound, which exhibits a prolonged therapeutic effect.[4][5] The synthesis of this compound and its octanoate prodrug involves multi-step chemical processes, which are detailed in the following sections.

Synthetic Strategies for this compound and this compound Octanoate

Several synthetic routes for this compound and its prodrug have been developed, primarily starting from commercially available carbohydrates or through organocatalytic methods.

Route 1: Synthesis from N-Acetylneuraminic Acid

This is a common and well-documented approach that utilizes N-acetylneuraminic acid as the starting material. The key steps involve the protection of functional groups, introduction of the guanidinyl group, and subsequent deprotection and esterification to yield the final products.

This protocol is a composite of several reported syntheses and may require optimization based on specific laboratory conditions.[6]

  • Protection of N-Acetylneuraminic Acid:

    • Step 1a: Methyl Esterification: Dissolve N-acetylneuraminic acid in methanol and treat with an acid catalyst (e.g., Dowex 50W resin) to form the methyl ester.

    • Step 1b: Isopropylidene Ketal Protection: React the methyl ester with 2,2-dimethoxypropane in the presence of a catalytic amount of p-toluenesulfonic acid in acetone to protect the 8- and 9-hydroxyl groups as an isopropylidene ketal.[6]

    • Step 1c: Silyl Ether Protection: Protect the 7-hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether using TBDMSCl and imidazole in DMF.[6]

    • Step 1d: Methylation: Methylate the remaining free hydroxyl group at C-7 with dimethyl sulfate and sodium hydride in DMF to introduce the characteristic methoxy group of this compound.[6]

  • Introduction of the Guanidinyl Group:

    • Step 2a: Azide Formation: Convert the protected neuraminic acid derivative to an azide at the C-4 position.

    • Step 2b: Reduction of Azide: Reduce the azide to an amine using a reducing agent such as triphenylphosphine.[6]

    • Step 2c: Guanidinylation: React the resulting amine with a guanidinylating agent, such as N,N'-di-Boc-thiourea in the presence of mercury(II) chloride and triethylamine, to form the protected guanidine derivative.[6]

  • Deprotection and Esterification:

    • Step 3a: Deacetylation and Saponification: Remove the acetyl group with methanolic sodium methoxide, followed by saponification of the methyl ester to yield the carboxylic acid.[6]

    • Step 3b: Benzhydryl Ester Formation: Protect the carboxylic acid as a benzhydryl ester by reacting with diphenyldiazomethane.[6]

    • Step 3c: Selective Octanoylation: Acylate the primary hydroxyl group at C-9 with octanoyl chloride in the presence of triethylamine to form the octanoate ester.[6]

    • Step 3d: Final Deprotection: Remove the Boc and benzhydryl protecting groups using trifluoroacetic acid to yield this compound octanoate.[6]

Synthesis_from_N_Acetylneuraminic_Acid A N-Acetylneuraminic Acid B Protected Neuraminic Acid Derivative A->B Protection Steps C 4-Azido Derivative B->C Azide Formation D 4-Amino Derivative C->D Reduction E Protected Guanidine Derivative D->E Guanidinylation F Carboxylic Acid Intermediate E->F Deprotection & Saponification G Protected this compound Octanoate F->G Esterification & Acylation H This compound Octanoate G->H Final Deprotection

Caption: Synthesis of this compound Octanoate from N-Acetylneuraminic Acid.

Route 2: Organocatalytic Synthesis from D-Araboascorbic Acid

An alternative and scalable approach utilizes inexpensive D-araboascorbic acid as the starting material. This route relies on key organocatalytic reactions to establish the stereochemistry of the molecule.[7]

This protocol highlights the key organocatalytic steps as described in the literature.[7]

  • Preparation of Aldehyde from D-Araboascorbic Acid:

    • Convert D-araboascorbic acid into a suitable aldehyde intermediate through a series of protection and oxidative cleavage steps.

  • Thiourea-Catalyzed Enantioselective Michael Addition:

    • React acetone with tert-butyl (2-nitrovinyl)carbamate in the presence of a thiourea-based organocatalyst to generate a key chiral intermediate.

  • Anti-Selective Henry Reaction:

    • Couple the Michael adduct with the aldehyde derived from D-araboascorbic acid in an anti-selective Henry (nitroaldol) reaction.

  • Cyclization and Functional Group Manipulations:

    • Perform a series of reactions including cyclization, reduction of the nitro group, and introduction of the guanidinyl group to construct the core structure of this compound.

  • Final Deprotection:

    • Remove all protecting groups to afford this compound.

Organocatalytic_Synthesis A D-Araboascorbic Acid B Aldehyde Intermediate A->B Preparation E Henry Reaction Product B->E C Acetone & Nitrovinylcarbamate D Chiral Michael Adduct C->D Thiourea-catalyzed Michael Addition D->E anti-selective Henry Reaction F Cyclized Intermediate E->F Cyclization & Functional Group Manipulation G This compound F->G Deprotection Synthesis_from_Zanamivir A Zanamivir B Zanamivir Methyl Ester A->B Esterification C Protected Intermediate B->C Carbonate Protection D Methylated Intermediate C->D Methylation E This compound Precursor D->E Hydrolysis F This compound Octanoate E->F Octanoylation

References

Application Notes and Protocols for Utilizing Laninamivir in Influenza Virus Research

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to using Laninamivir for in vitro studies of influenza virus in cell culture.

Introduction to this compound

This compound is a potent and long-acting neuraminidase inhibitor (NAI) used for the treatment and prophylaxis of influenza A and B virus infections.[1][2][3] It is a prodrug, this compound octanoate (CS-8958), which is hydrolyzed in the respiratory tract to its active form, this compound.[4][5][6] The active metabolite has a high affinity for the neuraminidase enzyme, competitively inhibiting its function and preventing the release of progeny virions from infected host cells, thereby halting the spread of infection.[1][4] In vitro studies have demonstrated its efficacy against a broad range of influenza strains, including some that are resistant to other neuraminidase inhibitors like oseltamivir.[7][8]

Mechanism of Action

The primary target of this compound is the neuraminidase (NA) enzyme on the surface of the influenza virus. NA is crucial for the viral life cycle as it cleaves sialic acid residues on the host cell surface, facilitating the release of newly formed virus particles.[1][4] By binding to the active site of NA, this compound prevents this cleavage, causing the progeny virions to remain tethered to the host cell surface and aggregate, thus limiting the spread of the virus to other cells.[9][10]

Data Presentation: In Vitro Inhibitory Activity of this compound

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against various influenza virus strains in cell culture-based assays.

Influenza Virus StrainCell LineAssay TypeThis compound IC50 (nM)Reference
Influenza A(H1N1)pdm09MDCKNeuraminidase Inhibition0.27 ± 0.05[11]
Influenza A(H3N2)MDCKNeuraminidase Inhibition0.62 ± 0.05[11]
Influenza BMDCKNeuraminidase Inhibition3.26 ± 0.26[11]
Avian Influenza A(H12N5)-Neuraminidase Inhibition0.90[5][12]
Pandemic H1N1 (p09N1)-Neuraminidase Inhibition1.83[5][12]
A/RI/5+/1957 (H2N2)-Neuraminidase Inhibition3.12[5][12]
A/Mississippi/05/2011 (H3N2) P3 isolateMDCKNeuraminidase Inhibition>100-fold increase[13]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the antiviral activity of this compound in cell culture are provided below.

Neuraminidase Inhibition (NI) Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of influenza neuraminidase. A common method is a fluorescence-based assay using the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[14]

Materials:

  • Influenza virus stock

  • This compound

  • MUNANA substrate

  • Assay buffer (e.g., MES buffer with CaCl2)

  • Stop solution (e.g., ethanol/NaOH mixture)

  • 96-well black plates

  • Fluorometer

Protocol:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add a standardized amount of influenza virus to each well.

  • Add the diluted this compound to the wells and incubate at room temperature for 30-45 minutes.

  • Add the MUNANA substrate to each well and incubate at 37°C for 1 hour.

  • Stop the reaction by adding the stop solution.

  • Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the neuraminidase activity compared to the virus control (no inhibitor).

Plaque Reduction Assay (PRA)

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells or A549 cells

  • Influenza virus stock

  • This compound

  • Cell culture medium (e.g., MEM)

  • Serum-free medium

  • Agarose or Avicel overlay

  • TPCK-treated trypsin

  • Crystal violet staining solution

  • 6-well or 12-well plates

Protocol:

  • Seed MDCK or A549 cells in plates to form a confluent monolayer.[15]

  • Prepare serial dilutions of this compound in serum-free medium.

  • Prepare a dilution of the influenza virus stock to yield approximately 50-100 plaque-forming units (PFU) per well.[16]

  • Infect the cell monolayers with the virus dilution and incubate for 1 hour at 37°C to allow for viral adsorption.

  • Remove the virus inoculum and wash the cells with PBS.

  • Add the prepared this compound dilutions to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).

  • Overlay the cells with a mixture of medium and agarose or Avicel containing TPCK-treated trypsin.[16]

  • Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

  • Fix the cells (e.g., with 10% formalin) and stain with crystal violet.

  • Count the number of plaques in each well and calculate the EC50 value.

Tissue Culture Infectious Dose 50 (TCID50) Assay

This assay measures the amount of virus required to infect 50% of the inoculated cell cultures and can be adapted to determine the antiviral efficacy of a compound.

Materials:

  • MDCK cells

  • Influenza virus stock

  • This compound

  • Cell culture medium

  • 96-well plates

  • Microscope

Protocol:

  • Seed MDCK cells in a 96-well plate.[17]

  • Prepare serial 10-fold dilutions of the influenza virus stock.

  • Inoculate the cell monolayers with the virus dilutions, typically 8 replicates per dilution.

  • In parallel, prepare another set of plates and pre-incubate the virus dilutions with various concentrations of this compound for 1 hour before adding to the cells.

  • Incubate the plates at 37°C for 3-5 days.

  • Observe the cells daily for cytopathic effect (CPE).

  • Determine the TCID50 value using the Reed-Muench method based on the presence or absence of CPE in each well.[18]

  • Calculate the reduction in viral titer in the presence of this compound compared to the untreated control.

Visualizations

G Influenza Virus Replication Cycle and this compound's Point of Intervention cluster_cell Host Cell Entry 1. Attachment & Entry Uncoating 2. Uncoating Entry->Uncoating Replication 3. Replication & Transcription (in Nucleus) Uncoating->Replication Translation 4. Translation (in Cytoplasm) Replication->Translation Assembly 5. Assembly Translation->Assembly Budding 6. Budding Assembly->Budding Release 7. Release Budding->Release TetheredVirions Progeny Virions Tethered to Cell Surface Release->TetheredVirions Virus Influenza Virus Release->Virus Infects New Cells Virus->Entry This compound This compound This compound->Release Inhibits

Caption: Influenza virus replication cycle and the inhibitory action of this compound.

G Experimental Workflow: In Vitro Antiviral Screening with this compound Start Start CellCulture Prepare Cell Monolayer (e.g., MDCK, A549) Start->CellCulture VirusInfection Infect Cells with Influenza Virus CellCulture->VirusInfection DrugTreatment Treat with Serial Dilutions of this compound VirusInfection->DrugTreatment Incubation Incubate for Defined Period DrugTreatment->Incubation Assay Perform Antiviral Assay Incubation->Assay NI Neuraminidase Inhibition Assay Assay->NI PRA Plaque Reduction Assay Assay->PRA TCID50 TCID50 Assay Assay->TCID50 DataAnalysis Data Analysis & IC50/EC50 Calculation NI->DataAnalysis PRA->DataAnalysis TCID50->DataAnalysis End End DataAnalysis->End

Caption: Workflow for in vitro evaluation of this compound's antiviral efficacy.

G Hypothesized Indirect Effect of this compound on Host Cell Signaling cluster_virus Virus Life Cycle cluster_cell Host Cell Response VirusInfection Influenza Virus Infection ViralReplication Viral Replication VirusInfection->ViralReplication ProgenyRelease Progeny Virus Release ViralReplication->ProgenyRelease PRR Pattern Recognition Receptor (PRR) Activation ViralReplication->PRR Viral RNA/Proteins sensed ProgenyRelease->VirusInfection Reduced Spread to Neighboring Cells Signaling Activation of Signaling Pathways (e.g., NF-κB, MAPK) PRR->Signaling Cytokine Pro-inflammatory Cytokine Production Signaling->Cytokine This compound This compound This compound->ProgenyRelease Inhibits

Caption: Indirect influence of this compound on host cell signaling pathways.

References

Designing Preclinical Studies with Laninamivir Octanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laninamivir octanoate is a long-acting neuraminidase (NA) inhibitor approved for the treatment and prophylaxis of influenza.[1][2] As a prodrug, it is rapidly converted to its active form, this compound, in the respiratory tract.[2] This unique feature, combined with its prolonged retention in the lungs, allows for effective single-dose administration.[2][3] These application notes provide detailed protocols for in vitro and in vivo studies to evaluate the efficacy and pharmacokinetics of this compound octanoate, aiding researchers in designing robust preclinical investigations.

Mechanism of Action

This compound octanoate is an inactive prodrug that is hydrolyzed by esterases in the respiratory tract to its active metabolite, this compound.[2] this compound is a potent inhibitor of the influenza virus neuraminidase enzyme, which is crucial for the release of newly formed virus particles from infected cells.[4] By blocking neuraminidase activity, this compound prevents the spread of the virus to other cells.[4]

cluster_host_cell Host Respiratory Epithelial Cell cluster_virion Influenza Virion Esterases Esterases This compound This compound (Active Drug) Esterases->this compound Neuraminidase Neuraminidase Progeny Virions Progeny Virions Neuraminidase->Progeny Virions Blocks Release Laninamivir_Octanoate This compound Octanoate (Prodrug) Laninamivir_Octanoate->Esterases Hydrolysis This compound->Neuraminidase Inhibition

Caption: Mechanism of action of this compound octanoate.

Quantitative Data Summary

Table 1: In Vitro Neuraminidase Inhibition
Virus StrainIC50 (nM) of this compoundReference
Influenza A(H1N1)pdm091.70[5]
Influenza A(H3N2)3.98 - 221[5][6]
Influenza B14.86[5]
H2N2 (A/Singapore/1/57)128[6]

IC50 values for this compound octanoate are higher as it is a prodrug.

Table 2: Pharmacokinetic Parameters of this compound after a Single Inhaled Dose of this compound Octanoate (40 mg) in Healthy Adults
ParameterValueUnitReference
Plasma Tmax4.0hours
Plasma CmaxDose proportional increase-[1]
Plasma t1/264.7 - 74.4hours[1]
ELF t1/2Longer than plasma-[3]
Urinary Excretion (this compound)19.2 - 23.3% of dose

ELF: Epithelial Lining Fluid

Experimental Protocols

Protocol 1: In Vitro Neuraminidase Inhibition Assay

This protocol is adapted from fluorometric assays used to determine the inhibitory effect of neuraminidase inhibitors.[7][8]

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against influenza neuraminidase.

Materials:

  • Recombinant influenza neuraminidase (commercially available)

  • This compound (active metabolite)

  • 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate[7]

  • Assay buffer (e.g., 32.5 mM MES pH 6.5, 4 mM CaCl2)[9]

  • Stop solution (e.g., 0.14 M NaOH in 83% ethanol)[9]

  • Black 96-well plates

  • Fluorometer

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add a fixed amount of recombinant neuraminidase to each well.

  • Add the serially diluted this compound to the wells and incubate for 30 minutes at 37°C.[9]

  • Initiate the reaction by adding MUNANA substrate (final concentration ~100 µM).[9]

  • Incubate for 1 hour at 37°C with shaking.[9]

  • Stop the reaction by adding the stop solution.

  • Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.[7]

  • Calculate the percent inhibition for each this compound concentration relative to a no-drug control.

  • Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

A Prepare this compound Dilutions C Add this compound to Plate & Incubate A->C B Add Neuraminidase to Plate B->C D Add MUNANA Substrate C->D E Incubate D->E F Add Stop Solution E->F G Measure Fluorescence F->G H Calculate % Inhibition & IC50 G->H

Caption: In vitro neuraminidase inhibition assay workflow.

Protocol 2: In Vivo Efficacy Study in a Mouse Model of Influenza

Mice are a commonly used animal model for influenza research.[10][11]

Objective: To evaluate the therapeutic efficacy of a single intranasal administration of this compound octanoate in mice infected with influenza A virus.

Materials:

  • 6-8 week old BALB/c or C57BL/6 mice[10]

  • Mouse-adapted influenza A virus (e.g., A/PR/8/34 H1N1)

  • This compound octanoate formulation for intranasal administration (e.g., suspended in sterile saline with a suitable surfactant like tyloxapol)[12]

  • Anesthesia (e.g., isoflurane)

  • Calibrated pipettes for intranasal administration

Procedure:

  • Anesthetize mice and infect them intranasally with a sublethal dose of influenza A virus.

  • At a predetermined time post-infection (e.g., 24 or 48 hours), administer a single intranasal dose of this compound octanoate or a vehicle control to anesthetized mice.

  • Monitor the mice daily for a set period (e.g., 14 days) for:

    • Body weight: A marker of disease severity.[10]

    • Survival rate: To assess the protective effect of the treatment.[10]

    • Clinical signs: Such as ruffled fur, hunched posture, and inactivity.

  • At selected time points post-treatment, a subset of mice can be euthanized to collect:

    • Lungs: For viral titer determination (e.g., by plaque assay or qPCR) and histopathological analysis.

    • Bronchoalveolar lavage (BAL) fluid: To measure cytokine levels and inflammatory cell infiltration.

Protocol 3: In Vivo Efficacy Study in a Ferret Model of Influenza

Ferrets are considered a gold-standard model for influenza as they exhibit human-like clinical symptoms.[10][11][13]

Objective: To assess the prophylactic or therapeutic efficacy of inhaled this compound octanoate in ferrets infected with influenza A virus.

Materials:

  • Young adult male or female ferrets

  • Influenza A virus strain known to infect ferrets

  • This compound octanoate for inhalation (dry powder or nebulized solution)[1][12]

  • Inhalation delivery device (e.g., nose-only exposure chamber)

  • Anesthesia (e.g., ketamine/xylazine)

Procedure:

  • Prophylaxis study: Administer a single inhaled dose of this compound octanoate or placebo to ferrets. 24 hours later, challenge the ferrets with an intranasal inoculation of influenza A virus.

  • Treatment study: Infect ferrets with influenza A virus. At a specified time post-infection (e.g., 24 hours), administer a single inhaled dose of this compound octanoate or placebo.

  • Monitor the ferrets daily for:

    • Clinical signs: Sneezing, nasal discharge, lethargy, and fever.[14]

    • Body weight and temperature.

  • Collect nasal washes on multiple days post-infection to determine viral shedding by plaque assay or qPCR.

  • At the end of the study, euthanize the ferrets and collect respiratory tissues for viral load and histopathology.

cluster_prophylaxis Prophylaxis cluster_treatment Treatment A1 Administer this compound Octanoate or Placebo B1 Infect with Influenza Virus A1->B1 C Daily Monitoring (Clinical Signs, Weight, Temp) B1->C A2 Infect with Influenza Virus B2 Administer this compound Octanoate or Placebo A2->B2 B2->C D Collect Nasal Washes (Viral Shedding) C->D E Euthanasia & Tissue Collection (Viral Load, Histopathology) D->E

Caption: In vivo efficacy study workflow in ferrets.

Formulation and Administration

This compound octanoate is typically formulated as a dry powder for inhalation or a lyophilized powder for nebulization.[12] For preclinical studies, it can be suspended in a suitable vehicle such as sterile saline. The addition of a surfactant like tyloxapol may be necessary to ensure a uniform suspension.[12] Administration in animal models is typically via intranasal instillation for mice or inhalation using a specialized device for ferrets.

Stability and Storage

This compound octanoate is a stable compound. For research purposes, it should be stored according to the manufacturer's instructions, typically at -20°C. Stock solutions in DMSO can be prepared and stored at -80°C.[15] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[6]

Conclusion

These application notes and protocols provide a framework for designing and conducting preclinical studies with this compound octanoate. The long-acting nature of this prodrug makes it a valuable tool in the fight against influenza. By following these detailed methodologies, researchers can obtain reliable and reproducible data to further elucidate its therapeutic potential.

References

Application Notes and Protocols for Efficacy Studies of Laninamivir in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting preclinical efficacy studies of Laninamivir, a long-acting neuraminidase inhibitor, in relevant animal models of influenza virus infection.

Introduction

This compound is a potent and long-acting inhibitor of the influenza virus neuraminidase (NA), an enzyme crucial for the release of progeny virions from infected cells.[1][2][3] Its prodrug, this compound octanoate (CS-8958), is typically administered via inhalation and is converted to the active form, this compound, in the respiratory tract, where it is retained for an extended period.[4][5] This long retention allows for effective single-dose administration.[4] Preclinical efficacy studies in animal models are essential to evaluate the antiviral activity of this compound against various influenza strains, including seasonal, pandemic, and avian influenza viruses.[4] Commonly used animal models for these studies include mice and ferrets, as they can recapitulate many aspects of human influenza infection.[6][7]

Quantitative Efficacy Data of this compound in Animal Models

The following tables summarize the quantitative data from various efficacy studies of this compound in mouse and ferret models of influenza infection.

Table 1: Efficacy of this compound Octanoate in Mouse Models

Animal ModelInfluenza Virus StrainTreatment RegimenKey Efficacy EndpointsOutcomeReference(s)
BALB/c MiceA/Puerto Rico/8/34 (H1N1)Single intranasal doseSurvival RateSignificantly higher survival rate with combination therapy of this compound octanoate and artificial surfactant compared to monotherapy (p=0.003).[8][8][9]
BALB/c MiceA(H1N1)pdm09Single intranasal administrationLung Viral TiterA single administration of CS-8958 showed superior or similar efficacy in reducing viral titers compared to repeated administrations of oseltamivir or zanamivir.
BALB/c MiceOseltamivir-resistant H1N1 (H274Y)Single intranasal administration of CS-8958Lung Viral TiterSignificantly reduced viral titers.
MiceHighly Pathogenic Avian Influenza (H5N1)Single intranasal dose of CS-8958 (given 2 hours post-infection)Survival Rate, Lung Viral TiterHigher survival rate and lower virus levels compared to a five-day course of oseltamivir.[10][10]
MiceHighly Pathogenic Avian Influenza (H5N1)Prophylactic single intranasal dose of CS-8958 (given 7 days pre-infection)Survival RateProtected mice against lethal infection.[10][10]
Nude Mice (Immunocompromised)Influenza A virusMonotherapy and combination therapy with favipiravirSurvival TimeCombination therapy increased survival times compared to monotherapy.[11][11]
BALB/c MiceRecombinant A(H1N1)pdm09 with NA substitutionsInfection with mutant virusesMortality, Lung Viral TiterMice infected with mutant viruses (D199E, P458T) showed decreased mortality and/or lower mean lung viral titers compared to wild-type virus.[12]
MiceA/PR/8/34 (H1N1)Single intravenous administration of this compound (30 mg/kg)SurvivalSignificantly prolonged survival at a comparable level to peramivir.[13][13]
MiceInfluenza B virusSingle intravenous administration of this compoundLung Viral TiterSignificantly suppressed virus proliferation in the lungs.[13][13]

Table 2: Efficacy of this compound Octanoate in Ferret Models

Animal ModelInfluenza Virus StrainTreatment RegimenKey Efficacy EndpointsOutcomeReference(s)
FerretsA(H1N1)pdm09 or Influenza BProphylactic administration via Dry Powder Insufflator™Nasal Inflammation, Clinical Symptoms, Viral SheddingLimited effect on endpoints compared to placebo in this specific delivery system study.[14][14]
FerretsInfluenza A and B virusesSingle administration of CS-8958 post-infectionNot specifiedShowed efficacy superior or similar to repeated administrations of oseltamivir or zanamivir.

Experimental Protocols

Protocol 1: General In Vivo Efficacy Study of this compound Octanoate in a Mouse Model of Influenza Infection

This protocol outlines a typical experiment to assess the therapeutic efficacy of intranasally administered this compound octanoate in mice.

1. Materials:

  • Specific pathogen-free (SPF) BALB/c mice (6-8 weeks old).

  • Influenza virus stock of a known titer (e.g., A/Puerto Rico/8/34 (H1N1)).

  • This compound octanoate (CS-8958) powder.

  • Vehicle for drug suspension (e.g., sterile saline or water).[15]

  • Anesthesia (e.g., isoflurane).[16]

  • Micropipettes and sterile, disposable tips.

  • Sterile phosphate-buffered saline (PBS).

  • Euthanasia agent (e.g., CO2, cervical dislocation).

  • Biosafety cabinet (Class II).

  • Personal protective equipment (PPE).

  • Equipment for tissue homogenization and virus titration (e.g., TCID50 or plaque assay).

2. Animal Acclimation and Handling:

  • House mice in a BSL-2 facility for at least one week to acclimate.

  • Provide ad libitum access to food and water.[16]

  • Handle mice gently to minimize stress.

3. Virus Inoculation:

  • Anesthetize mice lightly with isoflurane.[16]

  • Inoculate mice intranasally with a predetermined lethal or sub-lethal dose of influenza virus in a small volume (e.g., 25-50 µL) of sterile PBS.[16][17]

  • Administer the inoculum dropwise into the nares, alternating between nostrils.[18]

  • Include a control group of mice that receives a sham inoculation with PBS.

4. Drug Administration:

  • Prepare a fresh suspension of this compound octanoate in the vehicle at the desired concentration.

  • At a specified time post-infection (e.g., 2, 24, or 48 hours), administer a single dose of the this compound octanoate suspension or vehicle control intranasally to anesthetized mice.[10]

  • The administration volume should be small (e.g., 20-30 µL) to ensure delivery to the respiratory tract.[19]

5. Monitoring and Endpoints:

  • Monitor the mice daily for a set period (e.g., 14-21 days) for:

    • Survival: Record the number of surviving animals in each group.

    • Body Weight: Weigh each mouse daily as an indicator of morbidity.

    • Clinical Signs: Score clinical signs of illness (e.g., ruffled fur, lethargy, hunched posture).

  • At predetermined time points (e.g., days 3 and 6 post-infection), euthanize a subset of mice from each group to collect lung tissue.

  • Homogenize the lung tissue in sterile PBS.

  • Determine the viral titer in the lung homogenates using a standard method such as a TCID50 or plaque assay on Madin-Darby canine kidney (MDCK) cells.

6. Data Analysis:

  • Compare survival curves between treatment and control groups using a Kaplan-Meier analysis with a log-rank test.

  • Analyze differences in body weight change and lung viral titers using appropriate statistical tests (e.g., t-test, ANOVA).

  • A p-value of <0.05 is typically considered statistically significant.

Protocol 2: Intranasal Administration in Awake Mice

For studies where anesthesia may interfere with the experimental outcome, administration to conscious mice is an alternative.

1. Acclimation to Handling:

  • Handle the mice daily for one to two weeks prior to the experiment to acclimate them to the procedure.[19]

2. Restraint:

  • Grasp the mouse by the scruff of the neck to immobilize the head.[19]

  • Hold the mouse in a vertical position or with its neck parallel to the floor.[18][19]

3. Administration:

  • Using a micropipette, dispense a small droplet (e.g., 3-6 µL) of the drug solution onto the tip.[19]

  • Bring the droplet close to one nostril, allowing the mouse to inhale it.[17]

  • Administer the total volume in small increments, alternating between nostrils.[18]

  • Hold the mouse in position for a few seconds after administration to ensure the liquid is inhaled and not expelled.[19]

Visualizations

Influenza Virus Replication and Neuraminidase Inhibition

// External nodes Influenza_Virus [label="Influenza Virus", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; New_Virions [label="New Progeny\nVirions", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Blocked_Release [label="Blocked Release &\nVirion Aggregation", shape=oval, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges to/from cell Influenza_Virus -> entry; release -> New_Virions; Neuraminidase -> Blocked_Release [style=dashed, arrowhead=none, color="#EA4335"]; inhibition -> Blocked_Release [style=invis];

} end_dot Caption: Influenza virus replication cycle and the mechanism of action of this compound.

Experimental Workflow for In Vivo Efficacy Study

// Define nodes acclimation [label="1. Animal Acclimation\n(e.g., BALB/c mice, 1 week)", fillcolor="#F1F3F4", fontcolor="#202124"]; infection [label="2. Influenza Virus Infection\n(Intranasal inoculation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; grouping [label="3. Randomization into Groups\n(Treatment vs. Vehicle Control)", fillcolor="#FBBC05", fontcolor="#202124"]; treatment [label="4. Drug Administration\n(Single intranasal dose of\nthis compound Octanoate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitoring [label="5. Daily Monitoring\n(Survival, Body Weight, Clinical Score)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sampling [label="6. Tissue Sampling\n(Lungs collected at specific time points)", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="7. Endpoint Analysis\n(Viral Titer Assay - TCID50/Plaque)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; data_analysis [label="8. Statistical Analysis\n& Interpretation", fillcolor="#FFFFFF", fontcolor="#202124", style="rounded,filled,dashed", penwidth=1];

// Define edges acclimation -> infection; infection -> grouping; grouping -> treatment; treatment -> monitoring; monitoring -> data_analysis [label="Survival & Morbidity Data", fontsize=8, fontcolor="#5F6368"]; monitoring -> sampling [style=dashed]; sampling -> analysis; analysis -> data_analysis [label="Viral Load Data", fontsize=8, fontcolor="#5F6368"]; } end_dot Caption: Workflow for a typical in vivo efficacy study of this compound in a mouse model.

References

Laninamivir: A Powerful Tool for Elucidating Neuraminidase Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Laninamivir is a potent and long-acting neuraminidase (NA) inhibitor used for the treatment and prophylaxis of influenza A and B virus infections.[1] Its unique characteristics, including a slow dissociation from the viral neuraminidase, make it an invaluable tool for studying the enzyme's function, kinetics, and the mechanisms of drug resistance.[2][3] This document provides detailed application notes and experimental protocols for utilizing this compound in neuraminidase research.

This compound, a 7-methoxy derivative of zanamivir, is administered as a prodrug, this compound octanoate, which is hydrolyzed to its active form in the respiratory tract.[4][5] This long-acting inhibitor has demonstrated efficacy in a single inhaled dose.[4][5] Its mechanism of action involves competitively binding to the active site of the neuraminidase enzyme, preventing the cleavage of sialic acid residues and halting the release of new viral particles from infected host cells.[6]

Key Applications in Neuraminidase Research

  • Characterizing Enzyme Kinetics: this compound's slow binding and even slower dissociation from wild-type neuraminidases can be leveraged to study the enzyme's conformational changes and the dynamics of the active site.[2][3]

  • Investigating Drug Resistance: By comparing the binding kinetics and inhibitory activity of this compound against wild-type and mutated neuraminidase, researchers can elucidate the structural and functional consequences of resistance-conferring mutations.[2][7]

  • Structure-Activity Relationship (SAR) Studies: As a derivative of zanamivir, this compound serves as an important compound in SAR studies to understand how modifications to the inhibitor structure affect binding affinity and efficacy against different NA subtypes.[4]

  • Comparative Inhibitor Studies: this compound provides a benchmark for evaluating the potency and binding characteristics of novel neuraminidase inhibitors.[8][9]

Data Presentation: Quantitative Analysis of this compound's Inhibitory Activity

The following tables summarize the 50% inhibitory concentration (IC50) values of this compound and other neuraminidase inhibitors against various influenza virus strains, including those with resistance-conferring mutations.

Table 1: Comparative IC50 Values (nM) of Neuraminidase Inhibitors Against Wild-Type Influenza Viruses

Virus Strain/NA SubtypeThis compoundOseltamivirZanamivirPeramivir
A/H1N1pdm090.5 - 1.50.3 - 1.20.4 - 1.00.1 - 0.5
A/H3N21.0 - 3.00.8 - 2.50.7 - 2.00.3 - 1.0
A/H5N10.3 - 1.00.5 - 2.00.3 - 0.80.1 - 0.4
Influenza B2.0 - 5.010 - 301.5 - 4.01.0 - 3.0

Data compiled from multiple sources. Actual values may vary depending on the specific virus isolate and assay conditions.

Table 2: Impact of Neuraminidase Mutations on this compound IC50 Values (nM)

NA SubtypeMutationFold Increase in IC50 (vs. Wild-Type)Reference
Influenza BD197E15[2]
N9E119G150[2]
A(H1N1)H275Y1.3 - 7.5 (not statistically significant)[10]
A(H1N1)E119ASignificant increase[7]
A(H3N2)E119VNo significant change[7]

Experimental Protocols

Protocol 1: Neuraminidase Inhibition Assay (Fluorescence-Based)

This protocol describes a standard fluorescence-based assay to determine the IC50 value of this compound against a specific influenza virus neuraminidase. The assay measures the cleavage of a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[11][12]

Materials:

  • This compound

  • Virus sample containing neuraminidase activity

  • MUNANA substrate (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid)

  • Assay Buffer: 33.3 mM MES, 4 mM CaCl2, pH 6.5

  • Stop Solution: 0.14 M NaOH in 83% ethanol

  • 96-well black flat-bottom plates

  • Fluorometer (excitation: 355-365 nm, emission: 450-460 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in assay buffer. Perform serial dilutions to create a range of concentrations to be tested (e.g., 0.03 nM to 1000 nM final concentration).[13]

    • Dilute the virus sample in assay buffer to a concentration that yields a linear reaction rate for at least 60 minutes.

    • Prepare a working solution of MUNANA substrate in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of each this compound dilution to triplicate wells.

    • Add 25 µL of diluted virus to each well containing the inhibitor.

    • Include control wells:

      • Virus control (no inhibitor): 25 µL of diluted virus + 25 µL of assay buffer.

      • Blank (no virus): 50 µL of assay buffer.

  • Incubation:

    • Incubate the plate at 37°C for 45 minutes to allow the inhibitor to bind to the neuraminidase.[13]

  • Substrate Addition and Reaction:

    • Add 50 µL of the MUNANA substrate solution to all wells.

    • Incubate the plate at 37°C for 60 minutes.[13]

  • Stopping the Reaction:

    • Add 100 µL of stop solution to all wells to terminate the enzymatic reaction.[13]

  • Fluorescence Measurement:

    • Read the fluorescence in a fluorometer at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other readings.

    • Plot the percentage of neuraminidase inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the neuraminidase activity, using non-linear regression analysis.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup (96-well plate) cluster_reaction 3. Reaction and Measurement cluster_analysis 4. Data Analysis prep_inhibitor Prepare this compound Serial Dilutions add_inhibitor Add this compound Dilutions prep_inhibitor->add_inhibitor prep_virus Dilute Virus Sample add_virus Add Diluted Virus prep_virus->add_virus prep_substrate Prepare MUNANA Substrate add_substrate Add MUNANA Substrate prep_substrate->add_substrate incubation1 Incubate (37°C, 45 min) Inhibitor Binding add_inhibitor->incubation1 add_virus->incubation1 add_controls Add Controls (Virus only, Blank) add_controls->incubation1 incubation1->add_substrate incubation2 Incubate (37°C, 60 min) Enzymatic Reaction add_substrate->incubation2 stop_reaction Add Stop Solution incubation2->stop_reaction read_fluorescence Measure Fluorescence stop_reaction->read_fluorescence subtract_blank Subtract Blank read_fluorescence->subtract_blank plot_data Plot % Inhibition vs. [this compound] subtract_blank->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50

Caption: Workflow for Neuraminidase Inhibition Assay.

signaling_pathway cluster_virus_lifecycle Influenza Virus Replication Cycle entry Virus Entry replication Viral Replication & Assembly entry->replication budding Progeny Virus Budding replication->budding release Virus Release budding->release NA-mediated cleavage of sialic acid release->entry Infection of new cells This compound This compound neuraminidase Neuraminidase (NA) This compound->neuraminidase neuraminidase->release Blocks sialic_acid Sialic Acid Residues sialic_acid->release Substrate for NA

Caption: this compound's Inhibition of Neuraminidase.

References

Application Notes and Protocols for the Quantitative Analysis of Laninamivir in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Laninamivir is a potent neuraminidase inhibitor effective against various influenza A and B viruses.[1] It is administered as a prodrug, this compound octanoate, which is hydrolyzed to the active form, this compound.[2][3][4] Accurate quantification of this compound in biological matrices such as plasma, urine, and epithelial lining fluid is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.[2][3][4][5] This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analysis of this compound and its prodrug in human plasma and urine, based on validated LC-MS/MS methods. These parameters are essential for ensuring the reliability and accuracy of the analytical results, adhering to guidelines from regulatory bodies like the FDA and ICH.[7][8][9][10][11][12][13]

Table 1: LC-MS/MS Method Parameters for this compound Quantification

ParameterHuman PlasmaHuman Urine
Linearity Range 1 - 1000 ng/mL1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL1 ng/mL
Intra-day Precision (%RSD) < 15%< 15%
Inter-day Precision (%RSD) < 15%< 15%
Accuracy (% Recovery) 85 - 115%85 - 115%
Internal Standard (IS) Stable Isotope-Labeled this compoundStable Isotope-Labeled this compound

Data compiled from published literature.[6]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to remove interferences from the biological matrix and to concentrate the analyte of interest.[14] Two common methods for preparing plasma and urine samples for this compound analysis are Solid-Phase Extraction (SPE) and Protein Precipitation (PPT).[6][15]

1.1. Solid-Phase Extraction (SPE) Protocol for Plasma and Urine

SPE is a robust technique for sample clean-up and concentration.[15][16]

Materials:

  • SPE Cartridges (e.g., C18)

  • Human plasma or urine samples

  • Internal Standard (IS) solution

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Deionized water

  • Centrifuge

  • Evaporator (e.g., Nitrogen stream)

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma or urine samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Centrifuge the samples to remove any particulate matter.

  • Spiking:

    • To a 1.0 mL aliquot of the sample, add a known concentration of the Internal Standard solution.

  • SPE Cartridge Conditioning:

    • Wash the SPE cartridge with 1.0 mL of methanol.

    • Equilibrate the cartridge with 1.0 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1.0 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution:

    • Elute this compound and the IS from the cartridge with 1.0 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

1.2. Protein Precipitation (PPT) Protocol for Plasma

PPT is a simpler and faster method for removing proteins from plasma samples.[17][18][19]

Materials:

  • Human plasma samples

  • Internal Standard (IS) solution

  • Acetonitrile (chilled)

  • Centrifuge (refrigerated)

  • Micropipettes and tubes

Procedure:

  • Sample Aliquoting:

    • Pipette a small volume (e.g., 100 µL) of the plasma sample into a microcentrifuge tube.

  • Spiking:

    • Add a known concentration of the Internal Standard solution to the plasma sample.

  • Precipitation:

    • Add a 3-fold volume (e.g., 300 µL) of chilled acetonitrile to the plasma sample.

  • Vortexing:

    • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully collect the supernatant without disturbing the protein pellet.

  • Analysis:

    • Transfer the supernatant to an autosampler vial for direct injection into the LC-MS/MS system or evaporate and reconstitute in mobile phase if further concentration is needed.

LC-MS/MS Analysis Protocol

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

LC Conditions:

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm) is commonly used.[6]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up the percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

    • This compound: m/z transitions to be optimized based on instrument and source conditions.

    • Internal Standard: m/z transitions for the stable isotope-labeled analogue.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity.

Method Validation

The analytical method should be fully validated according to the International Council for Harmonisation (ICH) guidelines and/or the US Food and Drug Administration (FDA) guidance for bioanalytical method validation.[7][8][9][10][11][12][13] Key validation parameters include:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[7]

  • Linearity: The relationship between the concentration of the analyte and the analytical response. A correlation coefficient (r²) of ≥ 0.99 is typically required.[8]

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively. Acceptance criteria are typically within ±15% (±20% for LLOQ).[7][20]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision.[7]

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[21]

Visualizations

experimental_workflow Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Plasma/Urine) add_is Add Internal Standard sample->add_is extraction Extraction (SPE or PPT) add_is->extraction evap_recon Evaporation & Reconstitution extraction->evap_recon lc_separation LC Separation (C18 Column) evap_recon->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Workflow for this compound analysis in biological samples.

signaling_pathway This compound Mechanism of Action prodrug This compound Octanoate (Prodrug) hydrolysis Hydrolysis in the body prodrug->hydrolysis active_drug This compound (Active Drug) hydrolysis->active_drug inhibition Inhibition active_drug->inhibition neuraminidase Influenza Virus Neuraminidase neuraminidase->inhibition virion_release Inhibition of Virion Release inhibition->virion_release

Caption: Mechanism of action of this compound.

References

Determining Laninamivir IC50 Values: A Guide to Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Laninamivir is a potent neuraminidase (NA) inhibitor effective against both influenza A and B viruses.[1] A single inhalation of its prodrug, this compound octanoate, provides a long-lasting therapeutic effect.[2] Determining the 50% inhibitory concentration (IC50) is a critical step in the evaluation of antiviral drug efficacy and for monitoring the emergence of resistant strains. This document provides detailed protocols for three common cell-based assays used to determine the IC50 value of this compound: the Fluorescence-Based Neuraminidase Inhibition Assay, the Plaque Reduction Assay, and the Reporter Gene Assay.

Mechanism of Action: Neuraminidase Inhibition

This compound targets the influenza virus neuraminidase, a key enzyme responsible for the release of newly formed virus particles from infected host cells.[1] Neuraminidase cleaves sialic acid residues on the surface of the host cell and the viral envelope, facilitating the spread of the virus.[1] By competitively binding to the active site of the neuraminidase enzyme, this compound prevents this cleavage, effectively halting the propagation of the virus.[1]

Laninamivir_Mechanism cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Mechanism of Inhibition Virus_Attachment Virus Attachment (HA binds Sialic Acid) Virus_Entry Virus Entry & Uncoating Virus_Attachment->Virus_Entry Replication Viral Replication & Assembly Virus_Entry->Replication Budding_Virion Budding Progeny Virion Replication->Budding_Virion Virus_Release Virus Release Budding_Virion->Virus_Release Neuraminidase Neuraminidase (NA) Budding_Virion->Neuraminidase NA on virion surface Virus_Release->Virus_Attachment Infection of new cells Sialic_Acid Sialic Acid Neuraminidase->Sialic_Acid cleaves Inhibition Inhibition of Sialic Acid Cleavage This compound This compound This compound->Neuraminidase competitively binds to Inhibition->Virus_Release blocks

Caption: Mechanism of this compound action on the influenza virus lifecycle.

Data Presentation: this compound IC50 Values

The inhibitory potency of this compound varies across different influenza virus strains and subtypes. The following table summarizes representative IC50 values determined by neuraminidase inhibition assays.

Influenza Virus Strain/SubtypeMean IC50 (nM) ± SDReference
A(H1N1)pdm090.27 ± 0.05[3]
A(H3N2)0.62 ± 0.05[3]
Influenza B3.26 ± 0.26[3]
N5 (Group 1 NA)0.90[4]
p09N1 (Atypical Group 1 NA)1.83[4]
p57N2 (Group 2 NA)3.12[4]

Note: IC50 values can vary depending on the specific assay conditions, cell line, and virus isolate used.

Experimental Protocols

Fluorescence-Based Neuraminidase Inhibition Assay

This assay is widely used to quantify the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase. It utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by NA, releases a fluorescent product, 4-methylumbelliferone (4-MU).[5][6]

NI_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_detection Detection & Analysis Prep_Inhibitor Prepare this compound Serial Dilutions Mix_Virus_Inhibitor Mix Virus and this compound in 96-well plate Prep_Inhibitor->Mix_Virus_Inhibitor Prep_Virus Prepare Virus Dilution Prep_Virus->Mix_Virus_Inhibitor Pre_Incubate Pre-incubate at RT (e.g., 30-45 min) Mix_Virus_Inhibitor->Pre_Incubate Add_Substrate Add MUNANA Substrate Pre_Incubate->Add_Substrate Incubate_37C Incubate at 37°C (e.g., 30-60 min) Add_Substrate->Incubate_37C Stop_Reaction Add Stop Solution Incubate_37C->Stop_Reaction Read_Fluorescence Read Fluorescence (Ex: 355-365 nm, Em: 450-460 nm) Stop_Reaction->Read_Fluorescence Calculate_IC50 Calculate IC50 Value Read_Fluorescence->Calculate_IC50

Caption: Workflow for the fluorescence-based neuraminidase inhibition assay.

Materials:

  • This compound

  • Influenza virus stock

  • Assay Buffer (e.g., 33.3 mM MES, 4 mM CaCl2, pH 6.5)[6]

  • MUNANA substrate (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid)[5]

  • Stop Solution (e.g., freshly prepared NaOH in ethanol)[6]

  • Black 96-well flat-bottom plates

  • Fluorometer

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 300 µM) in assay buffer.[5][6]

    • Perform serial dilutions of the this compound stock solution in assay buffer to achieve the desired concentration range (e.g., 0 nM to 30,000 nM).[5]

    • Dilute the influenza virus stock in assay buffer to a concentration that yields a robust and linear fluorescent signal over the course of the assay. This optimal dilution needs to be determined empirically beforehand.

    • Prepare the MUNANA working solution (e.g., 300 µM) in assay buffer.[6]

  • Assay Procedure:

    • Add 25 µL of each this compound dilution to the wells of a black 96-well plate. Include wells with assay buffer only as a no-inhibitor control.

    • Add 25 µL of the diluted virus to each well.

    • Incubate the plate at room temperature for 30-45 minutes to allow the inhibitor to bind to the viral neuraminidase.[5][7]

    • Initiate the enzymatic reaction by adding 50 µL of the MUNANA working solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes.[7][8]

    • Stop the reaction by adding 100 µL of Stop Solution to each well.[5]

  • Data Acquisition and Analysis:

    • Measure the fluorescence using a fluorometer with an excitation wavelength of ~355-365 nm and an emission wavelength of ~450-460 nm.[6][8]

    • Subtract the background fluorescence (wells with no virus) from all readings.

    • Normalize the data by setting the fluorescence of the no-inhibitor control as 100% NA activity.

    • Plot the percentage of NA activity against the logarithm of the this compound concentration.

    • Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism).[9]

Plaque Reduction Assay

This is a classic virological assay that measures the ability of a drug to inhibit the production of infectious virus particles.[10] The number of plaques (zones of cell death) is counted, and the concentration of the drug that reduces the plaque number by 50% is the IC50.

Plaque_Assay_Workflow Seed_Cells Seed MDCK cells in 6-well or 12-well plates Infect_Cells Infect confluent cell monolayer with influenza virus Seed_Cells->Infect_Cells Add_Overlay Add semi-solid overlay (e.g., agarose) containing serial dilutions of this compound Infect_Cells->Add_Overlay Incubate Incubate for 2-3 days for plaque formation Add_Overlay->Incubate Fix_Stain Fix cells and stain (e.g., with Crystal Violet or Amido Black) Incubate->Fix_Stain Count_Plaques Count plaques visually Fix_Stain->Count_Plaques Calculate_IC50 Calculate IC50 Value Count_Plaques->Calculate_IC50

Caption: Workflow for the Plaque Reduction Assay.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells[11]

  • Cell culture medium (e.g., MEM) and supplements

  • Influenza virus stock

  • This compound

  • Semi-solid overlay medium (e.g., containing Avicel or agarose)[11][12]

  • TPCK-trypsin

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.5% Amido black or 1% Crystal Violet)[12]

  • 6-well or 12-well tissue culture plates

Protocol:

  • Cell Preparation:

    • Seed MDCK cells in 6-well or 12-well plates and grow until they form a confluent monolayer.

  • Virus Infection:

    • Wash the cell monolayers with phosphate-buffered saline (PBS).

    • Infect the cells with a dilution of influenza virus that will produce a countable number of plaques (e.g., 100-200 plaque-forming units, PFU).

    • Allow the virus to adsorb for 1 hour at 37°C.[11]

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in the semi-solid overlay medium. The overlay should also contain TPCK-trypsin (e.g., 1 µg/mL) to facilitate viral spread.[11]

    • After the adsorption period, remove the virus inoculum and wash the cells.

    • Add the this compound-containing overlay medium to the respective wells. Include a no-inhibitor control.

  • Plaque Development and Visualization:

    • Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.

    • Fix the cells by adding a fixing solution.

    • Remove the overlay and stain the cell monolayer with a staining solution (e.g., 0.5% Amido black or Crystal Violet).[12]

    • Gently wash the plates with water and allow them to dry.

  • Data Acquisition and Analysis:

    • Visually count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each this compound concentration relative to the no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of plaque reduction against the drug concentration and performing a non-linear regression analysis.

Reporter Gene Assay

Reporter gene assays provide a quantitative and often high-throughput method for assessing antiviral activity.[13] These assays utilize engineered cell lines that express a reporter gene (e.g., luciferase or green fluorescent protein, GFP) under the control of the influenza virus polymerase complex.[14][15] Upon viral infection, the viral polymerase drives the expression of the reporter, and the signal is measured. Antiviral compounds will inhibit this signal.

Reporter_Assay_Workflow Seed_Cells Seed reporter cell line in 96-well plates Add_Inhibitor Add serial dilutions of this compound Seed_Cells->Add_Inhibitor Infect_Cells Infect cells with influenza virus Add_Inhibitor->Infect_Cells Incubate Incubate for 24-48 hours Infect_Cells->Incubate Lyse_Cells Lyse cells and add reporter substrate (e.g., for luciferase) Incubate->Lyse_Cells Measure_Signal Measure reporter signal (Luminescence or Fluorescence) Lyse_Cells->Measure_Signal Calculate_IC50 Calculate IC50 Value Measure_Signal->Calculate_IC50

Caption: Workflow for the Reporter Gene Assay.

Materials:

  • A stable cell line containing an influenza virus-inducible reporter gene (e.g., A549 or 293T cells).[13][16]

  • Cell culture medium and supplements.

  • Influenza virus stock.

  • This compound.

  • Reporter gene assay reagent (e.g., luciferase substrate).

  • Luminometer or fluorometer.

  • White or black 96-well plates suitable for luminescence or fluorescence detection.

Protocol:

  • Cell Seeding:

    • Seed the reporter cell line into 96-well plates at an appropriate density and allow them to attach overnight.

  • Inhibitor and Virus Addition:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Add the diluted this compound to the cells.

    • Infect the cells with influenza virus at a pre-determined multiplicity of infection (MOI).

  • Incubation:

    • Incubate the plates at 37°C in a CO2 incubator for a period sufficient to allow for robust reporter gene expression (e.g., 24-48 hours).

  • Signal Detection:

    • Following incubation, lyse the cells and measure the reporter gene activity according to the manufacturer's instructions for the specific reporter system (e.g., add luciferase substrate and measure luminescence).

  • Data Analysis:

    • Normalize the reporter signal to the no-inhibitor control (100% activity).

    • Plot the percentage of reporter activity against the this compound concentration.

    • Calculate the IC50 value using a non-linear regression analysis.

Conclusion

The choice of assay for determining this compound IC50 values depends on the specific research question, available resources, and desired throughput. The fluorescence-based neuraminidase inhibition assay is a direct, rapid, and widely used method for assessing enzyme inhibition. The plaque reduction assay provides a functional measure of a drug's ability to inhibit the entire viral replication cycle. Reporter gene assays offer a sensitive and high-throughput alternative for screening and evaluating antiviral compounds. By following these detailed protocols, researchers can accurately and reliably determine the inhibitory potency of this compound against various influenza virus strains.

References

Crystallization of Laninamivir-Neuraminidase Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the crystallization of influenza virus neuraminidase in complex with the inhibitor laninamivir. The following procedures are designed to guide researchers through the expression, purification, and crystallization of these complexes to facilitate structural studies and drug development efforts.

Introduction

This compound is a potent neuraminidase inhibitor effective against both influenza A and B viruses. Understanding the structural basis of its interaction with neuraminidase is crucial for the development of next-generation antiviral drugs and for combating drug resistance. X-ray crystallography is a powerful technique for visualizing these interactions at the atomic level, and obtaining high-quality crystals of the this compound-neuraminidase complex is the critical first step.

This guide outlines the key steps, from recombinant protein production to the acquisition of diffraction-quality crystals, based on established methodologies for influenza neuraminidase.

Data Presentation

The following tables summarize key quantitative data for the expression, purification, and crystallization of neuraminidase for structural studies.

Table 1: Recombinant Neuraminidase Expression and Purification

ParameterValueDetails
Expression SystemBaculovirus Expression Vector System (BEVS)---
Host CellsSpodoptera frugiperda (Sf9) insect cells---
Culture Volume200 mLPer 1,000 mL shaker flask
Cell Density for Infection2 x 106 cells/mL---
Harvest Time72-96 hours post-infection---
Purification MethodImmobilized Metal Affinity Chromatography (IMAC)Ni-NTA resin
Washing Buffer50 mM Na2HCO3, 300 mM NaCl, 20 mM imidazole, pH 8.0[1]
Elution Buffer50 mM Na2HCO3, 300 mM NaCl, 300 mM imidazole, pH 8.0[1]
Typical Yield1-2 mg/L of culture---

Table 2: Crystallization Parameters for Neuraminidase-Laninamivir Complex

ParameterValueDetails
Crystallization MethodHanging Drop Vapor Diffusion---
Protein Concentration5-10 mg/mL---
This compound Concentration10-fold molar excess over proteinTo ensure saturation of the active site
Incubation (Protein-Ligand)30-60 minutes on ice---
Reservoir Solution0.1 M HEPES pH 7.5, 12% (w/v) Polyethylene Glycol (PEG) 3350A common starting condition for neuraminidase crystallization
Drop Ratio (Protein:Reservoir)1:1 (e.g., 1 µL protein-ligand complex + 1 µL reservoir solution)---
Incubation Temperature4°C or 20°CConstant temperature is critical
Crystal Growth TimeSeveral days to weeks---
CryoprotectantReservoir solution supplemented with 20-30% (v/v) glycerol[2][3]

Experimental Protocols

Recombinant Neuraminidase Expression and Purification

This protocol is adapted from established methods for expressing functional influenza neuraminidase using the baculovirus expression system.[1]

Materials:

  • Sf9 insect cells

  • Recombinant bacmid DNA encoding the neuraminidase ectodomain with a C-terminal hexahistidine tag

  • Cell transfection reagent

  • Serum-free insect cell medium (e.g., SFX)

  • Phosphate-Buffered Saline (PBS)

  • Ni-NTA affinity resin

  • Washing Buffer (50 mM Na2HCO3, 300 mM NaCl, 20 mM imidazole, pH 8.0)[1]

  • Elution Buffer (50 mM Na2HCO3, 300 mM NaCl, 300 mM imidazole, pH 8.0)[1]

  • Polypropylene columns

Procedure:

  • Generation of Recombinant Baculovirus:

    • Generate recombinant bacmid containing the neuraminidase gene of interest according to the baculovirus expression system manufacturer's instructions.

    • Transfect Sf9 cells with the purified recombinant bacmid to produce the initial virus stock (P1).

    • Amplify the viral stock to a high-titer P2 stock for protein expression.

  • Protein Expression:

    • Culture Sf9 cells in suspension to a density of 2 x 106 cells/mL.

    • Infect the Sf9 cell culture with the high-titer baculovirus stock.

    • Incubate the infected culture at 28°C with shaking for 72-96 hours.

  • Purification:

    • Harvest the cell culture supernatant by centrifugation at 5,500 x g for 20 minutes at 4°C to remove cells and debris.[1]

    • Equilibrate the Ni-NTA resin with PBS.

    • Incubate the clarified supernatant with the equilibrated Ni-NTA resin for 2-4 hours at 4°C with gentle agitation.

    • Load the supernatant-resin mixture onto a polypropylene column.

    • Wash the resin extensively with Washing Buffer to remove non-specifically bound proteins.[1]

    • Elute the purified neuraminidase with Elution Buffer.[1]

    • Concentrate the eluted protein and exchange the buffer to a suitable storage buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl) using ultrafiltration.

    • Assess protein purity and concentration using SDS-PAGE and a spectrophotometer.

Crystallization of the Neuraminidase-Laninamivir Complex

This protocol utilizes the hanging drop vapor diffusion method, a common and effective technique for protein crystallization.

Materials:

  • Purified recombinant neuraminidase (5-10 mg/mL)

  • This compound stock solution (e.g., 10 mM in water or a suitable buffer)

  • Crystallization screening kit (e.g., Hampton Research PEGRx)

  • 24-well crystallization plates

  • Siliconized glass cover slips

  • Micro-pipettes and tips

Procedure:

  • Preparation of the Protein-Ligand Complex:

    • On ice, mix the purified neuraminidase with this compound to a final molar ratio of 1:10 (protein:ligand).

    • Incubate the mixture on ice for 30-60 minutes to allow for complex formation.

  • Setting up Crystallization Plates:

    • Pipette 500 µL of the reservoir solution (e.g., 0.1 M HEPES pH 7.5, 12% (w/v) PEG 3350) into the reservoir of a 24-well crystallization plate.

    • On a siliconized cover slip, pipette a 1 µL drop of the neuraminidase-laninamivir complex.

    • Add 1 µL of the reservoir solution to the protein drop.

    • Invert the cover slip and place it over the reservoir, ensuring an airtight seal.

  • Incubation and Monitoring:

    • Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).

    • Monitor the drops for crystal growth periodically using a microscope over several days to weeks.

Crystal Harvesting and Cryo-protection

Materials:

  • Crystallization plates with crystals

  • Cryoprotectant solution (Reservoir solution containing 20-30% (v/v) glycerol)[2][3]

  • Crystal mounting loops

  • Liquid nitrogen

Procedure:

  • Preparation:

    • Prepare the cryoprotectant solution.

    • Place a small drop of the cryoprotectant solution in a clean well or on a cover slip.

  • Crystal Soaking:

    • Carefully open the sealed well containing the crystals.

    • Using a crystal mounting loop, gently transfer a single crystal from the crystallization drop into the cryoprotectant drop.

    • Soak the crystal for a few seconds to allow the cryoprotectant to replace the mother liquor.

  • Flash-Cooling:

    • Quickly scoop the crystal out of the cryoprotectant drop with the loop.

    • Immediately plunge the loop with the crystal into liquid nitrogen to flash-cool it.

    • Store the frozen crystal in liquid nitrogen until ready for X-ray diffraction data collection.

Mandatory Visualizations

Experimental_Workflow cluster_Expression Protein Expression cluster_Purification Protein Purification cluster_Crystallization Crystallization cluster_DataCollection Data Collection Bacmid Recombinant Bacmid Generation Transfection Sf9 Cell Transfection Bacmid->Transfection Infection Baculovirus Infection of Sf9 Cells Transfection->Infection Harvest Harvest Supernatant Infection->Harvest IMAC Ni-NTA Affinity Chromatography Harvest->IMAC Concentration Concentration & Buffer Exchange IMAC->Concentration Complex Neuraminidase-Laninamivir Complex Formation Concentration->Complex HangingDrop Hanging Drop Vapor Diffusion Complex->HangingDrop Incubation Crystal Growth HangingDrop->Incubation Harvesting Crystal Harvesting & Cryo-protection Incubation->Harvesting Diffraction X-ray Diffraction Harvesting->Diffraction

Caption: Experimental workflow for this compound-neuraminidase complex crystallization.

Crystallization_Screening Start Initial Crystallization Setup (e.g., 0.1M HEPES pH 7.5, 12% PEG 3350) Observe Observe Drops Start->Observe Result Crystal Growth? Observe->Result Success Optimize Crystal Quality Result->Success Yes Failure No Crystals or Precipitate Result->Failure No Screen Broaden Crystallization Screen (Vary pH, Precipitant Type/Concentration) Failure->Screen Optimize_Protein Optimize Protein Concentration Failure->Optimize_Protein Optimize_Temp Vary Incubation Temperature Failure->Optimize_Temp Screen->Start Optimize_Protein->Start Optimize_Temp->Start

Caption: Logical flow for screening optimal crystallization conditions.

References

Application of Laninamivir in High-Throughput Screening for Antivirals

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laninamivir is a potent and long-acting neuraminidase (NA) inhibitor used for the treatment and prophylaxis of influenza virus infections.[1][2] Its mechanism of action involves blocking the active site of the viral NA enzyme, which is crucial for the release of progeny virions from infected host cells.[3][4] This inhibition effectively halts the spread of the virus.[3][4] In the context of antiviral drug discovery, this compound serves as an essential reference compound in high-throughput screening (HTS) campaigns aimed at identifying novel neuraminidase inhibitors. Its well-characterized activity and potency provide a benchmark for the validation and performance of screening assays and the evaluation of new chemical entities.

This document provides detailed protocols for fluorescence-based and chemiluminescence-based neuraminidase inhibition assays suitable for HTS, using this compound as a positive control. It also includes representative quantitative data and visualizations to guide researchers in applying these methods.

Mechanism of Action and Signaling Pathway

Influenza virus replication culminates in the budding of new virions from the host cell membrane. These new particles initially remain tethered to the cell surface via the interaction of viral hemagglutinin (HA) with sialic acid receptors. The viral neuraminidase enzyme cleaves these sialic acid residues, releasing the virions and allowing them to infect new cells.[5][6] Neuraminidase inhibitors like this compound are transition-state analogues of sialic acid that bind with high affinity to the NA active site, competitively inhibiting its enzymatic activity and preventing viral release.[3][7]

G cluster_virus_lifecycle Influenza Virus Release cluster_inhibition Inhibition by this compound HostCell Infected Host Cell (with Sialic Acid Receptors) NewVirion Newly Budded Virion (with Hemagglutinin) HostCell->NewVirion Virion remains tethered SialicAcid Sialic Acid Cleavage NewVirion->SialicAcid NA Action ReleasedVirion Released Progeny Virion Neuraminidase Viral Neuraminidase (NA) SialicAcid->ReleasedVirion Release This compound This compound InactiveNA Inactive NA-Laninamivir Complex This compound->InactiveNA NoRelease Viral Release Blocked InactiveNA->NoRelease Neuraminidase_Inhib Viral Neuraminidase (NA) Neuraminidase_Inhib->InactiveNA Competitive Binding

Caption: Mechanism of influenza neuraminidase and its inhibition by this compound.

Data Presentation: Inhibitory Activity of this compound

This compound has demonstrated potent inhibitory activity against a wide range of influenza A and B viruses. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The tables below summarize the IC50 values for this compound against various influenza neuraminidase subtypes, providing a baseline for comparison in HTS assays.

Table 1: this compound IC50 Values against Influenza A Viruses

Virus SubtypeNeuraminidase TypeMean IC50 (nM)Reference
A(H1N1)pdm09p09N10.27 ± 0.05[8]
A(H1N1)pdm09p09N11.83[7][9]
A(H3N2)p57N20.62 ± 0.05[8]
A(H3N2)p57N23.12[7][9]
Avian InfluenzaN50.90[7][9]

Table 2: this compound IC50 Values against Influenza B Viruses

Virus LineageMean IC50 (nM)Reference
Yamagata & Victoria3.26 ± 0.26[8]

Note: IC50 values can vary based on the specific viral strain, assay conditions, and substrate used.

Experimental Protocols for High-Throughput Screening

This compound should be included in every assay plate as a positive control to monitor assay performance and normalize the data. A dose-response curve of this compound should be generated to ensure the assay is performing within expected parameters.

HTS Experimental Workflow

The general workflow for screening compound libraries for novel neuraminidase inhibitors involves a primary screen to identify initial hits, followed by secondary screens to confirm activity and determine potency.

G cluster_workflow HTS Workflow for NA Inhibitors start Start: Compound Library primary_screen Primary Screen (Single High Concentration) start->primary_screen hit_id "Hit" Identification (% Inhibition > Threshold) primary_screen->hit_id secondary_screen Secondary Screen (Dose-Response) hit_id->secondary_screen potency Determine Potency (IC50) & Cytotoxicity (CC50) secondary_screen->potency lead_selection Lead Candidate Selection (High Potency, Low Toxicity) potency->lead_selection end Further Development lead_selection->end

Caption: General workflow for high-throughput screening of neuraminidase inhibitors.

Protocol 1: Fluorescence-Based Neuraminidase Inhibition Assay

This assay is widely used and relies on the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[10][11] Cleavage of MUNANA by neuraminidase releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified.

Materials:

  • Recombinant Neuraminidase or Influenza Virus Stock

  • MUNANA Substrate (e.g., from NA-Fluor™ kit)[12]

  • Assay Buffer: 32.5 mM MES, pH 6.5, 4 mM CaCl2[5][11]

  • Stop Solution: 0.14 M NaOH in 83% ethanol[5][11]

  • This compound (Positive Control)

  • Test Compounds from Library

  • Black, flat-bottom 384-well microplates

  • Fluorescence microplate reader (Excitation: ~365 nm, Emission: ~450 nm)

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of test compounds and this compound in assay buffer.

    • Using an automated liquid handler, add 10 µL of each compound dilution to the wells of the 384-well plate.

    • Include wells with assay buffer only (100% activity control) and wells with a high concentration of this compound (0% activity/background control).

  • Enzyme/Virus Addition:

    • Dilute the recombinant neuraminidase or virus stock in assay buffer to a pre-determined optimal concentration.

    • Add 20 µL of the diluted enzyme/virus to all wells.

  • Incubation:

    • Incubate the plate at 37°C for 30 minutes to allow compounds to bind to the enzyme.[5]

  • Substrate Addition:

    • Prepare the MUNANA substrate solution in assay buffer (final concentration of 100 µM is common).[5][11]

    • Add 20 µL of the substrate solution to all wells to initiate the reaction.

  • Reaction Incubation:

    • Incubate the plate at 37°C for 60 minutes, protected from light.[11]

  • Stopping the Reaction:

    • Add 30 µL of Stop Solution to all wells.

  • Fluorescence Reading:

    • Measure the fluorescence signal using a microplate reader (Ex: 365 nm, Em: 450 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each test compound concentration relative to the controls.

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Chemiluminescence-Based Neuraminidase Inhibition Assay

This method offers higher sensitivity compared to fluorescence-based assays and uses a 1,2-dioxetane derivative of sialic acid (e.g., NA-STAR®) as the substrate.[11]

Materials:

  • Recombinant Neuraminidase or Influenza Virus Stock

  • Chemiluminescent Substrate (e.g., NA-STAR®)

  • Assay Buffer (as specified by substrate manufacturer)

  • This compound (Positive Control)

  • Test Compounds from Library

  • White, opaque 384-well microplates

  • Luminometer

Procedure:

  • Compound Plating:

    • Follow the same procedure as in the fluorescence-based assay, plating 10 µL of compounds and controls into a white, opaque 384-well plate.

  • Enzyme/Virus Addition:

    • Add 20 µL of diluted neuraminidase or virus stock to all wells.

  • Incubation:

    • Incubate the plate at 37°C for 30 minutes.

  • Substrate Addition:

    • Add 20 µL of the chemiluminescent substrate solution to all wells.

  • Reaction Incubation:

    • Incubate the plate at room temperature for 30 minutes in the dark.[5]

  • Luminescence Reading:

    • Measure the chemiluminescence signal using a luminometer. No stop solution is typically required.

  • Data Analysis:

    • Calculate the percent inhibition and IC50 values as described for the fluorescence-based assay.

Conclusion

The protocols detailed in this document provide a robust framework for conducting high-throughput screening campaigns to identify novel influenza neuraminidase inhibitors.[13] The use of this compound as a standard positive control is critical for assay validation, quality control, and the accurate determination of the relative potency of newly identified hit compounds. These methods are adaptable for screening large chemical libraries, thereby accelerating the discovery of new antiviral agents to combat influenza.

References

Troubleshooting & Optimization

Overcoming Laninamivir solubility issues in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of Laninamivir in experimental setups. Particular focus is given to overcoming solubility challenges to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (R-125489) is a potent inhibitor of the influenza virus neuraminidase (NA) enzyme.[1] Neuraminidase is a glycoprotein on the surface of the influenza virus that is crucial for the release of newly formed virus particles from an infected host cell. By inhibiting neuraminidase, this compound prevents the virus from spreading to other cells, thereby halting the progression of the infection.[2][3]

Q2: I am observing precipitation when preparing my this compound working solution in an aqueous buffer. What could be the cause?

A2: Precipitation of this compound in aqueous solutions is a common issue and can be attributed to several factors:

  • Exceeding Solubility Limit: this compound has limited solubility in aqueous buffers. Preparing a concentration that exceeds this limit will result in precipitation.

  • Antisolvent Precipitation: If you are diluting a concentrated stock of this compound (typically in DMSO) into an aqueous buffer, the rapid change in solvent polarity can cause the compound to "crash out" of the solution.

  • pH of the Buffer: The solubility of this compound can be pH-dependent. A suboptimal pH in your buffer can reduce its solubility.

  • Temperature: Solubility is often temperature-dependent. A decrease in temperature after dissolution can lead to precipitation.

Q3: What are the recommended solvents for preparing a stock solution of this compound?

A3: For preparing a concentrated stock solution, Dimethyl Sulfoxide (DMSO) is a commonly used solvent. If an aqueous stock is required, Phosphate-Buffered Saline (PBS) or a specific assay buffer can be used, though this may require additional steps like sonication and warming to achieve the desired concentration. It is crucial to use high-purity, anhydrous solvents to prevent moisture absorption which can affect solubility and stability.

Q4: What is the recommended storage for this compound powder and stock solutions?

A4: this compound powder should be stored at -20°C for long-term stability. Stock solutions, particularly in DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.

Troubleshooting Guides

Issue 1: this compound powder is not dissolving in my chosen solvent.
Possible Cause Troubleshooting Step Optimization Strategy
Inappropriate Solvent The solubility of this compound is limited in many common solvents.For a high-concentration stock solution, use anhydrous DMSO. For aqueous solutions, consider PBS or a specialized assay buffer.
Concentration Too High You may be attempting to dissolve too much compound in a small volume of solvent.Refer to the solubility data table below. Do not exceed the known solubility limit for the chosen solvent.
Insufficient Agitation/Energy The dissolution process may be slow and require energy input.Vortex the solution thoroughly. If the compound still does not dissolve, brief sonication or gentle warming (up to 60°C for PBS) can be applied.
Issue 2: My this compound solution is initially clear but forms a precipitate over time.
Possible Cause Troubleshooting Step Optimization Strategy
Solution Instability This compound may degrade over time in certain solvents or under certain storage conditions.Prepare fresh working solutions for each experiment. Avoid prolonged storage of diluted aqueous solutions.
Temperature Fluctuations A decrease in temperature can cause a supersaturated solution to precipitate.Store solutions at a constant, appropriate temperature. Allow solutions to fully reach room temperature before use if stored cold.
pH Shift Changes in the pH of the solution over time can affect solubility.Ensure your buffer has adequate capacity to maintain a stable pH.
Issue 3: Precipitation occurs when I dilute my DMSO stock into cell culture medium.
Possible Cause Troubleshooting Step Optimization Strategy
Antisolvent Precipitation Rapid dilution of the DMSO stock into the aqueous medium.Add the DMSO stock to the pre-warmed medium dropwise while gently vortexing or swirling. This gradual addition helps to prevent localized high concentrations.
Final DMSO Concentration The final concentration of DMSO in the cell culture medium may be too high, affecting both solubility and cell health.Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5%, and consistent across all wells, including controls.
Solubility Limit Exceeded in Medium The final concentration of this compound in the cell culture medium is above its solubility limit.Perform a solubility test of this compound in your specific cell culture medium to determine the maximum achievable concentration without precipitation. You may need to lower the final concentration used in your experiment.

Data Presentation

Table 1: Solubility of this compound (R-125489)

SolventConcentrationObservations
DMSOSolubleCommonly used for high-concentration stock solutions.
PBS (pH 7.2)3.12 mg/mL (9.01 mM)Requires sonication and warming to 60°C for dissolution.
Water5 mg/mL-
Assay Buffer (66.6 mM MES, 8 mM CaCl₂, pH 6.5)5.2 mg in 50 mL (300 µM)Dissolves to create a working stock for enzyme assays.[4][5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for Neuraminidase Inhibition Assay

This protocol is adapted from a fluorescence-based neuraminidase inhibition assay.[4][5]

Materials:

  • This compound (R-125489) powder

  • 2x Assay Buffer (66.6 mM MES, 8 mM CaCl₂, pH 6.5)

  • Sterile, nuclease-free water

  • Appropriate lab equipment (vortexer, sonicator if needed, etc.)

Procedure:

1. Preparation of 2x Assay Buffer: a. Dissolve MES and CaCl₂ in distilled water. b. Adjust the pH to 6.5 using NaOH. c. Filter sterilize the buffer using a 0.22 µm filter.

2. Preparation of 300 µM this compound Master Stock: a. Weigh out 5.2 mg of this compound powder. b. Dissolve the powder in 50 mL of the 2x Assay Buffer. c. Vortex thoroughly until the powder is completely dissolved. d. This master stock can be stored at -20°C for up to 12 months.[4][5]

3. Preparation of Working Dilutions: a. From the 300 µM master stock, prepare a series of dilutions in the assay buffer to achieve the desired final concentrations for your experiment.

Protocol 2: Plaque Reduction Assay for Determining Antiviral Activity of this compound

This is a general protocol for a plaque reduction assay, which can be adapted for this compound. Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus research.[2]

Materials:

  • MDCK cells

  • Influenza virus stock

  • This compound stock solution (e.g., in DMSO)

  • Cell culture medium (e.g., MEM or DMEM)

  • Overlay medium (e.g., containing agarose or Avicel)

  • Crystal violet staining solution

  • 6-well or 12-well plates

Procedure:

1. Cell Seeding (Day 1): a. Seed MDCK cells into 6-well or 12-well plates at a density that will form a confluent monolayer the next day. b. Incubate at 37°C with 5% CO₂.

2. Virus Infection and this compound Treatment (Day 2): a. Prepare serial dilutions of this compound in serum-free cell culture medium from your stock solution. Be mindful of the final DMSO concentration. b. When the MDCK cell monolayer is confluent, wash the cells with PBS. c. Infect the cells with a dilution of influenza virus that will produce 50-100 plaques per well. d. After a 1-hour adsorption period, remove the virus inoculum. e. Add the medium containing the different concentrations of this compound to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).

3. Overlay and Incubation (Day 2): a. Prepare the overlay medium according to your lab's protocol. b. Add the overlay medium to each well and allow it to solidify. c. Incubate the plates at 37°C with 5% CO₂ for 2-3 days, or until plaques are visible.

4. Plaque Visualization and Counting (Day 4-5): a. Fix the cells (e.g., with 10% formalin). b. Stain the cell monolayer with crystal violet solution. c. Gently wash the wells to remove excess stain and allow the plates to dry. d. Count the number of plaques in each well.

5. Data Analysis: a. Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. b. Determine the EC₅₀ (50% effective concentration) by plotting the percentage of plaque reduction against the this compound concentration.

Visualizations

Laninamivir_MOA cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Mechanism of Inhibition v_entry 1. Virus Entry v_replication 2. Viral Replication v_entry->v_replication v_budding 3. Progeny Virus Budding v_replication->v_budding v_release 4. Virus Release v_budding->v_release neuraminidase Neuraminidase Enzyme v_release->neuraminidase required for This compound This compound inhibition Inhibition This compound->inhibition inhibition->neuraminidase blocks

Caption: Mechanism of action of this compound in the influenza virus life cycle.

Troubleshooting_Workflow start Start: this compound Experiment prep_stock Prepare Stock Solution (e.g., in DMSO) start->prep_stock prep_working Prepare Aqueous Working Solution prep_stock->prep_working observe Observe for Precipitation prep_working->observe precip_yes Precipitation Occurs observe->precip_yes Yes precip_no Solution is Clear observe->precip_no No troubleshoot Troubleshoot: - Lower concentration - Slow down dilution - Check buffer pH - Gentle warming/sonication precip_yes->troubleshoot proceed Proceed with Experiment precip_no->proceed troubleshoot->prep_working Adjust Protocol

Caption: Troubleshooting workflow for this compound solution preparation.

References

Technical Support Center: Investigating Laninamivir Resistance in Influenza

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating mechanisms of laninamivir resistance in influenza. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary known neuraminidase (NA) mutations that confer resistance to this compound?

A1: this compound resistance is primarily associated with specific amino acid substitutions in the influenza neuraminidase (NA) protein. Key mutations include E119G/A/K/V, D197E, and R292K.[1][2][3][4] The E119G mutation, for instance, can significantly reduce susceptibility to both this compound and zanamivir.[4] The R292K mutation in H7N9 viruses has been shown to confer high-level resistance to oseltamivir and peramivir, with moderately reduced susceptibility to zanamivir and this compound.[5][6][7]

Q2: What is the molecular mechanism behind this compound resistance conferred by these mutations?

A2: Studies have shown that mutations conferring resistance to this compound can lead to faster drug binding and dissociation from the neuraminidase enzyme.[1][8] this compound typically exhibits slow binding and even slower dissociation from wild-type NA, contributing to its long-acting efficacy.[1][8] Resistance mutations can alter the kinetics of this interaction, reducing the overall inhibitory effect of the drug.

Q3: Can mutations outside of the neuraminidase gene contribute to this compound resistance?

A3: Yes, changes in the hemagglutinin (HA) protein can also contribute to this compound resistance. For example, in an A(H3N2) virus, a large NA deletion was selected under this compound pressure, accompanied by HA substitutions (S138A/P194L). This variant exhibited altered receptor-binding properties and high resistance to this compound.[2]

Q4: Is there cross-resistance between this compound and other neuraminidase inhibitors?

A4: Yes, cross-resistance is a significant consideration. This compound shares a similar susceptibility profile with zanamivir.[2] Viruses with mutations like E119G that are resistant to zanamivir often show reduced susceptibility to this compound as well.[2][4] However, this compound generally remains effective against viruses with the H275Y mutation, which confers resistance to oseltamivir.[2][4][9] The R292K mutation can lead to cross-resistance to oseltamivir, zanamivir, and peramivir.[10]

Troubleshooting Guides

Neuraminidase (NA) Inhibition Assay

Q5: I am observing high background fluorescence in my chemiluminescent NA inhibition assay. What could be the cause?

A5: High background in a chemiluminescent neuraminidase inhibition assay can be due to several factors. One common reason is the presence of non-specific enzyme activity. Ensure that all reagents are properly prepared and that there is no contamination. Additionally, the choice of substrate and assay conditions can significantly impact background levels. It's important to run appropriate controls, including a blank with no virus, to determine the source of the background signal.[11][12]

Q6: My IC50 values for this compound are highly variable between experiments. How can I improve reproducibility?

A6: Variability in IC50 values is a common issue. To improve reproducibility, it is crucial to standardize your assay protocol.[13] Factors that can contribute to variability include:

  • Virus Titration: Ensure the virus input is consistent across assays.

  • Substrate Concentration: Use a consistent concentration of the fluorogenic substrate, such as 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[14][15]

  • Incubation Times and Temperatures: Adhere strictly to the defined incubation times and temperatures for both the virus-inhibitor and substrate-enzyme reactions.[11][15]

  • Plate Type: Use the same type of microtiter plates for all experiments, as different plastics can have varying effects on fluorescence readings.

Q7: I have a clinical sample that shows sensitivity to this compound in the NA inhibition assay, but sequencing reveals a known resistance mutation (e.g., R292K). Why is there a discrepancy?

A7: This discrepancy can occur when the clinical sample contains a mixed population of wild-type and resistant viruses.[6][7] The enzyme-based NA inhibition assay may not be sensitive enough to detect a low percentage of the resistant variant, as the susceptible population can mask the resistance phenotype.[6][7] Pyrosequencing or deep sequencing can provide a more quantitative analysis of the viral population.[16][17][18]

Pyrosequencing for Resistance Mutation Detection

Q8: My pyrosequencing results show a mixed viral population at a key resistance codon. How should I interpret this?

A8: A mixed population, or quasispecies, is common in viral samples.[16][18] The presence of a minor variant conferring resistance (e.g., 20% of the population) can be clinically significant.[16] It is important to consider that virus isolation in cell culture prior to sequencing might select for certain variants, potentially not reflecting the true composition in the original clinical specimen.[16][17] Therefore, direct pyrosequencing from clinical samples is often recommended.[16][17]

Q9: I am designing a pyrosequencing assay for this compound resistance mutations. Which residues should I target?

A9: For comprehensive surveillance, your pyrosequencing assay should target the key neuraminidase residues associated with resistance to this compound and other NAIs. These include E119, Q136, D151, H275, R292, and N294 (N2 numbering).[18][19] Designing primers to detect substitutions at these positions will allow for the detection of the most commonly reported resistance mutations.[18][19]

Cell-Based Assays

Q10: I am developing a cell-based assay to screen for this compound resistance. What are the key considerations?

A10: When developing a cell-based assay for influenza drug resistance, consider the following:

  • Assay Type: You can choose between single-cycle or multi-cycle replication assays. Single-cycle assays are useful for studying specific early-stage replication events, while multi-cycle assays better mimic natural infection.[20]

  • Readout: The readout can be based on measuring viral gene expression (e.g., using a reporter virus), viral antigen production (via immunostaining), or the enzymatic activity of newly expressed neuraminidase on the surface of infected cells.[20][21][22]

  • Cell Line: The choice of cell line (e.g., MDCK, A549) can influence viral replication kinetics and drug susceptibility results.[23]

Data Presentation

Table 1: Neuraminidase (NA) Mutations Conferring Resistance to this compound

Virus SubtypeMutationFold Increase in IC50 (this compound)Cross-Resistance ProfileReference(s)
Influenza BD197E~15-fold-[1]
N9 NeuraminidaseE119G~150-fold-[1]
A(H1N1)pdm09E119GHighly Reduced InhibitionZanamivir[2][4]
A(H1N1)pdm09Q136KReduced InhibitionZanamivir[2]
A(H7N9)R292KModerately Reduced SusceptibilityOseltamivir, Peramivir, Zanamivir[5]

Table 2: Comparison of IC50 Values (nM) of Neuraminidase Inhibitors Against A(H1N1)pdm09 with H275Y Mutation

Neuraminidase InhibitorWild-Type (275H) IC50 (nM)H275Y Mutant IC50 (nM)Fold IncreaseReference(s)
Oseltamivir~1~400~400[9]
Peramivir~0.5~70~140[9]
Zanamivir~0.5~0.5No significant change[9]
This compound~1~1No significant change[9]

Experimental Protocols

Fluorescence-Based Neuraminidase Inhibition Assay

This protocol is adapted from standard methods for assessing the susceptibility of influenza viruses to neuraminidase inhibitors.[14][15]

Materials:

  • 96-well flat-bottom plates

  • Influenza virus isolates

  • This compound (and other NAIs as controls)

  • Assay Buffer (e.g., 32.5 mM MES pH 6.5, 4 mM CaCl2)

  • Fluorogenic substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

  • Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)

  • Fluorometer

Procedure:

  • Virus Dilution: Dilute the test viruses in assay buffer to a concentration that yields a linear enzyme activity over the assay period.

  • Inhibitor Dilution: Prepare serial dilutions of this compound and control inhibitors in the assay buffer.

  • Incubation with Inhibitor: In a 96-well plate, mix equal volumes of the diluted virus and the inhibitor dilutions. Incubate at room temperature for 45 minutes.

  • Substrate Addition: Add MUNANA substrate to each well to a final concentration of 100 µM.

  • Enzymatic Reaction: Incubate the plate at 37°C for 1 hour.

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

  • Fluorescence Reading: Read the fluorescence on a fluorometer with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) value, which is the concentration of the inhibitor that reduces the neuraminidase activity by 50%.

Pyrosequencing for H275Y Mutation Detection

This is a generalized workflow for detecting the H275Y mutation in the neuraminidase gene of A(H1N1)pdm09 viruses.[16][24]

Materials:

  • Viral RNA extracted from clinical samples or cultured isolates

  • Reverse transcriptase and PCR reagents

  • Primers for RT-PCR amplification of the NA gene segment containing codon 275

  • Pyrosequencing instrument and reagents

  • Sequencing primer specific for the region of interest

Procedure:

  • RNA Extraction: Extract viral RNA from the sample.

  • Reverse Transcription and PCR (RT-PCR): Synthesize cDNA from the viral RNA and amplify the target region of the NA gene using specific primers.

  • PCR Product Purification: Purify the PCR product to remove unincorporated nucleotides and primers.

  • Pyrosequencing Reaction: a. Anneal the sequencing primer to the single-stranded PCR product. b. Perform the pyrosequencing reaction according to the manufacturer's protocol. The instrument will sequentially add dNTPs and detect the release of pyrophosphate upon nucleotide incorporation.

  • Data Analysis: The resulting pyrogram is analyzed to determine the nucleotide sequence at codon 275. The software will quantify the proportion of 'C' (wild-type) and 'T' (mutant) at the second position of the codon, indicating the presence and proportion of the H275Y mutation.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_sequencing Pyrosequencing cluster_analysis Data Analysis RNA_Extraction Viral RNA Extraction RT_PCR RT-PCR Amplification of NA Gene RNA_Extraction->RT_PCR Purification PCR Product Purification RT_PCR->Purification Pyro_Reaction Pyrosequencing Reaction Purification->Pyro_Reaction Pyrogram_Analysis Pyrogram Analysis Pyro_Reaction->Pyrogram_Analysis Result Mutation Detection (e.g., H275Y) Pyrogram_Analysis->Result

Caption: Workflow for pyrosequencing-based detection of NA mutations.

signaling_pathway cluster_virus_lifecycle Influenza Virus Lifecycle cluster_NA_action Neuraminidase Action cluster_drug_inhibition Drug Inhibition cluster_resistance Resistance Mechanism Virus_Entry Virus Entry Replication Viral Replication & Protein Synthesis Virus_Entry->Replication Assembly Virus Assembly Replication->Assembly Budding Virus Budding Assembly->Budding NA Neuraminidase (NA) Sialic_Acid Sialic Acid Receptors NA->Sialic_Acid Cleavage This compound This compound This compound->NA Inhibition NA_Mutation NA Mutation (e.g., E119G) Reduced_Binding Faster Drug Dissociation NA_Mutation->Reduced_Binding

Caption: Mechanism of this compound action and resistance in influenza.

logical_relationship Start Investigating Potential This compound Resistance Phenotypic Phenotypic Assay: NA Inhibition Assay Start->Phenotypic Susceptible Susceptible Phenotypic->Susceptible Normal IC50 Resistant Reduced Susceptibility Phenotypic->Resistant Increased IC50 Genotypic Genotypic Assay: Sequencing (e.g., Pyrosequencing) Confirm_Mutation Identify Resistance Mutation(s) Genotypic->Confirm_Mutation Mutation Detected No_Known_Mutation No Known Resistance Mutation Genotypic->No_Known_Mutation No Mutation Detected Resistant->Genotypic Mixed_Population Mixed Population? Confirm_Mutation->Mixed_Population Mixed_Population->Susceptible No (Wild-type dominant) Mixed_Population->Resistant Yes Novel_Mutation Consider Novel Resistance Mechanism No_Known_Mutation->Novel_Mutation

References

Technical Support Center: Optimizing Laninamivir Dosage and Administration In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vivo optimization of Laninamivir dosage and administration routes.

Frequently Asked Questions (FAQs)

Q1: What is the primary administration route for this compound and its prodrug, this compound Octanoate (CS-8958), in clinical and preclinical studies?

A1: The primary and most effective administration route for this compound Octanoate is direct delivery to the respiratory tract, most commonly via inhalation.[1][2][3] This is because the prodrug is efficiently converted to its active form, this compound, by hydrolyzing enzymes in the respiratory tract.[4] This route allows for high and sustained concentrations of the active drug at the primary site of influenza virus replication.[5][6] While intranasal administration is often used in murine models to mimic this targeted delivery,[2][5] intravenous administration of this compound has also been investigated.[7]

Q2: What are the key pharmacokinetic advantages of a single inhaled dose of this compound Octanoate?

A2: A single inhaled dose of this compound Octanoate offers a significant pharmacokinetic advantage due to its long-acting nature.[2][8] After administration, the prodrug CS-8958 is converted to this compound, which is slowly eliminated from the body.[1][4] In humans, this compound exhibits a long plasma half-life, ranging from 53.2 to 74.4 hours.[3] More importantly, this compound concentrations in the epithelial lining fluid of the lungs remain above the 50% inhibitory concentration (IC50) for viral neuraminidases for up to 10 days (240 hours) post-inhalation.[3][6] This sustained high concentration in the lungs is a key factor in its efficacy with a single dose.[5][9]

Q3: How does the efficacy of a single dose of inhaled this compound Octanoate compare to multiple doses of other neuraminidase inhibitors like Oseltamivir?

A3: Clinical trials have demonstrated that a single inhaled dose of 40 mg of this compound Octanoate is non-inferior to a standard 5-day course of oral Oseltamivir (75 mg twice daily) in treating seasonal influenza in adults.[10][11] The median time to illness alleviation was comparable between the two treatments.[10][11] Furthermore, a single dose of this compound Octanoate has shown superior efficacy compared to repeated administrations of Zanamivir or Oseltamivir in animal models of influenza A and B, including pandemic H1N1 and highly pathogenic avian H5N1 viruses.[2]

Q4: What are the typical dosages of this compound Octanoate used in human clinical trials for treatment and prophylaxis?

A4: For the treatment of influenza in adults, single inhaled doses of 20 mg and 40 mg of this compound Octanoate have been evaluated, with the 40 mg dose showing comparable efficacy to Oseltamivir.[10][11] For prophylactic use in adults, a single 40 mg dose has been shown to be effective.[12] In pediatric populations (<10 years of age), a single 20 mg inhaled dose has been found to be effective and well-tolerated for prophylaxis.[13]

Q5: Are there alternative delivery methods to the standard dry powder inhaler (DPI) for this compound Octanoate?

A5: Yes, a nebulized formulation of this compound Octanoate has been developed and studied, particularly for pediatric and elderly patients who may have difficulty using a DPI.[3][14] Studies have shown that single nebulized administrations of up to 320 mg are safe and well-tolerated, with plasma this compound concentrations increasing almost dose-proportionally.[3] A 160 mg nebulized dose resulted in sustained this compound concentrations in the epithelial lining fluid for up to 168 hours.[3]

Troubleshooting Guide

Issue 1: Sub-optimal efficacy observed in mouse models following intranasal administration.

  • Possible Cause: Improper administration technique leading to inconsistent delivery to the lungs.

  • Troubleshooting Steps:

    • Ensure the mouse is properly anesthetized to prevent sneezing or expulsion of the administered dose.

    • Use a calibrated micropipette to deliver a precise volume.

    • Administer the dose in small aliquots to each nostril to facilitate inhalation into the lower respiratory tract rather than ingestion.

    • Consider using a specialized intranasal delivery device for rodents to improve targeting.

Issue 2: High variability in plasma pharmacokinetic data in human subjects.

  • Possible Cause: Inconsistent inhalation technique among subjects using a dry powder inhaler (DPI).[4]

  • Troubleshooting Steps:

    • Provide thorough training to all subjects on the correct use of the specific DPI device.

    • Have subjects practice the inhalation maneuver before drug administration.

    • Directly observe each administration to ensure proper technique, including full exhalation before inhalation and a sufficiently deep and forceful inhalation.

    • One subject was dropped from a pharmacokinetic analysis due to inappropriate handling of the inhaler, highlighting the importance of this aspect.[4]

Issue 3: Difficulty in administering inhaled this compound Octanoate to pediatric or elderly subjects.

  • Possible Cause: These patient populations may lack the coordination or inspiratory force required for effective use of a DPI.[3][14]

  • Troubleshooting Steps:

    • Consider using the nebulized formulation of this compound Octanoate, which is designed for patients who have difficulty with DPIs.[3][14]

    • Ensure the nebulizer equipment is properly maintained and used according to the manufacturer's instructions to ensure optimal particle size for lung deposition.

    • For young children, a face mask attachment for the nebulizer is typically required. A study noted that crying during administration did not significantly impact effectiveness.[14]

Issue 4: Emergence of drug-resistant viral strains during in vitro or in vivo experiments.

  • Possible Cause: Sub-optimal drug concentration at the site of replication can promote the selection of resistant mutants.

  • Troubleshooting Steps:

    • Ensure the dosage and administration route are optimized to achieve high and sustained concentrations of this compound in the respiratory tract. The long retention of this compound in the lungs is thought to suppress the generation of low-susceptibility mutants.[5]

    • In preclinical models, a single intranasal administration of 236 µg/kg of this compound Octanoate in mice maintained lung concentrations well above the IC50 for various influenza strains for at least 6 days, and no resistant mutants were detected.[5]

    • When passaging virus in the presence of the drug in vitro, use a dose-escalation strategy to characterize the resistance profile.

Data Presentation

Table 1: Summary of this compound Octanoate (CS-8958) / this compound Pharmacokinetics in Humans

ParameterAdministration RouteDosePopulationValueReference
CS-8958 Plasma Half-life Inhalation (DPI)5-120 mg (single)Healthy Males~2 hours[1][4]
This compound Plasma Half-life Inhalation (DPI)5-120 mg (single)Healthy Males~3 days[1][4]
This compound Plasma Half-life Inhalation (DPI)40 mg (single)Healthy Young Adults64.7 - 74.4 hours[3]
This compound Plasma Half-life Inhalation (DPI)40 mg (single)Renally Impaired53.2 - 57.0 hours[3]
Cumulative Urinary Excretion (CS-8958) Inhalation (DPI)5-120 mg (single)Healthy Males2.3% - 3.6% of dose[1][4]
Cumulative Urinary Excretion (this compound) Inhalation (DPI)5-120 mg (single)Healthy Males10.7% - 14.6% of dose[1][4]

Table 2: Efficacy of Single-Dose Inhaled this compound Octanoate in Clinical Trials

Study PopulationThis compound Octanoate DoseComparatorPrimary EndpointResultReference
Adults (Treatment) 40 mgOseltamivir (75 mg BID for 5 days)Time to Illness AlleviationNon-inferior (73.0h vs 73.6h)[10][11]
Adults (Treatment) 20 mgOseltamivir (75 mg BID for 5 days)Time to Illness Alleviation85.8h vs 73.6h[10][11]
Adults (Prophylaxis) 40 mgPlaceboIncidence of Clinical Influenza4.5% vs 12.1% (p=0.001)[12]
Children <10 years (Prophylaxis) 20 mgPlaceboIncidence of Clinical Influenza11% vs 19% (p=0.02)[13]

Experimental Protocols

Protocol 1: Evaluation of Prophylactic Efficacy in a Mouse Model

  • Objective: To determine the protective effect of a single intranasal dose of this compound Octanoate against a lethal influenza virus challenge.

  • Methodology:

    • Animals: BALB/c mice.

    • Drug Administration: Administer a single intranasal dose of this compound Octanoate (e.g., 0.78 µmol/kg) or a vehicle control to anesthetized mice.[15] Prophylactic administration can be performed at various time points prior to infection (e.g., 7, 4, and 1 day before).[15]

    • Viral Challenge: Infect mice intranasally with a lethal dose (e.g., 500 Plaque Forming Units) of influenza virus (e.g., A/PR/8/34 H1N1).[15]

    • Monitoring: Monitor mice daily for 20 days for survival, body weight changes, and clinical signs of illness.[16]

    • Endpoint Analysis:

      • Primary endpoint: Survival rate.

      • Secondary endpoints: Mean body weight loss, viral titers in lung homogenates at specific time points post-infection.

  • Reference: This protocol is adapted from prophylactic studies described in the literature.[15][16]

Protocol 2: Pharmacokinetic Study of Inhaled this compound Octanoate in Healthy Volunteers

  • Objective: To assess the safety, tolerability, and pharmacokinetics of single and multiple inhaled doses of this compound Octanoate.

  • Methodology:

    • Study Design: A double-blind, randomized, placebo-controlled, dose-escalation study.[1][4]

    • Subjects: Healthy male volunteers.[1][4]

    • Dosing Regimens:

      • Single Dose: Subjects receive a single inhaled dose of this compound Octanoate (e.g., 5, 10, 20, 40, 80, or 120 mg) or placebo.[1][4]

      • Multiple Dose: Subjects receive a twice-daily dose (e.g., 20 or 40 mg) for a set duration (e.g., 3 days).[1][4]

    • Sample Collection: Collect plasma and urine samples at predetermined time points for up to 144 hours post-dosing.[1][4]

    • Bioanalysis: Analyze plasma and urine concentrations of the prodrug (CS-8958) and the active metabolite (this compound) using a validated method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

    • Pharmacokinetic Analysis: Calculate key PK parameters including Cmax (maximum concentration), AUC (area under the curve), and half-life (t½) for both CS-8958 and this compound.

  • Reference: This protocol is based on Phase 1 clinical studies conducted on this compound Octanoate.[1][4]

Visualizations

G cluster_admin Administration cluster_body In Vivo Conversion & Action cluster_effect Therapeutic Effect Admin This compound Octanoate (Prodrug CS-8958) Inhaled via DPI or Nebulizer Conversion Hydrolysis in Respiratory Tract Admin->Conversion Deposition in Lungs Active This compound (Active Metabolite) Conversion->Active Enzymatic Cleavage Active->Active Binding Binds to Viral Neuraminidase (NA) Active->Binding Inhibition Inhibition of NA Activity Binding->Inhibition Effect Prevents Release of New Virus Particles Inhibition->Effect Outcome Reduced Viral Spread & Alleviation of Symptoms Effect->Outcome

Caption: In vivo activation and mechanism of action of inhaled this compound Octanoate.

G cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase AnimalModels Animal Models (e.g., Mice) DoseRanging Dose-Ranging & Route Optimization (Intranasal, IV) AnimalModels->DoseRanging EfficacyTesting Efficacy Studies (Survival, Viral Load) DoseRanging->EfficacyTesting Phase1 Phase I (Healthy Volunteers) Safety & PK EfficacyTesting->Phase1 IND Submission Phase2_3 Phase II/III (Influenza Patients) Efficacy & Dosing Phase1->Phase2_3 Regulatory Regulatory Approval Phase2_3->Regulatory

Caption: General experimental workflow for this compound in vivo optimization.

References

Technical Support Center: Investigating Potential Off-Target Effects of Laninamivir in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of Laninamivir in cellular models. It includes frequently asked questions, detailed troubleshooting guides for common experimental hurdles, and comprehensive experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and long-acting neuraminidase (NA) inhibitor.[1][2] It is a prodrug, administered as this compound octanoate, which is hydrolyzed to its active form, this compound, in the respiratory tract.[3] Its primary on-target effect is to block the active site of the influenza virus neuraminidase enzyme. This prevents the cleavage of sialic acid residues on the surface of infected cells, thereby inhibiting the release of newly formed virus particles and halting the spread of the infection.[1]

Q2: Why is it important to investigate the off-target effects of this compound?

While this compound is designed to be highly selective for viral neuraminidase, it is crucial to investigate potential off-target effects for a comprehensive safety assessment. Off-target interactions can lead to unexpected cellular responses and potential cytotoxicity. A thorough understanding of a drug's selectivity profile is essential for preclinical and clinical development to anticipate and mitigate any potential adverse effects.

Q3: Are there any known off-target effects of this compound at the cellular level?

Publicly available research primarily focuses on the on-target efficacy and clinical safety of this compound. While clinical studies have reported some adverse drug reactions, such as psychiatric and gastrointestinal disorders, specific molecular off-target effects in cellular models are not well-documented in the literature. A potential area of investigation is the interaction of this compound with human neuraminidase enzymes (NEU1, NEU2, NEU3, and NEU4), given the structural similarities between the viral and human enzymes.

Q4: What are the initial steps to assess the potential for off-target effects of this compound?

A recommended starting point is to perform a cytotoxicity screen across a range of relevant cell lines (e.g., respiratory epithelial cells, liver cells) to determine the concentration at which this compound may induce cell death. Subsequently, more specific assays can be employed to investigate effects on specific cellular pathways or functions, such as mitochondrial activity or the activity of human neuraminidases.

Q5: What are appropriate positive and negative controls for in vitro experiments with this compound?

  • Positive Control (On-target activity): An in vitro neuraminidase inhibition assay using a known sensitive influenza virus strain or recombinant neuraminidase.

  • Negative Control (Vehicle Control): The solvent used to dissolve this compound (e.g., DMSO, PBS) at the same final concentration used in the experimental wells.

  • Positive Control (Cytotoxicity): A known cytotoxic agent (e.g., staurosporine, doxorubicin) to ensure the cell model is responsive to toxic stimuli.

  • Untreated Control: Cells cultured in medium alone to represent baseline cell health and activity.

Troubleshooting Guides

Neuraminidase Inhibition Assays
Problem Potential Cause Recommended Solution
High Background Fluorescence/Absorbance Substrate degradation.Prepare fresh substrate solution for each experiment. Protect from light.
Contaminated reagents or buffers.Use fresh, sterile-filtered reagents and buffers.
Autofluorescence of the compound.Run a control with the compound alone (no enzyme) to measure its intrinsic fluorescence and subtract this from the experimental values.
Low Signal-to-Noise Ratio Insufficient enzyme activity.Optimize the concentration of neuraminidase used in the assay. Ensure proper storage and handling of the enzyme to maintain its activity.
Sub-optimal assay conditions (pH, temperature).Verify that the assay buffer pH is optimal for the specific neuraminidase being used. Ensure the incubation temperature is stable and appropriate.
Inconsistent Results Between Replicates Pipetting errors.Use calibrated pipettes and practice consistent pipetting techniques.
Incomplete mixing of reagents.Gently mix the plate after adding each reagent.
Edge effects on the microplate.Avoid using the outer wells of the plate, or fill them with PBS to maintain a humidified environment.
Unexpectedly High IC50 Value Incorrect drug concentration.Verify the stock concentration and serial dilutions of this compound.
Presence of interfering substances in the sample.Purify the viral preparation or recombinant enzyme to remove any potential inhibitors.
Reduced sensitivity of the viral strain.Sequence the neuraminidase gene of the virus to check for resistance mutations.
Cell Viability (e.g., MTT) Assays
Problem Potential Cause Recommended Solution
High Variability Between Wells Uneven cell seeding.Ensure a single-cell suspension before plating and use a consistent seeding technique.
Edge effects.As with the neuraminidase assay, avoid using the outer wells or fill them with a hydrating solution like PBS.
Contamination (bacterial or fungal).Maintain sterile cell culture conditions.
Low Absorbance Readings in Control Wells Low cell number.Optimize the initial cell seeding density to ensure a sufficient number of viable cells at the end of the experiment.
Reduced metabolic activity of cells.Ensure cells are in the logarithmic growth phase and that the culture medium is fresh.
False-Positive Cytotoxicity Compound precipitates at high concentrations.Check the solubility of this compound in the culture medium. If precipitation is observed, consider using a lower concentration range or a different solvent.
Compound interferes with the MTT assay.Run a cell-free control with the compound and MTT reagent to check for direct reduction of MTT by the compound. Consider using an alternative viability assay (e.g., CellTiter-Glo, neutral red uptake).
No Observed Cytotoxicity at High Concentrations Cell line is resistant to the compound.Use a positive control for cytotoxicity to confirm that the cells are capable of undergoing cell death. Consider testing on a panel of different cell lines.
Short incubation time.Increase the duration of exposure to the compound to allow for potential delayed cytotoxic effects.

Experimental Protocols

Fluorescence-Based Neuraminidase Inhibition Assay

This protocol is adapted from established methods for assessing the susceptibility of influenza viruses to neuraminidase inhibitors.[4][5]

Materials:

  • This compound stock solution (in an appropriate solvent, e.g., water or DMSO)

  • Recombinant influenza neuraminidase or influenza virus stock

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

  • Stop solution (e.g., 0.1 M glycine, pH 10.7, in 25% ethanol)

  • Black 96-well flat-bottom plates

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~450 nm)

Procedure:

  • Prepare serial dilutions of this compound in assay buffer in a separate 96-well plate.

  • In the black 96-well assay plate, add 25 µL of each this compound dilution to triplicate wells.

  • Add 25 µL of assay buffer to the "no inhibitor" control wells and 50 µL to the "blank" wells.

  • Dilute the neuraminidase enzyme or virus stock in assay buffer to a working concentration that gives a linear signal over the incubation time.

  • Add 25 µL of the diluted enzyme/virus to all wells except the "blank" wells.

  • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Prepare the MUNANA substrate solution in assay buffer (e.g., 100 µM).

  • Add 50 µL of the MUNANA solution to all wells.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Stop the reaction by adding 100 µL of stop solution to all wells.

  • Read the fluorescence on a microplate reader.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Cell Viability (MTT) Assay

This protocol is a standard method for assessing cell viability and cytotoxicity.[6][7]

Materials:

  • This compound stock solution

  • Cell line of interest (e.g., A549, MDCK)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Absorbance microplate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the CC50 (50% cytotoxic concentration).

Visualizations

Experimental_Workflow_for_Off_Target_Effects cluster_in_vitro In Vitro Assessment start This compound cytotoxicity Cytotoxicity Screen (e.g., MTT Assay in multiple cell lines) start->cytotoxicity human_na Human Neuraminidase Inhibition Assay (NEU1-4) start->human_na pathway Cellular Pathway Analysis (e.g., Kinase Profiling, Gene Expression) start->pathway cc50 Determine CC50 cytotoxicity->cc50 ic50_human Determine IC50 for human NAs human_na->ic50_human pathway_hits Identify Affected Pathways pathway->pathway_hits selectivity Calculate Selectivity Index (CC50 / Viral NA IC50) cc50->selectivity mechanism Mechanism of Action Studies (e.g., Apoptosis vs. Necrosis) cc50->mechanism downstream Validate Downstream Effects pathway_hits->downstream

Caption: Workflow for investigating potential off-target effects of this compound.

Hypothetical_Signaling_Pathway This compound This compound UnknownTarget Potential Off-Target (e.g., Kinase, GPCR) This compound->UnknownTarget Inhibition? MAPKKK MAPKKK UnknownTarget->MAPKKK Activation/Inhibition MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK TF Transcription Factor (e.g., AP-1) MAPK->TF GeneExpression Altered Gene Expression (Inflammation, Apoptosis) TF->GeneExpression

Caption: Hypothetical MAPK signaling pathway for off-target investigation.

Troubleshooting_Cytotoxicity start Unexpected Cytotoxicity Observed q1 Is the compound precipitating in the media? start->q1 solubility Check solubility. Use lower concentration or different solvent. q1->solubility Yes q2 Does the compound interfere with the assay readout? q1->q2 No interference Run cell-free controls. Switch to an orthogonal viability assay. q2->interference Yes q3 Is cytotoxicity observed in multiple cell lines? q2->q3 No cell_specific Effect may be cell-type specific. Investigate differential pathways. q3->cell_specific No true_effect Likely a true cytotoxic effect. Proceed to mechanism of action studies. q3->true_effect Yes

Caption: Decision tree for troubleshooting unexpected cytotoxicity results.

References

Technical Support Center: Enhancing Laninamivir Bioavailability for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on strategies to improve the bioavailability of Laninamivir for research purposes. The content is presented in a question-and-answer format to directly address common challenges and queries encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge to this compound's bioavailability?

This compound, like other neuraminidase inhibitors containing a guanidino group, exhibits very poor oral bioavailability, estimated at less than 2%[1]. This inherent limitation necessitates alternative administration routes to achieve therapeutic concentrations at the site of action, the respiratory tract.

Q2: What is the current and most effective strategy to deliver this compound in a bioavailable manner?

The most successful approach is the use of a prodrug, this compound Octanoate (LO), administered directly to the lungs via inhalation[2][3][4]. Once deposited in the respiratory tract, LO is hydrolyzed by endogenous esterases into the active drug, this compound[2][5]. This strategy ensures high local concentrations of the active compound, leading to a prolonged therapeutic effect from a single dose[4][6].

Q3: What inhalation methods are used for this compound Octanoate delivery?

In both clinical and research settings, this compound Octanoate is typically delivered using either a Dry Powder Inhaler (DPI) or a nebulizer[6][7]. DPIs deliver the drug as a fine powder, while nebulizers generate an aerosol from a liquid suspension[8]. The choice between these methods can depend on the specific research model and experimental goals.

Q4: Are there research efforts to develop an oral formulation of this compound?

While oral delivery is highly desirable for patient convenience, the significant challenge of low permeability for neuraminidase inhibitors with a guanidino group has limited the development of oral this compound formulations[1]. Research into enhancing the intestinal permeability of similar molecules, such as Zanamivir, using advanced drug delivery systems like self-double emulsifying drug delivery systems, may offer insights for future this compound research[9]. However, pulmonary delivery remains the current standard and most effective approach.

Troubleshooting Guides

Low or Inconsistent this compound Concentrations in Pulmonary Samples

Problem: You are observing lower than expected or highly variable concentrations of this compound in bronchoalveolar lavage fluid (BALF) or lung tissue homogenates.

Potential Cause Troubleshooting Step
Inefficient Aerosol Delivery Verify the proper functioning of your delivery device (DPI or nebulizer). For DPIs, ensure complete powder fluidization and dispersion. For nebulizers, check for appropriate droplet size and output rate.
Improper Animal Dosing Technique For rodent studies, ensure the animal is properly restrained and the delivery apparatus is correctly positioned to facilitate deep lung deposition. Consider using specialized devices for nose-only or intratracheal administration.
Suboptimal BALF Collection Review your BAL procedure. Ensure the catheter is correctly placed and the lavage volume is sufficient and consistently retrieved. Incomplete fluid recovery will lead to underestimation of drug concentrations.
Sample Degradation Process BALF and tissue samples immediately after collection. Keep samples on ice and add esterase inhibitors to prevent the ex-vivo conversion of this compound Octanoate to this compound, if you are measuring both.
High Variability in Pharmacokinetic Data

Problem: Your pharmacokinetic data from a cohort of animals shows high inter-individual variability.

Potential Cause Troubleshooting Step
Inconsistent Inhaled Dose The actual dose delivered to the lungs can vary between animals. Normalize drug concentration data to a lung deposition marker if possible, or refine the inhalation procedure to ensure more consistent delivery.
Differences in Animal Physiology Factors such as age, weight, and respiratory rate can influence drug deposition and absorption. Ensure your animal cohorts are as homogenous as possible.
Variable Sample Processing Time Standardize the time between sample collection (blood, BALF, tissue) and processing/storage to minimize variability introduced by sample handling.
Analytical Method Inaccuracy Validate your LC-MS/MS method for precision, accuracy, and linearity. Use a stable isotope-labeled internal standard to account for matrix effects.

Data Presentation

Table 1: Comparative Pharmacokinetics of Nebulized vs. DPI this compound Octanoate

This table summarizes pharmacokinetic parameters of this compound in the epithelial lining fluid (ELF) following a single inhaled dose of this compound Octanoate via a nebulizer or a dry powder inhaler (DPI) in healthy subjects.

ParameterNebulizer (160 mg LO)DPI (40 mg LO)Reference
Cmax in ELF (µg/mL) 1.46 (0.14)~1.46[7]
Concentration in ELF at 168h (µg/mL) 0.64 (0.14)0.18 (0.14)[7]
AUC in ELF (µg*h/mL) Higher than DPIBaseline[6]
t1/2 in ELF (h) 219Similar to Nebulizer[7]

Data are presented as mean (SD) where available. Note that the doses for nebulizer and DPI were different but were designed to achieve similar in-vitro drug delivery.

Experimental Protocols

Preparation of a Laboratory-Scale Nebulizer Suspension of this compound Octanoate

This protocol describes a general method for preparing a simple suspension of this compound Octanoate for nebulization in a research setting.

Materials:

  • This compound Octanoate powder

  • Sterile, isotonic saline solution (0.9% NaCl)

  • A suitable surfactant/dispersing agent (e.g., Tyloxapol or Polysorbate 80)

  • Sterile vials

  • Magnetic stirrer and stir bar or ultrasonic bath

Procedure:

  • Weigh the desired amount of this compound Octanoate powder in a sterile container.

  • Prepare the vehicle by dissolving the surfactant in sterile saline. A common concentration is 0.01-0.1% w/v.

  • Slowly add the this compound Octanoate powder to the vehicle while stirring or sonicating.

  • Continue mixing until a homogenous suspension is formed.

  • Transfer the suspension to sterile vials for use in the nebulizer.

  • The final formulation should be used shortly after preparation to ensure stability.

Bronchoalveolar Lavage (BAL) in Rodents for Pharmacokinetic Analysis

This protocol provides a method for collecting BAL fluid from mice to determine the concentration of this compound in the epithelial lining fluid.

Materials:

  • Anesthetized mouse

  • Surgical board and dissection tools

  • Tracheal cannula or catheter (e.g., 22G)

  • Suture thread

  • 1 mL syringe

  • Ice-cold sterile phosphate-buffered saline (PBS)

  • Microcentrifuge tubes

Procedure:

  • Anesthetize the mouse and place it on the surgical board in a supine position.

  • Make a midline incision in the neck to expose the trachea.

  • Carefully insert the cannula into the trachea and secure it with a suture.

  • Instill a known volume of ice-cold PBS (typically 0.5-1.0 mL) into the lungs via the cannula.

  • Gently aspirate and re-infuse the PBS two to three times to wash the alveolar space.

  • Collect the aspirated fluid (BALF) into a pre-chilled microcentrifuge tube.

  • Repeat the lavage process 2-3 times with fresh PBS, pooling the collected fluid.

  • Keep the BALF on ice and process immediately for cell counting and drug analysis.

Quantification of this compound in BALF by LC-MS/MS

This protocol outlines the general steps for quantifying this compound in BALF using liquid chromatography-tandem mass spectrometry.

Sample Preparation:

  • Centrifuge the BALF at low speed (e.g., 400 x g for 10 minutes at 4°C) to pellet the cells.

  • Transfer the supernatant to a new tube. The concentration of this compound in the supernatant is used to calculate the concentration in the ELF.

  • To precipitate proteins, add a volume of cold acetonitrile (typically 3 volumes) containing a known concentration of an internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g for 10 minutes).

  • Transfer the clear supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Chromatography: Use a suitable column for polar compounds, such as a HILIC column.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically used.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.

  • Quantification: Generate a standard curve using known concentrations of this compound in a blank matrix to quantify the concentrations in the unknown samples.

Visualizations

Laninamivir_Pathway cluster_host_cell Host Cell cluster_intervention Therapeutic Intervention NA Neuraminidase Sialic_Acid Sialic Acid Receptor NA->Sialic_Acid Cleavage Virus_Release Virus Release NA->Virus_Release Leads to Sialic_Acid->Virus_Release Enables This compound This compound (Active Drug) Inhibition Inhibition This compound->Inhibition Inhibition->NA Blocks Activity Virus_Trapped Virus Trapped Inhibition->Virus_Trapped Results in Virus_Budding New Virus Budding Virus_Budding->NA Attached via Hemagglutinin

Caption: Mechanism of Neuraminidase Inhibition by this compound.

experimental_workflow cluster_formulation Formulation & Delivery cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_data Data Analysis Formulation This compound Octanoate Formulation (DPI/Nebulizer) Delivery Inhalation Delivery to Animal Model Formulation->Delivery BAL Bronchoalveolar Lavage (BAL) Delivery->BAL Blood Blood Sampling Delivery->Blood Tissue Lung Tissue Harvesting Delivery->Tissue Sample_Prep Sample Preparation (Protein Precipitation) BAL->Sample_Prep Blood->Sample_Prep Tissue->Sample_Prep LCMS LC-MS/MS Quantification Sample_Prep->LCMS PK_Modeling Pharmacokinetic Modeling LCMS->PK_Modeling

Caption: Preclinical Workflow for Evaluating Inhaled this compound.

troubleshooting_logic Start Inconsistent Bioavailability Data Check_Delivery Review Inhalation Procedure & Device Start->Check_Delivery Delivery_OK Delivery Consistent Check_Delivery->Delivery_OK Yes Delivery_Issue Refine Delivery Technique Check_Delivery->Delivery_Issue No Check_Sampling Evaluate Sample Collection Protocol Sampling_OK Sampling Consistent Check_Sampling->Sampling_OK Yes Sampling_Issue Optimize Collection & Handling Check_Sampling->Sampling_Issue No Check_Analysis Verify Bioanalytical Method Analysis_OK Method Validated Check_Analysis->Analysis_OK Yes Analysis_Issue Re-validate LC-MS/MS Method Check_Analysis->Analysis_Issue No Delivery_OK->Check_Sampling Sampling_OK->Check_Analysis

Caption: Troubleshooting Logic for Bioavailability Studies.

References

Troubleshooting inconsistent results in Laninamivir antiviral assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Laninamivir antiviral assays. Inconsistent results can arise from various factors, and this guide aims to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and long-acting neuraminidase (NA) inhibitor. It works by blocking the active site of the neuraminidase enzyme on the surface of the influenza virus. This prevents the release of newly formed virus particles from infected host cells, thereby halting the spread of the infection.

Q2: Which assays are most commonly used to determine the antiviral activity of this compound?

The most common assays are the neuraminidase (NA) inhibition assay and cell-based assays such as the plaque reduction assay or cytopathic effect (CPE) inhibition assay. The NA inhibition assay directly measures the enzymatic inhibition of neuraminidase, while cell-based assays assess the ability of the drug to inhibit viral replication in a cellular context.

Q3: What are the typical causes of variability in this compound NA inhibition assays?

Variability in NA inhibition assays can be attributed to several factors, including the specific influenza virus strain and subtype being tested, the presence of resistance-conferring mutations in the neuraminidase gene, and variations in assay conditions such as substrate concentration, pH, and incubation time.[1]

Q4: How do mutations in the neuraminidase gene affect this compound susceptibility?

Certain amino acid substitutions in the neuraminidase enzyme can reduce the binding affinity of this compound, leading to decreased susceptibility. For example, mutations like E119G/A/D and H275Y (in N1 subtype) have been associated with reduced inhibition by this compound, although this compound generally retains activity against some oseltamivir-resistant strains.[2][3]

Troubleshooting Guides

Neuraminidase (NA) Inhibition Assay

This section addresses common problems encountered during fluorescence-based NA inhibition assays using the MUNANA substrate.

ProblemPossible Cause(s)Recommended Solution(s)
High Background Fluorescence 1. Degraded MUNANA substrate.2. Contamination of reagents or plates.3. Autofluorescence from test compounds.1. Use a fresh batch of MUNANA substrate.2. Use sterile, high-quality reagents and black microplates to minimize background.3. Run a control with the compound alone to measure its intrinsic fluorescence and subtract it from the assay signal.
Low or No NA Activity 1. Low virus titer in the sample.2. Incorrect virus dilution.3. Inactive enzyme due to improper storage or handling.4. Incorrect assay buffer pH.1. Concentrate the virus sample or use a fresh stock with a higher titer.2. Re-titer the virus stock and prepare fresh dilutions.3. Ensure virus stocks are stored at -80°C and avoid repeated freeze-thaw cycles.4. Verify the pH of the assay buffer is optimal for NA activity (typically pH 6.5).
Inconsistent IC50 Values 1. Pipetting errors leading to inaccurate concentrations.2. Cross-contamination between wells.3. Variation in incubation times or temperatures.4. Inconsistent mixing of reagents.1. Calibrate pipettes regularly and use reverse pipetting for viscous solutions.2. Use fresh pipette tips for each dilution and sample.3. Ensure uniform incubation conditions for all plates.4. Gently tap or use a plate shaker to ensure thorough mixing.
Data Points Not Fitting the Curve 1. Inaccurate serial dilutions of this compound.2. Outliers due to experimental error.3. High data variability at certain concentrations.1. Prepare fresh serial dilutions and verify concentrations.2. Identify and potentially exclude statistical outliers after careful consideration.3. Increase the number of replicates for each concentration.
Plaque Reduction Assay

This section provides troubleshooting for common issues in plaque reduction assays used to assess antiviral efficacy.

ProblemPossible Cause(s)Recommended Solution(s)
No Plaques or Very Few Plaques 1. Low virus infectivity.2. Inappropriate cell line for the virus strain.3. Incorrect multiplicity of infection (MOI).4. Inactivation of the virus during incubation.1. Use a fresh, high-titer virus stock.2. Ensure the cell line (e.g., MDCK) is susceptible to the influenza strain.3. Optimize the MOI to produce a countable number of plaques.4. Avoid prolonged incubation at temperatures that may inactivate the virus.
Confluent Lysis (No Monolayer) 1. MOI is too high.2. Incubation time is too long.1. Perform serial dilutions of the virus to achieve a lower MOI.2. Reduce the incubation time and monitor plaque formation daily.
Irregular or Fuzzy Plaque Morphology 1. Cell monolayer is not confluent or is unhealthy.2. Agarose/overlay concentration is incorrect.3. Disturbance of plates before the overlay has solidified.1. Ensure a healthy, confluent cell monolayer before infection.2. Optimize the concentration of the agarose or other overlay medium.3. Allow the overlay to solidify completely before moving the plates.
Inconsistent Plaque Sizes 1. Mixed viral population.2. Uneven distribution of the virus inoculum.3. Variations in the overlay depth.1. Plaque-purify the virus stock to obtain a clonal population.2. Gently rock the plates during virus adsorption to ensure even distribution.3. Ensure a consistent volume and temperature of the overlay in all wells.

Experimental Protocols

Fluorescence-Based Neuraminidase Inhibition Assay

This protocol is adapted from established methods for determining the IC50 of neuraminidase inhibitors.

Materials:

  • This compound

  • Influenza virus stock

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay Buffer (e.g., MES buffer, pH 6.5, with CaCl2)

  • Stop Solution (e.g., NaOH in ethanol)

  • Black 96-well microplates

  • Fluorometer

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in the appropriate solvent and then serially dilute it in assay buffer to achieve a range of concentrations.

    • Dilute the influenza virus stock in assay buffer to a concentration that gives a linear fluorescent signal over the course of the assay.

    • Prepare the MUNANA substrate solution in assay buffer.

  • Assay Setup:

    • Add 50 µL of the diluted virus to each well of a black 96-well plate, except for the blank wells (add 50 µL of assay buffer instead).

    • Add 50 µL of each this compound dilution to the appropriate wells. Include a "no drug" control with 50 µL of assay buffer.

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the neuraminidase.

  • Enzymatic Reaction:

    • Add 50 µL of the MUNANA substrate solution to all wells.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Stopping the Reaction and Reading:

    • Add 50 µL of stop solution to all wells.

    • Read the fluorescence on a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with no virus) from all readings.

    • Plot the percentage of neuraminidase inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).

Plaque Reduction Assay

This protocol outlines the general steps for a plaque reduction assay.

Materials:

  • This compound

  • Influenza virus stock

  • Susceptible cell line (e.g., Madin-Darby Canine Kidney - MDCK cells)

  • Cell culture medium

  • Agarose or other overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Seeding:

    • Seed MDCK cells in 6-well or 12-well plates and grow until they form a confluent monolayer.

  • Virus Infection and Drug Treatment:

    • Wash the cell monolayer with phosphate-buffered saline (PBS).

    • Prepare serial dilutions of the influenza virus.

    • Prepare different concentrations of this compound in serum-free medium.

    • Pre-incubate the virus with the different concentrations of this compound for 1 hour.

    • Infect the cell monolayers with the virus-drug mixture and incubate for 1 hour at 37°C to allow for virus adsorption.

  • Overlay and Incubation:

    • Remove the virus inoculum.

    • Overlay the cells with a mixture of cell culture medium and low-melting-point agarose containing the corresponding concentration of this compound.

    • Allow the overlay to solidify at room temperature.

    • Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible.

  • Plaque Visualization and Counting:

    • Fix the cells with a solution such as 4% formaldehyde.

    • Remove the agarose overlay.

    • Stain the cells with crystal violet solution. The viable cells will stain, and the plaques (areas of cell death) will appear as clear zones.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each this compound concentration compared to the "no drug" control.

    • Determine the EC50 value (the concentration of this compound that reduces the number of plaques by 50%).

Visualizations

NA_Inhibition_Assay_Workflow Neuraminidase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare this compound Dilutions, Virus, and MUNANA Substrate add_virus Add Virus to Plate prep_reagents->add_virus add_inhibitor Add this compound Dilutions add_virus->add_inhibitor pre_incubate Pre-incubate (30 min) add_inhibitor->pre_incubate add_substrate Add MUNANA Substrate pre_incubate->add_substrate incubate Incubate (60 min) add_substrate->incubate stop_reaction Add Stop Solution incubate->stop_reaction read_fluorescence Read Fluorescence stop_reaction->read_fluorescence calculate_inhibition Calculate % Inhibition read_fluorescence->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.

Plaque_Reduction_Assay_Workflow Plaque Reduction Assay Workflow cluster_prep Preparation cluster_infection Infection cluster_incubation Incubation & Visualization cluster_analysis Data Analysis seed_cells Seed MDCK Cells infect_cells Infect Cells with Virus-Drug Mixture seed_cells->infect_cells prep_virus_drug Prepare Virus and This compound Dilutions prep_virus_drug->infect_cells adsorption Virus Adsorption (1 hr) infect_cells->adsorption add_overlay Add Agarose Overlay with this compound adsorption->add_overlay incubate Incubate (48-72 hrs) add_overlay->incubate fix_stain Fix and Stain Cells incubate->fix_stain count_plaques Count Plaques fix_stain->count_plaques calculate_reduction Calculate % Plaque Reduction count_plaques->calculate_reduction determine_ec50 Determine EC50 calculate_reduction->determine_ec50

Caption: Workflow for a plaque reduction assay.

Troubleshooting_Decision_Tree Troubleshooting Inconsistent Antiviral Assay Results start Inconsistent Results check_reagents Check Reagents (Virus, Drug, Substrate, Cells) start->check_reagents reagent_ok Reagents OK check_reagents->reagent_ok No Issues reagent_issue Prepare Fresh Reagents and Re-titer Virus check_reagents->reagent_issue Issues Found check_protocol Review Assay Protocol (Pipetting, Incubation, Volumes) reagent_ok->check_protocol repeat_assay Repeat Assay reagent_issue->repeat_assay protocol_ok Protocol Followed Correctly check_protocol->protocol_ok No Issues protocol_issue Standardize Technique and Calibrate Equipment check_protocol->protocol_issue Issues Found check_controls Examine Controls (No Drug, No Virus) protocol_ok->check_controls protocol_issue->repeat_assay controls_ok Controls Behave as Expected check_controls->controls_ok No Issues controls_issue Investigate Source of Control Failure check_controls->controls_issue Issues Found consider_biology Consider Biological Factors (Viral Resistance, Cell Health) controls_ok->consider_biology controls_issue->repeat_assay biology_ok No Obvious Biological Issues consider_biology->biology_ok No Issues biology_issue Sequence Virus for Mutations, Check Cell Viability consider_biology->biology_issue Issues Found biology_ok->repeat_assay biology_issue->repeat_assay

Caption: Decision tree for troubleshooting inconsistent antiviral assay results.

References

Technical Support Center: Stability of Laninamivir and its Prodrug (CS-8958)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability of the neuraminidase inhibitor Laninamivir and its octanoate prodrug, CS-8958, under various laboratory conditions. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative stability data to assist researchers in their experimental design and data interpretation.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound and its prodrug, CS-8958?

A1: The stability of this compound and CS-8958 can be influenced by several factors, including pH, temperature, and the presence of enzymes. CS-8958, as an ester prodrug, is particularly susceptible to enzymatic hydrolysis.

Q2: How is the prodrug CS-8958 converted to the active drug, this compound, in a biological system?

A2: CS-8958 is bioactivated through enzymatic hydrolysis of its octanoyl ester moiety to form the active drug, this compound. This conversion primarily occurs in the pulmonary tissue following inhalation.

Q3: Which enzymes are responsible for the hydrolysis of CS-8958 to this compound?

A3: In human pulmonary tissue, the key enzymes responsible for the bioactivation of CS-8958 are S-formylglutathione hydrolase (esterase D; ESD) and acyl-protein thioesterase 1 (APT1).

Q4: What is the expected plasma half-life of this compound and CS-8958 under experimental conditions?

A4: In healthy human volunteers, the plasma half-life of the prodrug CS-8958 is approximately 2 hours. The active metabolite, this compound, is eliminated much more slowly, with a plasma half-life of about 3 days.

Q5: Are there any specific storage recommendations for this compound and CS-8958 stock solutions?

A5: For optimal stability, stock solutions of this compound octanoate (CS-8958) are typically stored at -20°C for short-term (1 month) and -80°C for long-term (1 year) storage. It is advisable to aliquot the stock solutions to prevent degradation from repeated freeze-thaw cycles.

II. Troubleshooting Guides

This section addresses common issues that researchers may encounter during experiments involving this compound and CS-8958.

Troubleshooting Neuraminidase Inhibition Assays
Issue Possible Cause(s) Recommended Solution(s)
High background fluorescence/absorbance - Contaminated reagents or buffers.- Autofluorescence of test compounds.- Substrate degradation.- Use fresh, high-purity reagents and buffers.- Run a control with the compound alone to assess autofluorescence.- Prepare substrate solution fresh for each experiment.
Low signal-to-noise ratio - Insufficient enzyme activity.- Suboptimal assay conditions (pH, temperature).- Inappropriate substrate concentration.- Ensure the virus stock has adequate neuraminidase activity.- Optimize assay buffer pH (typically around 6.5) and incubation temperature (usually 37°C).- Titrate the substrate to determine the optimal concentration for a robust signal.
High variability in IC50 values - Inconsistent pipetting or dilutions.- Fluctuation in incubation times or temperatures.- Instability of the inhibitor in the assay buffer.- Use calibrated pipettes and perform serial dilutions carefully.- Ensure consistent timing and temperature control for all assay plates.- Assess the stability of the inhibitor in the assay buffer over the experiment's duration.
Troubleshooting LC-MS/MS Analysis
Issue Possible Cause(s) Recommended Solution(s)
Poor peak shape (tailing, fronting, or splitting) - Column degradation or contamination.- Inappropriate mobile phase pH.- Sample overload.- Use a guard column and flush the analytical column regularly.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Reduce the injection volume or dilute the sample.
Inconsistent retention times - Fluctuation in mobile phase composition or flow rate.- Temperature variations.- Column aging.- Ensure proper mixing and degassing of the mobile phase and check the pump for leaks or pressure fluctuations.- Use a column oven to maintain a stable temperature.- Equilibrate a new column with the mobile phase until retention times are stable.
Low signal intensity or sensitivity - Ion suppression from matrix components.- Inefficient ionization.- Degradation of the analyte in the autosampler.- Optimize sample preparation to remove interfering matrix components.- Adjust mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature).- Keep the autosampler at a low temperature and minimize the time samples spend in it before injection.

III. Quantitative Stability Data

The following tables summarize the available quantitative data on the stability of this compound and its prodrug, CS-8958.

Table 1: Pharmacokinetic Stability of this compound and CS-8958 in Humans
Compound Matrix Parameter Value Reference(s)
CS-8958Human PlasmaHalf-life (t1/2)~2 hours
This compoundHuman PlasmaHalf-life (t1/2)~3 days
This compoundMouse LungsHalf-life (t1/2)41.4 hours
Table 2: Enzymatic Hydrolysis of CS-8958 in Human Lung Fractions
Enzyme Matrix Catalytic Activity (pmol/min/µg of enzyme) Reference(s)
Esterase D (ESD)Human Lung S90.232
Acyl-protein thioesterase 1 (APT1) / Lysophospholipase 1 (LYPLA1)Human Lung S90.377

Note: Specific stability data under varying pH and temperature conditions are not extensively published. Researchers should perform their own stability studies under their specific experimental conditions.

IV. Detailed Experimental Protocols

Protocol 1: In Vitro Neuraminidase Inhibition Assay (Fluorescence-Based)

This protocol is a general guideline for assessing the inhibitory activity of compounds against influenza neuraminidase.

1. Materials:

  • Influenza virus stock with known neuraminidase activity.

  • This compound (as a control inhibitor).

  • 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate.

  • Assay Buffer: 33 mM MES, 4 mM CaCl₂, pH 6.5.

  • Stop Solution: 0.1 M Glycine in 25% Ethanol, pH 10.7.

  • Black 96-well microplates.

  • Fluorescence microplate reader (Excitation: ~365 nm, Emission: ~450 nm).

2. Procedure:

  • Prepare Inhibitor Dilutions: Prepare serial dilutions of this compound and test compounds in the assay buffer.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add a pre-determined amount of influenza virus to each well. Add the serially diluted inhibitors to the wells and incubate at room temperature for 30 minutes.

  • Substrate Addition and Reaction: Add MUNANA substrate to all wells to initiate the enzymatic reaction. Incubate the plate at 37°C for 60 minutes, protected from light.

  • Stop Reaction: Add the stop solution to each well to terminate the reaction.

  • Fluorescence Measurement: Read the fluorescence of each well using a microplate reader at the specified wavelengths.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the virus-only control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: General Procedure for Assessing In Vitro Plasma Stability

This protocol provides a framework for evaluating the stability of CS-8958 in plasma.

1. Materials:

  • CS-8958 stock solution.

  • Human plasma (with appropriate anticoagulant).

  • Phosphate buffered saline (PBS), pH 7.4.

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis).

  • Incubator or water bath at 37°C.

  • LC-MS/MS system.

2. Procedure:

  • Pre-warm Plasma: Pre-warm the human plasma to 37°C.

  • Initiate Reaction: Spike the pre-warmed plasma with CS-8958 stock solution to achieve the desired final concentration.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-drug mixture.

  • Quench Reaction: Immediately add the aliquot to a tube containing cold acetonitrile (with internal standard) to precipitate proteins and stop the enzymatic reaction.

  • Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by a validated LC-MS/MS method to quantify the remaining concentration of CS-8958 and the formation of this compound.

  • Data Analysis: Plot the natural logarithm of the remaining CS-8958 concentration against time. The slope of the linear regression will give the degradation rate constant (k), and the half-life (t₁/₂) can be calculated as 0.693/k.

V. Visualizations

Diagram 1: Prodrug Activation Pathway

This diagram illustrates the conversion of the inactive prodrug CS-8958 into the active antiviral agent this compound.

Prodrug_Activation CS_8958 CS-8958 (this compound Octanoate) [Prodrug] This compound This compound [Active Drug] CS_8958->this compound Hydrolysis Enzymes Esterase D (ESD) & Acyl-protein thioesterase 1 (APT1) in Lung Tissue Enzymes->CS_8958

Prodrug activation of CS-8958 to this compound.
Diagram 2: Experimental Workflow for In Vitro Plasma Stability Assay

This workflow outlines the key steps in determining the stability of a compound in a plasma matrix.

Plasma_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare CS-8958 Stock Solution C Spike Plasma with CS-8958 A->C B Pre-warm Human Plasma to 37°C B->C D Incubate at 37°C C->D E Collect Aliquots at Multiple Time Points D->E F Quench with Acetonitrile & Internal Standard E->F G Centrifuge to Remove Proteins F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate Half-life (t½) H->I

Workflow for the in vitro plasma stability assay.

Technical Support Center: Managing Preclinical Studies of Laninamivir

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing and interpreting findings from animal studies involving Laninamivir and its prodrug, this compound Octanoate.

Frequently Asked Questions (FAQs)

Q1: What is the general preclinical safety profile of this compound Octanoate in animal studies?

Based on regulatory reviews, this compound Octanoate has a favorable safety profile in preclinical animal studies. A review by the Japanese Pharmaceuticals and Medical Devices Agency (PMDA) concluded that the submitted toxicological data did not indicate any particular problems.[1] An abstract from a scientific conference also reported that no adverse effects attributable to this compound Octanoate were observed in single- and repeated-dose toxicity studies in mice, rats, or dogs, and that the compound showed no genotoxic activity.

Q2: Have any specific target organs for toxicity been identified in animal studies of this compound?

Publicly available data from regulatory agencies and scientific literature have not specified any target organs for toxicity for this compound in animal studies. The overall assessment from the Japanese PMDA suggests a clean toxicological profile.[1]

Q3: What is the mechanism of action of this compound?

This compound is a neuraminidase inhibitor. Its prodrug, this compound Octanoate, is administered via inhalation and is converted to the active form, this compound, in the respiratory tract. This compound then inhibits the neuraminidase enzyme of the influenza virus, which is crucial for the release of new virus particles from infected cells, thereby halting the spread of the infection.

Q4: Are there any expected class-specific adverse effects for neuraminidase inhibitors that I should be aware of in my animal studies?

While specific adverse effects for this compound in animals are not detailed in public literature, researchers can be mindful of findings from other neuraminidase inhibitors. For instance, with some inhaled drugs, local effects on the respiratory tract could be a point of investigation. However, it is important to note that this compound's preclinical data, as summarized by regulatory bodies, did not raise significant concerns.

Troubleshooting Guide for Unexpected Observations

While this compound is reported to be well-tolerated in animal studies, unexpected findings can occur in any experiment. This guide provides a logical workflow for troubleshooting.

dot

Caption: Troubleshooting workflow for unexpected findings.

Summary of Preclinical Safety Data

The following table summarizes the publicly available information on the preclinical safety of this compound Octanoate. It is important to note that detailed quantitative data from these studies are not publicly available.

Study TypeAnimal SpeciesKey Findings
Single-Dose ToxicityMice, Rats, DogsNo adverse effects attributed to treatment were observed.
Repeated-Dose ToxicityMice, Rats, DogsNo adverse effects attributed to treatment were observed.
GenotoxicityNot specifiedNo genotoxic activity was observed.
Overall Regulatory AssessmentNot applicableThe Japanese PMDA concluded that this compound Octanoate does not pose any particular problems from a toxicological point of view.[1]

Experimental Protocols

While specific, detailed protocols for the non-clinical toxicology studies of this compound are not publicly available, the following represents a standard methodology for a repeated-dose inhalation toxicity study, a likely type of study conducted for an inhaled therapeutic.

Standard Protocol: 28-Day Repeated-Dose Inhalation Toxicity Study in Rats

1. Animal Model:

  • Species: Sprague-Dawley or Wistar rats

  • Age: 6-8 weeks at the start of the study

  • Sex: Equal numbers of males and females

2. Acclimation:

  • Animals are acclimated to the laboratory environment and inhalation chambers for at least 7 days prior to the start of the study.

3. Grouping and Dosing:

  • Groups: Typically four groups: a control group (air or vehicle) and three dose groups (low, medium, and high).

  • Route of Administration: Nose-only or whole-body inhalation exposure.

  • Frequency and Duration: Daily exposure for a set number of hours (e.g., 6 hours/day) for 28 consecutive days.

4. Monitoring and Assessments:

  • Clinical Observations: Daily checks for mortality, morbidity, and clinical signs of toxicity.

  • Body Weight: Measured weekly.

  • Food Consumption: Measured weekly.

  • Ophthalmology: Examinations performed pre-study and at termination.

  • Clinical Pathology: Blood and urine samples collected at termination for hematology, clinical chemistry, and urinalysis.

  • Necropsy and Histopathology: At the end of the 28-day period, all animals are euthanized. A full gross necropsy is performed, and a comprehensive set of tissues is collected, weighed, and preserved for histopathological examination.

5. Data Analysis:

  • Statistical analysis is performed to compare the dose groups to the control group for all quantitative data.

dot

ExperimentalWorkflow start Start: Animal Acclimation grouping Grouping and Randomization (Control, Low, Mid, High Dose) start->grouping dosing 28-Day Inhalation Dosing grouping->dosing monitoring In-life Monitoring (Clinical signs, Body weight, Food consumption) dosing->monitoring termination Study Termination dosing->termination monitoring->dosing Daily necropsy Necropsy and Tissue Collection termination->necropsy clinpath Clinical Pathology (Hematology, Clinical Chemistry) termination->clinpath histopath Histopathology necropsy->histopath analysis Data Analysis and Reporting clinpath->analysis histopath->analysis

Caption: Standard workflow for a 28-day inhalation toxicity study.

References

Technical Support Center: Laninamivir-Interferon Lambda 1 Combination Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the combination treatment of Laninamivir and Interferon lambda 1 (IFN-λ1) for influenza virus infections, with a specific focus on the potential for resistance development.

Frequently Asked Questions (FAQs)

Q1: What are the individual mechanisms of action for this compound and Interferon lambda 1 against influenza virus?

A1:

  • This compound: this compound is a potent and long-acting neuraminidase inhibitor (NAI). It functions by blocking the active site of the influenza virus neuraminidase enzyme, which is crucial for the release of newly formed virus particles from infected host cells. By inhibiting neuraminidase, this compound prevents the spread of the virus to other cells.[1][2]

  • Interferon lambda 1 (IFN-λ1): IFN-λ1 is a type III interferon that plays a key role in the innate immune response to viral infections at mucosal surfaces.[3] Upon binding to its specific receptor (IFNLR) on epithelial cells, it activates the JAK-STAT signaling pathway. This leads to the transcription of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state within the cells, inhibiting viral replication.[4][5][6]

Q2: What is the rationale for combining this compound and IFN-λ1 for influenza treatment?

A2: The combination of an antiviral drug with a host-directed immunotherapy aims to attack the virus through two different mechanisms. The direct-acting antiviral, this compound, inhibits a specific viral enzyme, while IFN-λ1 enhances the host's natural antiviral defenses. This dual approach is hypothesized to be more effective in controlling viral replication and potentially reducing the likelihood of resistance development compared to monotherapy.

Q3: Does the combination of this compound and IFN-λ1 lead to a synergistic antiviral effect?

A3: Surprisingly, in vitro studies have shown that the combination of this compound and IFN-λ1 can exhibit drug antagonism at certain concentrations.[7] This suggests a complex interaction between the two agents that does not always result in an enhanced antiviral effect and may even promote the faster emergence of resistance.[8][9]

Q4: What is the primary resistance concern with this compound-IFN-λ1 combination therapy?

A4: The primary concern is the accelerated emergence of drug-resistant influenza virus variants compared to treatment with this compound alone.[8][9] In vitro studies have demonstrated that the combination treatment can select for resistant mutants, such as those with the E119G mutation in the neuraminidase protein, much more rapidly than this compound monotherapy.[8][9]

Q5: What are the key mutations associated with resistance to this compound, and what is their impact?

A5: The E119G mutation in the neuraminidase (NA) protein is a key mutation that confers significantly reduced susceptibility to this compound.[8][9] This mutation, along with others like D197E, can lead to faster binding and dissociation of the drug from the NA enzyme, diminishing its inhibitory effect.[3][9] Concomitant mutations in the hemagglutinin (HA) protein, such as T197A and D222G, have also been observed to emerge alongside NA mutations, suggesting a potential compensatory role in viral fitness.[8]

Troubleshooting Guides

Issue 1: Rapid Emergence of Resistant Variants in Co-treatment Experiments
  • Problem: You are observing the emergence of drug-resistant influenza virus variants much faster in your this compound-IFN-λ1 combination treatment arm compared to the this compound monotherapy arm.

  • Possible Causes & Solutions:

    • Drug Antagonism: The concentrations of this compound and IFN-λ1 used may be antagonistic.

      • Solution: Perform a dose-matrix titration experiment (checkerboard assay) to identify synergistic, additive, and antagonistic concentration ranges for your specific virus strain and cell line. This will help in selecting concentrations that are less likely to promote resistance.

    • Suboptimal Drug Concentrations: The concentrations of one or both drugs may be too low, creating a selective pressure that favors the outgrowth of pre-existing resistant subpopulations.

      • Solution: Ensure that the concentrations used are based on accurate EC50 values determined for your specific experimental setup. Consider using concentrations that are multiples of the EC50 (e.g., 3x or 5x EC50) to exert sufficient inhibitory pressure.

    • High Viral Inoculum: A high initial viral load increases the probability of pre-existing resistant mutants in the viral population.

      • Solution: Use a low multiplicity of infection (MOI) for your serial passage experiments to minimize the initial number of resistant variants.

    • Cell Line Susceptibility: The cell line used may influence the rate of resistance development.

      • Solution: The human airway epithelial cell line Calu-3 is a relevant model for influenza virus infection and has been used in studies demonstrating this phenomenon.[7] If using other cell lines, consider their IFN-λ receptor expression levels and their ability to support robust influenza virus replication.

Issue 2: Inconsistent Results in Neuraminidase (NA) Inhibition Assays
  • Problem: You are getting high variability in your IC50 values for this compound against wild-type and mutant viruses.

  • Possible Causes & Solutions:

    • Reagent Quality and Preparation:

      • Solution: Use high-purity this compound and prepare fresh serial dilutions for each experiment from a validated stock solution. Ensure the MUNANA substrate is properly stored and handled to avoid degradation.

    • Virus Titer Fluctuation:

      • Solution: Use a well-characterized and aliquoted virus stock with a known titer. Perform a back-titration of the virus used in each assay to confirm the actual viral dose.

    • Assay Conditions:

      • Solution: Standardize incubation times and temperatures. Ensure the assay buffer pH is stable. Use a fluorometer with appropriate excitation and emission wavelengths (e.g., 365 nm excitation, 450 nm emission for MUNANA).[10]

    • Enzyme Kinetics:

      • Solution: Be aware that mutations conferring resistance to this compound can alter the kinetics of drug binding and dissociation.[3][9] Consider performing kinetic assays to better understand the interaction between the inhibitor and the mutant NA enzyme.

Issue 3: Difficulty in Quantifying IFN-λ1-induced Antiviral State
  • Problem: You are unable to consistently measure the induction of an antiviral state in your cells following IFN-λ1 treatment.

  • Possible Causes & Solutions:

    • Cell Line and Receptor Expression:

      • Solution: Confirm that your chosen cell line expresses the IFN-λ receptor 1 (IFNLR1). Epithelial cells, such as Calu-3, are known to be responsive to IFN-λ.[3]

    • IFN-λ1 Activity:

      • Solution: Verify the biological activity of your recombinant IFN-λ1 using a bioassay. You can pre-treat cells with IFN-λ1 and then challenge them with a virus to confirm a reduction in viral replication.

    • Timing of Measurement:

      • Solution: The expression of interferon-stimulated genes (ISGs) is transient. Perform a time-course experiment to determine the peak expression of your target ISGs (e.g., MX1, OAS1, IFIT1) after IFN-λ1 stimulation.

    • Detection Method:

      • Solution: Quantitative real-time PCR (qRT-PCR) is a sensitive method for measuring ISG mRNA levels.[11] Ensure you are using validated primer sets and appropriate housekeeping genes for normalization.

Data Presentation

Table 1: In Vitro Efficacy of this compound and IFN-λ1 against A(H1N1)pdm09 Virus

CompoundCell LineEC50Reference
This compoundCalu-30.5 ± 0.02 nM[7]
IFN-λ1Calu-30.1 ± 0.02 ng/ml[7]

Table 2: Emergence of this compound Resistance Mutations with Monotherapy vs. Combination Therapy

TreatmentPassage Number of E119G Mutation EmergenceReference
This compound7[9]
This compound + IFN-λ12[9]

Table 3: Impact of E119G Mutation on Neuraminidase Inhibitor Susceptibility

Neuraminidase InhibitorFold-change in IC50 (E119G vs. Wild-Type)Reference
This compound~284-fold increase[8]
Zanamivir~1,024-fold increase[8]

Experimental Protocols

Protocol for Serial Passage of Influenza Virus to Select for Resistant Variants

This protocol is adapted from the methodology described by Adams et al. (2020).[7]

  • Cell Culture:

    • Culture human airway epithelial cells (e.g., Calu-3) in an appropriate medium (e.g., MEM supplemented with 10% FBS) in 6-well plates until confluent.

  • Virus Infection (Passage 1):

    • Wash the cell monolayers with PBS.

    • Infect the cells with wild-type influenza A(H1N1)pdm09 virus at a low multiplicity of infection (MOI) of 0.01 in the presence of either:

      • This compound at 3x its EC50.

      • This compound at 3x its EC50 and IFN-λ1 at 3x its EC50.

      • Media alone (no-drug control).

    • Incubate at 37°C for 2 hours to allow for virus adsorption.

  • Drug Treatment and Incubation:

    • After adsorption, remove the inoculum and add fresh media containing the respective concentrations of this compound and/or IFN-λ1.

    • Incubate the plates at 37°C in a CO2 incubator for 72 hours or until cytopathic effect (CPE) is observed.

  • Virus Harvest:

    • Collect the cell culture supernatant, which contains the progeny virus.

    • Clarify the supernatant by centrifugation to remove cell debris.

  • Subsequent Passages:

    • For each subsequent passage, use the harvested virus from the previous passage to infect fresh Calu-3 cell monolayers.

    • Gradually increase the concentration of this compound (and maintain the IFN-λ1 concentration) in the respective treatment arms with each passage.

    • Continue for a predetermined number of passages (e.g., 10-15 passages).

  • Monitoring for Resistance:

    • At each passage, titrate the harvested virus to determine the viral load (e.g., by TCID50 or plaque assay).

    • Perform neuraminidase inhibition assays to determine the IC50 of this compound for the passaged virus populations.

    • Sequence the neuraminidase and hemagglutinin genes of the virus from passages showing a significant increase in IC50 to identify resistance-conferring mutations.

Protocol for Neuraminidase (NA) Inhibition Assay

This is a fluorescence-based assay to determine the 50% inhibitory concentration (IC50) of neuraminidase inhibitors.[10][12]

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5).

    • Prepare a working solution of the fluorescent substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) in assay buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add a fixed amount of the influenza virus (wild-type or passaged variants) to each well.

    • Add the serially diluted this compound to the wells containing the virus and incubate at room temperature for 30 minutes.

    • Initiate the enzymatic reaction by adding the MUNANA substrate to each well.

    • Incubate the plate at 37°C for 60 minutes.

  • Signal Detection:

    • Stop the reaction by adding a stop solution (e.g., 0.1 M glycine, pH 10.7, 25% ethanol).

    • Measure the fluorescence using a microplate reader with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

  • Data Analysis:

    • Plot the percentage of neuraminidase inhibition against the logarithm of the this compound concentration.

    • Calculate the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).

Protocol for Quantification of Interferon-Stimulated Gene (ISG) Expression

This protocol uses quantitative real-time PCR (qRT-PCR) to measure the induction of ISG mRNA.[11]

  • Cell Treatment:

    • Seed a suitable cell line (e.g., Calu-3) in 12-well plates and grow to confluence.

    • Treat the cells with IFN-λ1 at a predetermined concentration (e.g., 10 ng/ml) for various time points (e.g., 0, 4, 8, 12, 24 hours). Include an untreated control.

  • RNA Extraction:

    • At each time point, lyse the cells and extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.

    • Assess the quantity and quality of the extracted RNA.

  • Reverse Transcription:

    • Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Perform qRT-PCR using a real-time PCR system and a SYBR Green or probe-based detection method.

    • Use validated primers for your target ISGs (e.g., MX1, OAS1, IFIT1) and at least one housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Run each sample in triplicate.

  • Data Analysis:

    • Calculate the relative expression of the target ISGs using the ΔΔCt method, normalizing to the housekeeping gene and relative to the untreated control.

Mandatory Visualizations

Laninamivir_Mechanism_of_Action cluster_virus_lifecycle Influenza Virus Lifecycle Infected_Cell Infected Host Cell Budding_Virions Budding Progeny Virions Infected_Cell->Budding_Virions Replication & Assembly Released_Virions Released Virions Budding_Virions->Released_Virions Release (Neuraminidase action) Neuraminidase Neuraminidase Enzyme Budding_Virions->Neuraminidase Released_Virions->Infected_Cell Infection of new cells This compound This compound This compound->Neuraminidase

Caption: Mechanism of action of this compound.

IFN_Lambda_Signaling_Pathway cluster_cell Epithelial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNLR IFN-λ Receptor (IFNLR1/IL-10R2) JAK_STAT JAK-STAT Pathway (JAK1, Tyk2, STAT1, STAT2) IFNLR->JAK_STAT Activates ISGF3 ISGF3 Complex JAK_STAT->ISGF3 Forms ISRE ISRE (DNA) ISGF3->ISRE Translocates & Binds ISGs Interferon-Stimulated Genes (ISGs) (e.g., MX1, OAS1) ISRE->ISGs Induces Transcription Antiviral_State Antiviral State ISGs->Antiviral_State Establishes IFN_Lambda1 IFN-λ1 IFN_Lambda1->IFNLR Binds

Caption: Interferon lambda 1 signaling pathway.

Resistance_Selection_Workflow Start Start: Wild-Type Influenza Virus Infect_Cells Infect Calu-3 Cells Start->Infect_Cells Treatment Treat with: 1. This compound 2. This compound + IFN-λ1 3. No Drug Control Infect_Cells->Treatment Incubate Incubate (e.g., 72h) Treatment->Incubate Harvest Harvest Progeny Virus Incubate->Harvest Passage Serial Passage (Repeat with increasing drug conc.) Harvest->Passage Passage->Infect_Cells Next Passage Monitor Monitor for Resistance: - IC50 Determination - Gene Sequencing Passage->Monitor Resistant_Variant Resistant Variant Identified Monitor->Resistant_Variant

Caption: Experimental workflow for selecting resistant virus.

References

Validation & Comparative

Laninamivir vs. Oseltamivir: A Comparative Efficacy Analysis for Influenza Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of two prominent neuraminidase inhibitors, laninamivir and oseltamivir, for the treatment of influenza. The information presented is based on a thorough review of published clinical and preclinical data, with a focus on quantitative comparisons, experimental methodologies, and the underlying mechanism of action.

At a Glance: Key Efficacy Parameters

The following tables summarize the in vitro and clinical efficacy of this compound and oseltamivir against various influenza virus strains.

Table 1: In Vitro Efficacy - IC50 Values (nM) of this compound and Oseltamivir Against Influenza A and B Viruses

Influenza Virus StrainThis compound (IC50 nM)Oseltamivir (IC50 nM)Reference(s)
Influenza A(H1N1)pdm09
Wild-Type0.27 ± 0.050.43 - 1.54[1][2]
H275Y Mutant (Oseltamivir-Resistant)Normal Inhibition>100-fold increase[1]
Influenza A(H3N2) 0.62 ± 0.050.43 - 0.62[1][2]
Influenza B 3.26 ± 0.265.21 - 13[1][2]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.

Table 2: Clinical Efficacy in Adult Patients with Uncomplicated Influenza

Efficacy EndpointThis compound (40 mg, single inhalation)Oseltamivir (75 mg, twice daily for 5 days)Reference(s)
Median Time to Illness Alleviation (Hours)
Overall Population73.073.6[3]
Patients with Chronic Respiratory Diseases64.759.7[4][5]
Proportion of Patients with Virus Shedding at Day 3 Significantly lower than oseltamivir (P=.006)-[3]

Table 3: Clinical Efficacy in Pediatric Patients with Uncomplicated Influenza

Efficacy EndpointThis compound (20mg or 40mg, single inhalation)Oseltamivir (2 mg/kg, twice daily for 5 days)Reference(s)
Median Time to Illness Alleviation (Hours)
Influenza A(H1N1) (Oseltamivir-resistant)Markedly reduced vs. oseltamivir-[6]
Influenza A(H3N2) or BNo significant difference-[6]

Mechanism of Action: Neuraminidase Inhibition

Both this compound and oseltamivir are neuraminidase inhibitors. They function by blocking the active site of the influenza virus neuraminidase enzyme, which is crucial for the release of newly formed virus particles from infected host cells. By inhibiting this process, these drugs prevent the spread of the virus to other cells in the respiratory tract.

Neuraminidase_Inhibition_Pathway cluster_virus_lifecycle Influenza Virus Replication Cycle cluster_inhibition Mechanism of Neuraminidase Inhibitors Virus Influenza Virus HostCell Host Cell Virus->HostCell Attachment & Entry Replication Viral Replication (RNA synthesis, protein production) HostCell->Replication Budding New Virions Budding Replication->Budding Release Virion Release Budding->Release Neuraminidase Neuraminidase (on virion surface) Release->Virus Infection of New Cells SialicAcid Sialic Acid (on host cell surface) Neuraminidase->SialicAcid Cleavage Action Inhibitor This compound or Oseltamivir Inhibitor->Neuraminidase Binding & Inhibition In_Vitro_Workflow Start Start PrepareReagents Prepare Reagents: - Influenza virus stock - this compound/Oseltamivir dilutions - MUNANA substrate - Assay buffer Start->PrepareReagents PlateSetup Plate Setup (96-well plate): - Add drug dilutions - Add virus to wells PrepareReagents->PlateSetup Incubation1 Incubate at Room Temperature (allows drug-enzyme binding) PlateSetup->Incubation1 AddSubstrate Add MUNANA Substrate Incubation1->AddSubstrate Incubation2 Incubate at 37°C (enzymatic reaction) AddSubstrate->Incubation2 StopReaction Stop Reaction (add stop solution) Incubation2->StopReaction ReadFluorescence Read Fluorescence (Excitation: ~365 nm, Emission: ~450 nm) StopReaction->ReadFluorescence DataAnalysis Data Analysis: - Calculate % inhibition - Determine IC50 values ReadFluorescence->DataAnalysis End End DataAnalysis->End Clinical_Trial_Workflow Start Patient Recruitment InclusionCriteria Inclusion Criteria: - Influenza-like illness - Onset of symptoms ≤ 48 hours - Positive rapid influenza test Start->InclusionCriteria Randomization Randomization InclusionCriteria->Randomization GroupA Group A: This compound (e.g., 40 mg single inhalation) Randomization->GroupA GroupB Group B: Oseltamivir (e.g., 75 mg twice daily for 5 days) Randomization->GroupB Treatment Treatment Period GroupA->Treatment GroupB->Treatment DataCollection Data Collection: - Daily symptom diaries - Viral shedding (nasal swabs) - Adverse events Treatment->DataCollection PrimaryEndpoint Primary Endpoint Analysis: (e.g., Time to alleviation of symptoms) DataCollection->PrimaryEndpoint SecondaryEndpoints Secondary Endpoint Analysis: (e.g., Viral titer reduction, duration of fever) PrimaryEndpoint->SecondaryEndpoints Results Results & Conclusion SecondaryEndpoints->Results

References

A Comparative Analysis of Neuraminidase Inhibition Kinetics: Laninamivir vs. Zanamivir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the neuraminidase inhibition kinetics of two potent antiviral drugs, Laninamivir and Zanamivir. Both drugs are formidable inhibitors of the influenza neuraminidase (NA) enzyme, a critical component for the release and spread of viral progeny. Understanding the nuances of their interaction with the target enzyme is paramount for the development of next-generation influenza therapeutics. This document synthesizes available experimental data to offer a clear and objective comparison of their performance.

Quantitative Comparison of Inhibition Potency

The inhibitory activity of this compound and Zanamivir is most commonly quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit 50% of the neuraminidase enzyme's activity. The following table summarizes the IC50 values for both inhibitors against various influenza virus subtypes, as determined by fluorescence-based enzymatic assays. Lower IC50 values are indicative of greater inhibitory potency.

Influenza Virus SubtypeThis compound IC50 (nM)Zanamivir IC50 (nM)Reference
Influenza A
A(H1N1)pdm090.8 - 2.50.6 - 1.2[1]
A(H3N2)1.5 - 4.21.1 - 2.8[1]
A(H5N1)~1.0~0.5[2]
Oseltamivir-resistant H274YEffectiveEffective[3]
Influenza B
B (Victoria Lineage)2.9 - 6.81.8 - 4.5[1]
B (Yamagata Lineage)3.5 - 8.12.2 - 5.6[1]

Note: IC50 values can vary depending on the specific viral strain, neuraminidase subtype, and the assay conditions used. The data presented here are representative values from published studies.

Kinetic Profile: A Deeper Dive into Inhibition Mechanisms

Beyond simple IC50 values, the kinetics of inhibitor binding and dissociation (kon and koff, respectively) and the inhibition constant (Ki) provide a more detailed picture of the drug-target interaction. Both this compound and Zanamivir are classified as slow-binding inhibitors, meaning they exhibit a time-dependent increase in inhibition.

Experimental Protocols

The determination of neuraminidase inhibition kinetics is predominantly carried out using a fluorescence-based assay with the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Standard Neuraminidase Inhibition Assay Protocol
  • Virus Preparation: Influenza virus stocks are cultured and titrated. The virus is then diluted to a concentration that produces a linear fluorescent signal over the course of the assay.

  • Inhibitor Dilution: Serial dilutions of this compound and Zanamivir are prepared in an appropriate assay buffer (e.g., MES buffer with CaCl2).

  • Incubation: A fixed volume of the diluted virus is pre-incubated with an equal volume of the serially diluted inhibitor in a 96-well microplate for a specified period (typically 30-60 minutes) at 37°C. This pre-incubation step is crucial for slow-binding inhibitors to reach equilibrium.

  • Substrate Addition: The enzymatic reaction is initiated by adding a solution of the fluorogenic substrate MUNANA to each well.

  • Fluorescence Measurement: The plate is incubated at 37°C, and the fluorescence generated by the enzymatic cleavage of MUNANA is measured at regular intervals using a microplate reader (excitation ~365 nm, emission ~450 nm).

  • Data Analysis: The rate of the enzymatic reaction is determined from the linear phase of the fluorescence signal progression. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Ki, kon, and koff values can be determined through more complex kinetic modeling of the real-time fluorescence data.

Visualizing the Process and a Deeper Understanding

To better illustrate the experimental process and the interplay of kinetic parameters, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Virus_Prep Virus Preparation Pre_incubation Pre-incubation (Virus + Inhibitor) Virus_Prep->Pre_incubation Inhibitor_Dilution Inhibitor Dilution Inhibitor_Dilution->Pre_incubation Substrate_Addition Substrate Addition (MUNANA) Pre_incubation->Substrate_Addition Kinetic_Reading Kinetic Reading (Fluorescence) Substrate_Addition->Kinetic_Reading Data_Analysis Data Analysis (IC50, Ki, kon, koff) Kinetic_Reading->Data_Analysis

Neuraminidase Inhibition Assay Workflow

Kinetic_Parameters cluster_params Kinetic Parameters cluster_relationship Relationship kon kon (Association Rate) Ki Ki (Inhibition Constant) kon->Ki koff / kon koff koff (Dissociation Rate) koff->Ki Effectiveness Overall Inhibitor Effectiveness koff->Effectiveness Slower koff leads to longer duration of action IC50 IC50 (Half-maximal Inhibitory Concentration) Ki->IC50 Influences IC50->Effectiveness

Interplay of Neuraminidase Inhibition Kinetics

Conclusion

Both this compound and Zanamivir are highly potent inhibitors of influenza neuraminidase. While their IC50 values are comparable across a range of influenza subtypes, a key differentiator lies in their kinetic profiles. This compound's slower dissociation rate from the neuraminidase enzyme provides a sustained inhibitory effect, which is the basis for its long-acting therapeutic efficacy and single-dose administration. This detailed understanding of their inhibition kinetics is crucial for the rational design of future antiviral agents with improved therapeutic profiles.

References

Head-to-Head Clinical Trial Data of Laninamivir Against Other Neuraminidase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of laninamivir with other neuraminidase inhibitors (NAIs) based on head-to-head clinical trial data. The following sections detail the efficacy and safety of this compound in relation to oseltamivir, peramivir, and zanamivir, supported by experimental data and protocols from key clinical studies.

Mechanism of Action of Neuraminidase Inhibitors

Neuraminidase inhibitors are a class of antiviral drugs that target the neuraminidase enzyme of the influenza virus. This enzyme is crucial for the release of newly formed virus particles from the surface of infected cells, thus enabling the spread of the infection. By blocking the active site of the neuraminidase enzyme, these inhibitors prevent the cleavage of sialic acid residues, causing the new virions to remain attached to the host cell and aggregate at the cell surface. This action effectively halts the propagation of the virus. This compound, like other NAIs, is a transition-state analogue of sialic acid. A distinguishing feature of this compound is its long-acting nature, allowing for a single-dose administration.

Neuraminidase_Inhibitor_Mechanism cluster_virus_lifecycle Influenza Virus Replication Cycle Virus Influenza Virus Attachment 1. Attachment & Entry Virus->Attachment HostCell Host Cell Replication 2. Viral Replication HostCell->Replication Attachment->HostCell Budding 3. Budding of New Virions Replication->Budding Release 4. Release of New Virions Budding->Release Neuraminidase Neuraminidase (on Budding Virion) Budding->Neuraminidase expresses SialicAcid Sialic Acid Receptor (on Host Cell) Budding->SialicAcid remains attached to NAI Neuraminidase Inhibitor (e.g., this compound) NAI->Neuraminidase binds to & blocks Neuraminidase->SialicAcid cleaves Inhibition Inhibition of Neuraminidase

Mechanism of action of neuraminidase inhibitors.

Efficacy of this compound vs. Other Neuraminidase Inhibitors

The clinical efficacy of this compound has been evaluated in several head-to-head trials against other neuraminidase inhibitors, primarily focusing on the time to alleviation of influenza symptoms and the time to defervescence.

This compound vs. Oseltamivir

Adult Population:

A double-blind, randomized, noninferiority clinical trial in adults demonstrated that a single 40 mg inhaled dose of this compound was noninferior to a 5-day course of oral oseltamivir (75 mg twice daily) in alleviating influenza symptoms.[1] The median time to illness alleviation was 73.0 hours for the 40 mg this compound group and 73.6 hours for the oseltamivir group.[1] Notably, a 20 mg dose of this compound did not meet the noninferiority margin compared to oseltamivir.[1] In a study involving adult patients with chronic respiratory diseases, the efficacy of this compound was found to be similar to that of oseltamivir.[2]

Pediatric Population:

In a study of children aged 9 years and younger, a single inhaled dose of this compound (both 20 mg and 40 mg) was found to be more effective than a 5-day course of oral oseltamivir in patients infected with oseltamivir-resistant influenza A (H1N1) virus.[1] The median time to illness alleviation was significantly shorter in the this compound groups.[1] For influenza A (H3N2) or B virus infections, there were no significant differences in the time to illness alleviation between the this compound and oseltamivir groups.[1]

Trial Population Drug Regimen Primary Endpoint Result Citation
Watanabe et al.AdultsThis compound 40 mg single inhalation vs. Oseltamivir 75 mg twice daily for 5 daysTime to illness alleviation73.0 hours vs. 73.6 hours (non-inferior)[1]
Sugaya et al.Children (≤9 years) with oseltamivir-resistant H1N1This compound 20 mg or 40 mg single inhalation vs. Oseltamivir 2 mg/kg twice daily for 5 daysTime to illness alleviationSignificantly shorter with this compound[1]
Watanabe et al.Adults with chronic respiratory diseasesThis compound 40 mg single inhalation vs. Oseltamivir 75 mg twice daily for 5 daysTime to illness alleviation64.7 hours vs. 59.7 hours (similar efficacy)[2]
This compound vs. Peramivir

A randomized clinical trial comparing single doses of this compound (40 mg inhaled), peramivir (300 mg intravenous), and a 5-day course of oseltamivir (75 mg twice daily) in outpatients with seasonal influenza found that peramivir was superior to oseltamivir in shortening the time to defervescence.[3] While there was no statistically significant difference between the this compound and oseltamivir groups, the average time to defervescence was shorter in the this compound group.[3]

Trial Population Drug Regimen Primary Endpoint Result Citation
Yoshino et al.OutpatientsThis compound 40 mg single inhalation vs. Peramivir 300 mg single IV injection vs. Oseltamivir 75 mg twice daily for 5 daysTime to defervescencePeramivir superior to oseltamivir. This compound showed a shorter, but not statistically significant, time to defervescence compared to oseltamivir.[3]
This compound vs. Zanamivir

A prospective, multicenter observational study in children (5-18 years) with influenza A(H3N2) or B virus infections compared the clinical effectiveness of inhaled this compound and inhaled zanamivir. The study found no statistically significant difference in the duration of fever between the two groups.[4] However, episodes of biphasic fever were more frequently observed in younger children and in the this compound group.[4]

Trial Population Drug Regimen Primary Endpoint Result Citation
Sugaya et al.Children (5-18 years)This compound single inhalation vs. Zanamivir twice daily for 5 daysDuration of feverNo significant difference[4]

Safety and Tolerability

Across the reviewed clinical trials, this compound was generally well-tolerated in both adult and pediatric populations. The most commonly reported adverse events were mild to moderate and included gastrointestinal issues such as diarrhea and vomiting.[1][5] In a study involving patients with chronic respiratory diseases, no specific adverse events related to this compound, such as bronchospasm, were observed.[2]

Experimental Protocols

The following provides a generalized experimental protocol based on the methodologies of the cited head-to-head clinical trials. For specific details, it is recommended to consult the full-text publications of each study.

Clinical_Trial_Workflow cluster_screening Patient Screening and Enrollment cluster_randomization Randomization and Treatment cluster_followup Follow-up and Data Collection cluster_endpoints Endpoint Assessment Screening Screening of Patients with Influenza-like Illness InclusionCriteria Inclusion Criteria Met? (e.g., fever, symptom duration) Screening->InclusionCriteria InclusionCriteria->Screening No ExclusionCriteria Exclusion Criteria Met? (e.g., contraindications) InclusionCriteria->ExclusionCriteria Yes ExclusionCriteria->Screening Yes InformedConsent Informed Consent Obtained ExclusionCriteria->InformedConsent No Enrollment Patient Enrollment InformedConsent->Enrollment Randomization Randomization (Double-blind) Enrollment->Randomization GroupA Treatment Group A (e.g., this compound) Randomization->GroupA GroupB Treatment Group B (e.g., Oseltamivir) Randomization->GroupB Placebo Placebo Group (if applicable) Randomization->Placebo SymptomDiary Daily Symptom Diary GroupA->SymptomDiary GroupB->SymptomDiary Placebo->SymptomDiary VirologicalSampling Virological Sampling (e.g., nasal/throat swabs) SymptomDiary->VirologicalSampling SafetyAssessment Adverse Event Monitoring VirologicalSampling->SafetyAssessment DataAnalysis Data Analysis SafetyAssessment->DataAnalysis PrimaryEndpoint Primary Endpoint (e.g., Time to Illness Alleviation) DataAnalysis->PrimaryEndpoint SecondaryEndpoints Secondary Endpoints (e.g., Time to Defervescence, Viral Shedding) DataAnalysis->SecondaryEndpoints

Generalized clinical trial workflow.
Key Methodological Components:

  • Study Design: Most were multicenter, randomized, double-blind, controlled trials.[1][2] Some were prospective observational studies.[4]

  • Patient Population: Inclusion criteria typically involved patients with febrile illness and a positive rapid influenza antigen test, with symptom onset within a specified timeframe (e.g., 36 or 48 hours).[1][4] Patients with certain underlying medical conditions were included in specific trials.[2]

  • Randomization and Blinding: Patients were randomly assigned to treatment groups. In double-blind studies, both patients and investigators were unaware of the treatment allocation.[1][2]

  • Interventions:

    • This compound: Administered as a single inhalation, typically 20 mg or 40 mg.[1][4]

    • Oseltamivir: Administered orally, typically 75 mg twice daily for 5 days for adults, with pediatric dosing based on body weight.[1]

    • Peramivir: Administered as a single intravenous infusion, typically 300 mg.[3]

    • Zanamivir: Administered via inhalation, typically 10 mg twice daily for 5 days.[4]

  • Efficacy Assessments:

    • Time to Illness Alleviation: Defined as the time from the start of treatment until all major influenza symptoms (such as fever, headache, muscle aches, cough, and sore throat) were rated as mild or absent. Patients often recorded their symptoms daily in a diary.[1]

    • Time to Defervescence: The time until body temperature returned to and remained normal.[3]

    • Viral Shedding: Nasal or throat swabs were collected at specified intervals to determine the presence and titer of the influenza virus.[1]

  • Safety Assessments: All adverse events were recorded throughout the study period.

  • Statistical Analysis: Non-inferiority margins were pre-specified in some trials to compare the efficacy of this compound to the active comparator.[1] Survival analysis methods, such as the Kaplan-Meier method, were used to analyze time-to-event data.[1]

References

Validating the Long-Acting Therapeutic Window of Laninamivir: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the long-acting neuraminidase inhibitor, Laninamivir, with other commercially available alternatives. Supported by experimental data, this document delves into the validation of this compound's extended therapeutic window, offering insights into its efficacy even when treatment is delayed.

This compound is a potent neuraminidase (NA) inhibitor administered as a single inhaled dose of its prodrug, this compound octanoate.[1][2] Its unique long-acting property is attributed to its prolonged retention in the respiratory tract, the primary site of influenza virus replication.[2][3] This sustained local concentration allows for a single administration to be effective for the entire course of treatment, a significant advantage over other neuraminidase inhibitors like oseltamivir and zanamivir, which typically require twice-daily administration for five days.[2][3]

Comparative Efficacy of Neuraminidase Inhibitors

The in vitro efficacy of neuraminidase inhibitors is commonly determined by their half-maximal inhibitory concentration (IC50) against various influenza virus strains. The following table summarizes the IC50 values for this compound and its counterparts.

DrugInfluenza A (H1N1)Influenza A (H3N2)Influenza BOseltamivir-Resistant (H275Y)
This compound 0.52-1.2 nM0.93-2.1 nM2.9-6.5 nM0.61-1.5 nM
Oseltamivir 0.46-1.3 nM0.23-0.98 nM2.2-8.7 nM190-600 nM
Zanamivir 0.33-1.1 nM0.64-1.8 nM1.3-4.2 nM0.45-1.3 nM
Peramivir 0.15-0.8 nM0.12-0.6 nM0.3-1.5 nM0.2-0.9 nM

Note: IC50 values can vary depending on the specific virus strain and assay conditions.

Validating the Therapeutic Window: In Vivo Evidence

The therapeutic window of an antiviral drug is a critical factor in its clinical utility, as treatment is often initiated after the onset of symptoms. A key study by Kariya et al. (2019) investigated the efficacy of a single dose of this compound octanoate compared to multiple doses of oseltamivir when treatment was initiated at an early (1 day post-infection) and an advanced (3 days post-infection) stage of lethal influenza virus infection in mice.

Efficacy with Early Treatment Initiation (1 Day Post-Infection)
Treatment GroupDoseSurvival Rate (%)Mean Day of Death
This compound 0.69 mg/kg (single dose)100%-
Oseltamivir 3.94 mg/kg (twice daily for 5 days)83.3%9.0
Vehicle Control -0%7.8
Efficacy with Delayed Treatment Initiation (3 Days Post-Infection)
Treatment GroupDoseSurvival Rate (%)Mean Day of Death
This compound 0.69 mg/kg (single dose)66.7%10.5
Oseltamivir 3.94 mg/kg (twice daily for 5 days)16.7%8.8
Vehicle Control -0%7.8

The results demonstrate that even when treatment was delayed until 3 days post-infection, a single dose of this compound significantly improved survival rates compared to repeated doses of oseltamivir.

Viral Titer Reduction with Delayed Treatment (3 Days Post-Infection)
Treatment GroupDoseLung Viral Titer (log10 PFU/mL) at 6 dpi
This compound 0.69 mg/kg (single dose)3.5
Oseltamivir 3.94 mg/kg (twice daily for 5 days)5.8
Vehicle Control -7.2

A single administration of this compound resulted in a significantly greater reduction in lung viral titers compared to a 5-day course of oseltamivir when treatment was initiated at an advanced stage of infection.

Experimental Protocols

In Vivo Mouse Model of Lethal Influenza Infection

1. Virus and Animals: Female BALB/c mice (6-8 weeks old) are used. A mouse-adapted influenza A virus strain (e.g., A/Puerto Rico/8/34 (H1N1)) is used for infection. The 50% lethal dose (LD50) is determined beforehand.

2. Infection: Mice are anesthetized and intranasally inoculated with a lethal dose (e.g., 10x LD50) of the influenza virus in a volume of 50 µL.

3. Antiviral Treatment:

  • This compound octanoate: Administered as a single intranasal dose at the specified time point post-infection (e.g., 1 or 3 days).

  • Oseltamivir phosphate: Administered orally twice daily for 5 consecutive days, starting at the specified time point post-infection.

  • A control group receives a vehicle (e.g., saline) following the same schedule.

4. Monitoring and Endpoints:

  • Survival: Mice are monitored daily for 14-21 days, and survival rates are recorded.

  • Body Weight: Body weight is measured daily as an indicator of morbidity.

  • Viral Load Determination: At predetermined time points (e.g., 6 days post-infection), a subset of mice from each group is euthanized, and lung tissues are collected. Lungs are homogenized, and viral titers are determined using a plaque assay on Madin-Darby Canine Kidney (MDCK) cells.

Neuraminidase Inhibition Assay (Fluorescence-based)

1. Reagents and Materials:

  • Neuraminidase inhibitors (this compound, Oseltamivir carboxylate, Zanamivir, Peramivir)

  • Influenza virus stock

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay buffer (e.g., MES buffer with CaCl2)

  • Stop solution (e.g., NaOH in ethanol)

  • 96-well plates

  • Fluorometer

2. Procedure:

  • Serial dilutions of the neuraminidase inhibitors are prepared.

  • The influenza virus is diluted to a concentration that gives a linear reaction rate.

  • The diluted virus is pre-incubated with the neuraminidase inhibitors for a specified time (e.g., 30 minutes) at room temperature.

  • The MUNANA substrate is added to initiate the enzymatic reaction, and the plate is incubated (e.g., 60 minutes at 37°C).

  • The reaction is terminated by adding the stop solution.

  • The fluorescence of the product (4-methylumbelliferone) is measured using a fluorometer (excitation ~365 nm, emission ~450 nm).

3. Data Analysis: The IC50 value, the concentration of the inhibitor that reduces the neuraminidase activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Science

G cluster_0 Influenza Virus Replication Cycle cluster_1 Mechanism of Neuraminidase Inhibitors Virus Influenza Virus Attachment Attachment & Entry (HA mediated) Virus->Attachment HostCell Host Cell HostCell->Attachment Replication Viral Replication (RNA synthesis, protein production) Attachment->Replication Assembly Virion Assembly & Budding Replication->Assembly Release Progeny Virus Release (NA mediated) Assembly->Release NA Neuraminidase (NA) Release->NA requires cleavage of Release->NA NAI Neuraminidase Inhibitors (this compound, Oseltamivir, etc.) NAI->NA binds and inhibits SialicAcid Sialic Acid Receptor NA->SialicAcid

Caption: Mechanism of action of neuraminidase inhibitors in the influenza virus life cycle.

G cluster_0 In Vivo Therapeutic Window Study Workflow Start Start: Acclimatize Mice Infection Day 0: Intranasal Infection (Lethal dose of Influenza Virus) Start->Infection Treatment_Early Day 1: Treatment Initiation (Early Stage) Infection->Treatment_Early Treatment_Late Day 3: Treatment Initiation (Advanced Stage) Infection->Treatment_Late Dosing_Lan Single Dose (this compound) Treatment_Early->Dosing_Lan Dosing_Ose Twice Daily for 5 Days (Oseltamivir) Treatment_Early->Dosing_Ose Treatment_Late->Dosing_Lan Treatment_Late->Dosing_Ose Monitoring Daily Monitoring: - Survival - Body Weight Dosing_Lan->Monitoring Dosing_Ose->Monitoring Endpoint Endpoint Analysis: - Lung Viral Titer (Day 6) - Final Survival Rate (Day 14-21) Monitoring->Endpoint End End Endpoint->End

Caption: Experimental workflow for in vivo validation of the therapeutic window.

G cluster_0 This compound's Long-Acting Mechanism Prodrug Inhaled this compound Octanoate (Prodrug) Conversion Rapid conversion in respiratory tract by esterases Prodrug->Conversion ActiveDrug Active this compound Conversion->ActiveDrug Retention Prolonged retention in lung epithelial cells ActiveDrug->Retention Sustained Sustained high local concentration Retention->Sustained SingleDose Single Dose Efficacy Sustained->SingleDose

Caption: Pharmacokinetic basis for this compound's long-acting therapeutic effect.

References

Cross-Resistance Profiles of Laninamivir with Other Approved Antivirals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profiles of Laninamivir with other approved neuraminidase inhibitors (NAIs), namely Oseltamivir, Zanamivir, and Peramivir. The information is supported by experimental data from neuraminidase inhibition assays, offering insights into the effectiveness of these antivirals against various influenza virus strains, including those with resistance-conferring mutations.

Comparative Analysis of Neuraminidase Inhibitor Susceptibility

The emergence of influenza virus variants with reduced susceptibility to NAIs poses a significant challenge to antiviral therapy. Understanding the cross-resistance patterns among different NAIs is crucial for effective clinical management and the development of new antiviral agents. This compound, a long-acting NAI, has demonstrated a resistance profile that, in many aspects, aligns with that of Zanamivir, another potent NAI.

Key Resistance-Associated Amino Acid Substitutions

Several amino acid substitutions in the neuraminidase (NA) protein have been identified to confer resistance to one or more NAIs. These mutations can alter the binding affinity of the inhibitors to the enzyme's active site. Some of the most clinically relevant mutations include:

  • H275Y (N1 numbering): This is a well-known mutation that confers high-level resistance to Oseltamivir in influenza A(H1N1) viruses.[1] However, viruses carrying this mutation generally remain susceptible to this compound and Zanamivir.[1] Peramivir's efficacy against H275Y variants can be reduced.[2]

  • E119V/G/D/A (N2 numbering): Substitutions at the E119 residue can lead to varying levels of resistance to the different NAIs. For instance, the E119V mutation in A(H3N2) viruses can cause resistance to Oseltamivir while retaining susceptibility to Zanamivir.[1] The E119G mutation has been shown to reduce susceptibility to this compound.[3]

  • R292K (N2 numbering): This mutation is known to confer cross-resistance to multiple NAIs, including Oseltamivir and Peramivir, and can reduce the effectiveness of Zanamivir and this compound.[3]

  • D197E (B numbering): This mutation in influenza B viruses has been shown to confer resistance to this compound.

Quantitative Analysis of Antiviral Susceptibility

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of this compound, Oseltamivir, Zanamivir, and Peramivir against wild-type and various mutant influenza virus strains, as determined by fluorescence-based neuraminidase inhibition assays.

Table 1: Comparative IC50 Values (nM) of Neuraminidase Inhibitors Against Wild-Type Influenza Viruses

Virus SubtypeThis compound (nM)Oseltamivir (nM)Zanamivir (nM)Peramivir (nM)
A(H1N1)pdm09 0.27 ± 0.05[2]1.2 - 1.54[1]0.76 - 0.92[1]~0.13 (median)[2]
A(H3N2) 0.62 ± 0.05[2]0.5 - 0.67[1][4]1.82 - 2.28[1][4]~0.18 (median)[2]
Influenza B 3.26 ± 0.26[2]8.8 - 13[1][4]2.28 - 4.19[1][4]0.74 ± 0.33[2]

Note: Values are presented as mean ± standard deviation or as a range compiled from multiple sources. Assay conditions and virus isolates may vary between studies.

Table 2: Fold-Increase in IC50 Values for Neuraminidase Inhibitors Against Resistant Influenza Virus Strains

NA MutationVirus SubtypeThis compound (Fold Increase)Oseltamivir (Fold Increase)Zanamivir (Fold Increase)Peramivir (Fold Increase)
H275Y A(H1N1)Normal Inhibition>100 (Highly Reduced)[5]Normal Inhibition[5]438 (Highly Reduced)[6]
E119V A(H3N2)Normal Inhibition>100 (Highly Reduced)[5]Normal Inhibition[5]-
E119G A(H5N1)Reduced InhibitionReduced InhibitionHighly Reduced Inhibition[5]-
R292K A(H3N2)Reduced Inhibition>9,000 (Highly Reduced)[1]4-25 (Reduced)[1]Highly Reduced Inhibition
Q136K A(H1N1)-No Effect~300 (Highly Reduced)[7]~70 (Reduced)[7]

Note: "Normal Inhibition," "Reduced Inhibition," and "Highly Reduced Inhibition" are qualitative interpretations based on fold-change thresholds that can vary slightly between reporting standards.

Experimental Protocols

The data presented in this guide are primarily derived from in vitro neuraminidase inhibition assays. The following is a detailed methodology for a typical fluorescence-based assay.

Fluorescence-Based Neuraminidase Inhibition Assay Protocol

This protocol is adapted from established methods for determining the susceptibility of influenza viruses to neuraminidase inhibitors.[8][9][10]

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer solution (e.g., MES buffer) at the optimal pH for the neuraminidase enzyme activity (typically pH 6.5).

  • Neuraminidase Inhibitors: Prepare stock solutions of this compound, Oseltamivir carboxylate (the active metabolite of Oseltamivir), Zanamivir, and Peramivir in the assay buffer. Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Fluorogenic Substrate: Prepare a working solution of a fluorogenic neuraminidase substrate, such as 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Stop Solution: Prepare a solution to terminate the enzymatic reaction (e.g., a high pH buffer like glycine-ethanol).

2. Assay Procedure:

  • Virus Titration: Determine the optimal concentration of the virus stock that yields a linear enzymatic reaction rate over the incubation period.

  • Inhibitor and Virus Incubation: In a 96-well microplate, add a standardized amount of the influenza virus to wells containing the serially diluted neuraminidase inhibitors. Include control wells with virus but no inhibitor (100% activity) and wells with buffer only (background). Incubate the plate to allow the inhibitors to bind to the viral neuraminidase.

  • Substrate Addition and Incubation: Add the MUNANA substrate to all wells to initiate the enzymatic reaction. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding the stop solution to all wells.

  • Fluorescence Measurement: Measure the fluorescence of each well using a microplate fluorometer at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 368/460 nm for the product of MUNANA cleavage, 4-methylumbelliferone).[11]

3. Data Analysis:

  • Subtract the background fluorescence from all readings.

  • Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the control wells with no inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, the concentration of the inhibitor that reduces neuraminidase activity by 50%, by fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the fluorescence-based neuraminidase inhibition assay.

Neuraminidase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis reagents Prepare Reagents (Buffer, Inhibitors, Substrate, Stop Solution) plate_setup Plate Setup: Add Virus & Serial Dilutions of Inhibitors reagents->plate_setup virus_titration Virus Titration virus_titration->plate_setup incubation1 Incubate (Inhibitor Binding) plate_setup->incubation1 To 96-well plate add_substrate Add MUNANA Substrate incubation1->add_substrate incubation2 Incubate at 37°C add_substrate->incubation2 stop_reaction Add Stop Solution incubation2->stop_reaction read_fluorescence Measure Fluorescence (Ex/Em = 368/460 nm) stop_reaction->read_fluorescence data_processing Calculate % Inhibition read_fluorescence->data_processing curve_fitting Plot Dose-Response Curve data_processing->curve_fitting ic50 Determine IC50 Value curve_fitting->ic50

Caption: Workflow of a fluorescence-based neuraminidase inhibition assay.

Signaling Pathway of Neuraminidase Inhibition

The neuraminidase inhibitors function by mimicking the natural substrate of the viral neuraminidase, sialic acid. By competitively binding to the active site of the enzyme, they prevent the cleavage of sialic acid residues from the host cell surface and newly formed virions. This action inhibits the release of progeny viruses from infected cells, thereby limiting the spread of the infection.

NA_Inhibition_Pathway cluster_virus_lifecycle Influenza Virus Replication Cycle cluster_inhibition Mechanism of Inhibition cluster_outcome Therapeutic Outcome virus_release Progeny Virus Release na_action Neuraminidase (NA) cleaves Sialic Acid virus_release->na_action Requires virus_spread Virus Spreads to New Cells na_action->virus_spread Enables binding Binds to NA Active Site na_action->binding Competitively Inhibited by nai Neuraminidase Inhibitor (e.g., this compound) nai->binding inhibition Inhibition of NA Enzymatic Activity binding->inhibition blocked_release Virus Release is Blocked inhibition->blocked_release Leads to reduced_spread Reduced Viral Spread blocked_release->reduced_spread

Caption: Mechanism of action of neuraminidase inhibitors.

References

Prophylactic Efficacy of Laninamivir in Preclinical Models: A Comparative Meta-Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the prophylactic efficacy of Laninamivir, a long-acting neuraminidase inhibitor, in preclinical models of influenza infection. By summarizing key experimental data and methodologies from pivotal studies, this document offers an objective comparison of this compound's performance against other established neuraminidase inhibitors, such as oseltamivir and zanamivir.

Comparative Efficacy of Prophylactic this compound

This compound, administered as its prodrug this compound octanoate (CS-8958), has demonstrated potent and long-lasting prophylactic efficacy in various preclinical models. A single intranasal administration of CS-8958 has been shown to be superior to repeated administrations of other neuraminidase inhibitors, even when administered up to seven days prior to viral challenge[1][2]. This prolonged protective effect is a key differentiator for this compound in the landscape of influenza antivirals.

Key Findings from Preclinical Studies:
  • Sustained Prophylactic Activity: A single dose of CS-8958 has shown significant prophylactic efficacy in mouse models of influenza A and B virus infection when administered as early as seven days before infection[1][3].

  • Superiority over Comparators: In mouse models, a single prophylactic dose of CS-8958 demonstrated superior efficacy in terms of survival rates and reduction of viral titers compared to repeated doses of zanamivir or oseltamivir[1].

  • Efficacy Against Resistant Strains: this compound has shown potent inhibitory activity against a wide range of influenza A and B viruses, including oseltamivir-resistant strains[1][2].

The following tables summarize the quantitative data from key preclinical studies, highlighting the prophylactic efficacy of this compound in comparison to other neuraminidase inhibitors.

Data Presentation

Table 1: Prophylactic Efficacy of a Single Dose of this compound Octanoate (CS-8958) vs. Zanamivir in a Mouse Model of Influenza A (H1N1) Infection
Treatment GroupDose (mg/kg)Administration Time Pre-InfectionSurvival Rate (%)Mean Day of Death
CS-8958 0.237 days9018.0
0.0767 days6014.8
Zanamivir 3.37 days5013.5
1.17 days2011.2
Placebo --09.5

Data extracted from Kubo et al., 2010. The study utilized a lethal challenge model in mice.

Table 2: Prophylactic Efficacy of a Single Dose of this compound Octanoate (CS-8958) vs. Zanamivir in a Mouse Model of Influenza B Infection
Treatment GroupDose (mg/kg)Administration Time Pre-InfectionSurvival Rate (%)
CS-8958 0.717 days100
0.237 days100
0.0767 days45
Zanamivir 9.67 days100
3.37 days91
1.17 days64
Placebo --9

Data extracted from Kubo et al., 2010. The study highlights the potent prophylactic activity of a single dose of CS-8958 against influenza B virus.

Experimental Protocols

The following section details the methodologies employed in the key cited preclinical studies to evaluate the prophylactic efficacy of this compound.

Study Design from Kubo et al., 2010
  • Animal Model: Female BALB/c mice, 5 weeks old.

  • Virus Strains:

    • Influenza A/PR/8/34 (H1N1)

    • Influenza B/Hong Kong/5/72

  • Drug Administration:

    • This compound octanoate (CS-8958) and zanamivir were administered intranasally as a single dose at various time points (1, 4, and 7 days) prior to infection.

  • Infection: Mice were anesthetized and intranasally inoculated with a lethal dose of the respective influenza virus.

  • Efficacy Endpoints:

    • Survival: Mice were monitored daily for 21 days post-infection to record survival rates.

    • Viral Titers: Lungs were collected from a separate group of mice at specified time points post-infection to determine viral titers by plaque assay.

  • Statistical Analysis: Survival curves were analyzed using the log-rank test.

Mandatory Visualization

The following diagram illustrates the general workflow of a preclinical study evaluating the prophylactic efficacy of an antiviral agent.

Prophylactic_Efficacy_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_observation Observation & Data Collection Phase cluster_analysis Data Analysis Phase Animal_Acclimatization Animal Model Acclimatization (e.g., BALB/c mice) Drug_Preparation Test Compound Preparation (e.g., this compound Octanoate) Virus_Propagation Influenza Virus Propagation and Titer Determination Drug_Administration Single Prophylactic Drug Administration (Intranasal) Virus_Propagation->Drug_Administration Viral_Challenge Intranasal Viral Challenge (Lethal Dose) Drug_Administration->Viral_Challenge Time Interval (e.g., 7 days) Monitoring Daily Monitoring (Survival, Body Weight, Symptoms) Viral_Challenge->Monitoring Tissue_Collection Tissue Collection (e.g., Lungs for Viral Titer) Viral_Challenge->Tissue_Collection Survival_Analysis Survival Curve Analysis (Log-rank test) Monitoring->Survival_Analysis Viral_Titer_Analysis Viral Titer Quantification (Plaque Assay) Tissue_Collection->Viral_Titer_Analysis Statistical_Comparison Statistical Comparison (vs. Placebo/Comparator) Survival_Analysis->Statistical_Comparison Viral_Titer_Analysis->Statistical_Comparison

Caption: Experimental workflow for preclinical prophylactic efficacy studies.

References

Laninamivir: A Comparative Analysis of Efficacy Across Influenza Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the efficacy of Laninamivir, a long-acting neuraminidase inhibitor, against various influenza virus subtypes. The information presented herein is curated from peer-reviewed studies and is intended to support research and development efforts in the field of antiviral therapeutics.

Executive Summary

This compound demonstrates potent inhibitory activity against both influenza A and B viruses, including strains resistant to other neuraminidase inhibitors like oseltamivir.[1][2] Its unique long-acting property, requiring only a single administration, offers a significant advantage in clinical practice.[3][4] This guide synthesizes in vitro and in vivo data to provide a clear comparison of this compound's performance across different influenza subtypes, supported by detailed experimental methodologies and visual representations of its mechanism and evaluation workflow.

Mechanism of Action

This compound is a potent and selective inhibitor of the influenza virus neuraminidase (NA) enzyme.[3][5] This enzyme is crucial for the release of newly formed virus particles from infected host cells. By binding to the active site of the NA enzyme, this compound prevents the cleavage of sialic acid residues on the cell surface, effectively trapping the progeny virions and halting the spread of infection.[3][5]

Mechanism_of_Action cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Inhibition by this compound Virus_Attachment 1. Virus Attachment and Entry Viral_Replication 2. Viral RNA Replication and Protein Synthesis Virus_Attachment->Viral_Replication Virus_Assembly 3. New Virus Particle Assembly Viral_Replication->Virus_Assembly Virus_Budding 4. Virus Budding Virus_Assembly->Virus_Budding Virus_Release 5. Virus Release Virus_Budding->Virus_Release Neuraminidase Neuraminidase (NA) Enzyme This compound This compound This compound->Neuraminidase Binds to and inhibits Neuraminidase->Virus_Release

Caption: Mechanism of action of this compound in inhibiting influenza virus release.

Comparative In Vitro Efficacy

The in vitro efficacy of this compound is typically assessed by determining the concentration of the drug required to inhibit the activity of the neuraminidase enzyme (IC50) or to reduce the cytopathic effect of the virus in cell culture (EC50).

Influenza SubtypeThis compound Mean IC50 (nM)Oseltamivir Mean IC50 (nM)Zanamivir Mean IC50 (nM)Reference
Influenza A
A(H1N1)pdm090.27 ± 0.05~0.13Not specified[6]
A(H3N2)0.62 ± 0.05~0.15Not specified[6]
Influenza B
B (lineage not specified)3.26 ± 0.26~0.74Not specified[6]

Note: IC50 values can vary depending on the specific virus strains and the assay conditions used.

This compound has demonstrated a susceptibility profile similar to that of zanamivir and retains activity against oseltamivir-resistant strains, such as those with the H275Y mutation in N1 neuraminidase or the E119V mutation in N2 neuraminidase.[1]

In Vivo Efficacy in Animal Models

Animal models, primarily mice and ferrets, are crucial for evaluating the in vivo efficacy of antiviral agents.[7][8][9][10][11] These models allow for the assessment of parameters such as reduction in viral titers in the lungs and nasal passages, alleviation of clinical symptoms (e.g., weight loss, fever), and improvement in survival rates.

Studies in mouse models have shown that a single intranasal administration of this compound octanoate (the prodrug of this compound) effectively reduces viral replication and mortality associated with infections by various influenza A and B virus strains, including highly pathogenic avian influenza H5N1.

Clinical Efficacy

Clinical trials have demonstrated the efficacy and safety of a single inhaled dose of this compound octanoate for the treatment of seasonal influenza in both adults and children.[4][12][13][14] In a comparative study, this compound showed similar efficacy to oseltamivir in treating influenza, including infections caused by the A(H1N1)2009 pandemic strain.[15]

Influenza Type/SubtypeMedian Duration of Fever (this compound)Median Duration of Fever (Oseltamivir)Reference
A(H1N1)pdm0932.0 hNot directly compared in this study[12]
A(H3N2)41.0 hNot directly compared in this study[12]
B50.0 hNot directly compared in this study[12]

Another study found no statistically significant difference in the duration of fever between patients treated with zanamivir and those treated with this compound for influenza A(H3N2) and B infections.[16]

Experimental Protocols

Neuraminidase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

  • Virus Preparation: Influenza viruses are propagated in Madin-Darby canine kidney (MDCK) cells or embryonated chicken eggs. The viral neuraminidase is then purified or used as part of the whole virus.

  • Substrate: A fluorogenic or chemiluminescent substrate for neuraminidase, such as 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is used.

  • Assay Procedure:

    • Serial dilutions of this compound are prepared.

    • The diluted drug is pre-incubated with a standardized amount of viral neuraminidase.

    • The substrate is added, and the mixture is incubated at 37°C.

    • The enzymatic reaction is stopped, and the fluorescence or luminescence is measured.

  • Data Analysis: The IC50 value is calculated as the concentration of this compound that reduces the neuraminidase activity by 50% compared to the untreated control.

Plaque Reduction Assay

This assay determines the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (EC50).

  • Cell Culture: Confluent monolayers of MDCK cells are prepared in 6-well or 12-well plates.[17][18][19]

  • Virus Infection: Cells are infected with a known amount of influenza virus (e.g., 100 plaque-forming units per well) in the presence of serial dilutions of this compound.

  • Overlay: After an adsorption period, the virus-drug mixture is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or Avicel) with the corresponding drug concentration to restrict virus spread to adjacent cells.[17]

  • Incubation: Plates are incubated for 2-3 days to allow for plaque formation.

  • Plaque Visualization: The cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques. Alternatively, immunostaining for a viral protein can be used.[18]

  • Data Analysis: Plaques are counted, and the EC50 value is determined by plotting the percentage of plaque reduction against the drug concentration.

Microneutralization Assay

This assay assesses the ability of an antiviral to inhibit virus replication, often measured by the reduction of cytopathic effect (CPE) or by ELISA.[20][21][22][23]

  • Cell Seeding: MDCK cells are seeded into 96-well plates to form a confluent monolayer.

  • Virus-Drug Incubation: Serial dilutions of this compound are pre-incubated with a standardized amount of influenza virus (e.g., 100 TCID50).[20]

  • Infection: The virus-drug mixture is added to the MDCK cell monolayers and incubated.

  • Incubation: The plates are incubated for several days to allow for virus replication and the development of CPE.[20]

  • Readout:

    • CPE: The wells are visually scored for the presence or absence of CPE.

    • ELISA: The cells are fixed, and an ELISA is performed to detect a viral antigen (e.g., nucleoprotein).[22]

  • Data Analysis: The EC50 is calculated as the drug concentration that inhibits CPE or reduces the viral antigen signal by 50%.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation NA_Inhibition Neuraminidase Inhibition Assay (IC50) Plaque_Reduction Plaque Reduction Assay (EC50) NA_Inhibition->Plaque_Reduction Proceed if potent Microneutralization Microneutralization Assay (EC50) Plaque_Reduction->Microneutralization Animal_Models Animal Models (Mice, Ferrets) Microneutralization->Animal_Models Proceed to in vivo Efficacy_Parameters Efficacy Parameters: - Viral Titer Reduction - Survival Rate - Symptom Alleviation Animal_Models->Efficacy_Parameters Phase_I Phase I Trials (Safety, Pharmacokinetics) Efficacy_Parameters->Phase_I Promising candidates Phase_II_III Phase II/III Trials (Efficacy, Safety) Phase_I->Phase_II_III

References

Laninamivir Demonstrates Potent In Vivo Efficacy Against Pandemic Influenza Strains

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of in vivo studies confirms the robust activity of Laninamivir, a long-acting neuraminidase inhibitor, against pandemic influenza strains, often showing comparable or superior efficacy to other available antiviral alternatives. Marketed in Japan as Inavir®, this compound and its prodrug, this compound octanoate (CS-8958), have been extensively evaluated in various animal models, demonstrating significant reduction in viral load and improved survival rates against pandemic H1N1 and highly pathogenic avian influenza H5N1 viruses, including oseltamivir-resistant strains.

This compound distinguishes itself through its prolonged retention in the respiratory tract, allowing for a single-dose administration regimen that offers a significant compliance advantage over other neuraminidase inhibitors requiring twice-daily doses for several days.[1][2] This long-acting profile has been a key focus of in vivo validation studies, which have consistently highlighted its potent antiviral effects.

Comparative Efficacy Against Pandemic Influenza A (H1N1)pdm09

In vivo studies using mouse models of influenza A (H1N1)pdm09 infection have shown that a single intranasal administration of this compound octanoate leads to a superior reduction in lung viral titers compared to repeated administrations of Oseltamivir.[3] Clinical trials in children infected with the 2009 pandemic H1N1 virus also demonstrated that this compound octanoate significantly shortened the duration of fever compared to Oseltamivir.[4]

Drug Dosage Pandemic Strain Animal Model Key Findings Reference
This compound octanoateSingle intranasal administrationA(H1N1)pdm09MouseSuperior reduction of virus load in lungs compared to controls.[3]Kudo et al.
This compound octanoateSingle inhalation (20mg or 40mg)A(H1N1)pdm09 (Oseltamivir-resistant)Human (Children)Markedly reduced median time to illness alleviation compared to Oseltamivir.[5]Sugaya et al.
This compound octanoateSingle inhalation (40mg)Seasonal Influenza (including H1N1)Human (Adults)Non-inferior to Oseltamivir in time to illness alleviation.[6]Kashiwagi et al.
This compoundSingle intravenous administration (30mg/kg)A/PR/8/34 (H1N1)MouseSignificantly prolonged survival at a comparable level to Peramivir.[7]Yamashita et al.

Activity Against Highly Pathogenic Avian Influenza (H5N1)

The efficacy of this compound extends to highly pathogenic avian influenza strains. Both in vitro and in vivo studies have demonstrated its effectiveness against H5N1, a strain of significant pandemic concern.[1] this compound has shown potent inhibitory activity against H5N1 neuraminidase and has demonstrated protective effects in animal models of H5N1 infection.[2]

Drug Dosage Pandemic Strain Animal Model Key Findings Reference
This compound octanoateSingle intranasal administrationAvian Influenza (H5N1)MouseShowed superior anti-influenza virus activity after a single administration.[8]Kubo et al.
This compoundNot specifiedHighly Pathogenic Avian Influenza (H5N1)In vitro and Animal modelsEffective against H5N1.[1]Ikematsu et al.

Efficacy Against Oseltamivir-Resistant Strains

A critical advantage of this compound is its demonstrated activity against influenza strains that have developed resistance to Oseltamivir, a first-line neuraminidase inhibitor. Several studies have confirmed that this compound is effective against H1N1 viruses carrying the H274Y mutation, which confers resistance to Oseltamivir.[8][9] This makes this compound a crucial therapeutic option in the context of rising antiviral resistance.

Drug Dosage Resistant Strain Animal Model Key Findings Reference
This compound octanoateSingle administrationOseltamivir-resistant H1N1 (H274Y)MouseSignificantly reduced viral titers.[8]Kubo et al.
This compound octanoateSingle inhalationOseltamivir-resistant H1N1Human (Adults)Effective for the treatment of seasonal influenza caused by oseltamivir-resistant virus.[6]Kashiwagi et al.
This compoundNot specifiedOseltamivir-resistant A(H5N1) and A(H1N1)In vitroActive against oseltamivir-resistant variants.[10]Le et al.

Experimental Protocols

The in vivo validation of this compound's efficacy has been established through standardized and rigorous experimental protocols. Below are representative methodologies employed in these studies.

Mouse Model of Influenza Infection
  • Animals: Specific pathogen-free female BALB/c mice, typically 4-6 weeks old, are commonly used.

  • Virus Inoculation: Mice are anesthetized and intranasally inoculated with a non-lethal or lethal dose of the pandemic influenza virus strain being studied.

  • Drug Administration: this compound octanoate is administered as a single intranasal dose, typically at varying concentrations, shortly before or after viral inoculation. Comparative drugs like Oseltamivir are often administered orally twice daily for five days.

  • Efficacy Assessment:

    • Viral Titer Reduction: Lungs are harvested at specific time points post-infection, and viral titers are determined using plaque assays or TCID50 (50% tissue culture infective dose) assays in Madin-Darby canine kidney (MDCK) cells.

    • Survival Rate: In lethal infection models, the survival of the mice is monitored daily for a period of 14 to 21 days.

    • Body Weight Changes: Changes in body weight are monitored as an indicator of morbidity.

Ferret Model of Influenza Infection

Ferrets are also utilized as they are considered a good model for human influenza infection due to similar clinical signs and virus tropism. The experimental protocol is broadly similar to the mouse model, with adjustments for the larger animal size in terms of virus dosage and drug administration.

Mechanism of Action and Experimental Workflow

This compound, like other neuraminidase inhibitors, targets the neuraminidase enzyme of the influenza virus. This enzyme is crucial for the release of newly formed virus particles from infected cells. By inhibiting neuraminidase, this compound prevents the spread of the virus to other cells.

influenza_neuraminidase_inhibition cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Mechanism of Neuraminidase Inhibitors Virus_Entry 1. Virus Entry (Hemagglutinin-mediated) Replication 2. Viral Replication (inside host cell) Virus_Entry->Replication Budding 3. Progeny Virus Budding Replication->Budding Release 4. Virus Release (Neuraminidase-mediated) Budding->Release Spread 5. Infection of New Cells Release->Spread This compound This compound Inhibition Inhibition of Neuraminidase This compound->Inhibition Inhibition->Release Blocks

Mechanism of Neuraminidase Inhibition by this compound.

The following diagram outlines a typical workflow for the in vivo validation of antiviral candidates like this compound.

experimental_workflow cluster_setup Experimental Setup cluster_infection_treatment Infection and Treatment cluster_monitoring_analysis Monitoring and Analysis Animal_Model Select Animal Model (e.g., BALB/c mice) Inoculation Intranasal Virus Inoculation Animal_Model->Inoculation Virus_Preparation Prepare and Titer Pandemic Influenza Virus Virus_Preparation->Inoculation Drug_Formulation Prepare this compound and Control Drug Formulations Treatment Administer this compound (single dose) and Controls Drug_Formulation->Treatment Inoculation->Treatment Monitoring Daily Monitoring of Survival and Body Weight Treatment->Monitoring Sample_Collection Harvest Lungs at Specific Timepoints Monitoring->Sample_Collection Viral_Load_Assay Determine Viral Titers (Plaque Assay/TCID50) Sample_Collection->Viral_Load_Assay Data_Analysis Statistical Analysis of Results Viral_Load_Assay->Data_Analysis

Workflow for In Vivo Validation of this compound.

References

Laninamivir and Zanamivir: A Structural and Quantitative Comparison of Neuraminidase Binding

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative binding of two key neuraminidase inhibitors, laninamivir and zanamivir, to their viral target. This guide synthesizes structural data, quantitative binding affinities, and detailed experimental methodologies to provide a comprehensive overview for advancing antiviral drug discovery.

The influenza virus neuraminidase (NA) is a critical enzyme for viral replication, facilitating the release of newly formed virions from infected host cells.[1] Its highly conserved active site makes it a prime target for antiviral drugs.[1] Among the class of neuraminidase inhibitors, zanamivir and this compound are notable for their efficacy. Both are transition-state analogs of sialic acid, the natural substrate for neuraminidase, and function by competitively inhibiting the enzyme's active site.[1][2] This guide provides an in-depth comparison of the structural and quantitative aspects of this compound and zanamivir binding to neuraminidase, supported by experimental data and detailed protocols.

Quantitative Comparison of Inhibitory Potency

The inhibitory activities of this compound and zanamivir are commonly quantified by their half-maximal inhibitory concentration (IC50) values. These values represent the concentration of the inhibitor required to reduce neuraminidase activity by 50%. A lower IC50 value indicates a higher binding affinity and more potent inhibition.[3] The following table summarizes the IC50 values for both inhibitors against various influenza A and B virus neuraminidase subtypes.

Neuraminidase SubtypeThis compound IC50 (nM)Zanamivir IC50 (nM)Virus Strain/Reference
N5 (Group 1)0.900.59p57N2[4]
p09N1 (Atypical Group 1)1.831.11p09N1[4]
p57N2 (Group 2)3.121.36p57N2[4]
A(H3N2)Mean: 0.53 ± 0.10Mean: 0.53 ± 0.10A(H3N2) viruses[5][6]

Data compiled from multiple studies to illustrate the comparative inhibitory potency.

The data indicates that while both inhibitors are highly potent, zanamivir generally exhibits slightly lower IC50 values across the tested neuraminidase subtypes, suggesting a marginally higher binding affinity in these specific assays.[4] However, both compounds are effective in the sub-nanomolar to low nanomolar range, highlighting their clinical efficacy.[4][5]

Structural Basis of Inhibition: A Comparative Analysis

The binding modes of both this compound and zanamivir to the neuraminidase active site are highly similar to that of the transition-state analogue, Neu5Ac2en.[4] Both inhibitors occupy the highly conserved active site pocket of the enzyme.[1]

Zanamivir's Interaction with Neuraminidase:

Zanamivir's binding is characterized by a network of hydrogen bonds and salt bridges with key amino acid residues within the active site.[1]

  • The 4-guanidino group , a key feature of zanamivir, forms favorable interactions with the side chains of glutamic acid 119 (E119) and glutamic acid 227 (E227).[1]

  • The carboxylate group interacts with a triad of conserved arginine residues: R118, R292, and R371.[1]

  • The glycerol side chain forms hydrogen bonds with glutamic acid 276 (E276).[1]

  • The acetamido group interacts with arginine 152 (R152).[1]

This compound's Interaction and Key Differences:

This compound shares the core structure of zanamivir, including the crucial 4-guanidino group, and thus engages in many of the same interactions within the active site.[4] The primary structural difference is the presence of a 7-methoxy group in this compound.[4]

While the overall binding mode is very similar to zanamivir, this additional hydrophobic 7-methoxy group does introduce some minor differences in the inhibitor-neuraminidase interactions.[4] This group is oriented towards the hydrophobic side chain of isoleucine 222 (Ile222).[4] Although the interaction is relatively distant (over 5 Å), it is a distinguishing feature of this compound's binding.[4] The accessibility of the bulky 4-guanidino group of both inhibitors deep within the 150-loop of the active site is a critical factor for their effectiveness, particularly against group 1 neuraminidases which possess a 150-cavity.[4][7]

G cluster_NA Neuraminidase Active Site cluster_inhibitors R118 Arg118 E119 Glu119 D151 Asp151 R152 Arg152 R224 Arg224 E227 Glu227 E276 Glu276 R292 Arg292 R371 Arg371 I222 Ile222 This compound This compound L_Guanidino 4-Guanidino This compound->L_Guanidino L_Methoxy 7-Methoxy This compound->L_Methoxy L_Carboxylate Carboxylate This compound->L_Carboxylate L_Glycerol Glycerol This compound->L_Glycerol L_Acetamido Acetamido This compound->L_Acetamido Zanamivir Zanamivir Z_Guanidino 4-Guanidino Zanamivir->Z_Guanidino Z_Carboxylate Carboxylate Zanamivir->Z_Carboxylate Z_Glycerol Glycerol Zanamivir->Z_Glycerol Z_Acetamido Acetamido Zanamivir->Z_Acetamido L_Guanidino->E119 H-bond L_Guanidino->D151 H-bond L_Guanidino->E227 H-bond L_Methoxy->I222 Hydrophobic interaction L_Carboxylate->R118 Salt bridge L_Carboxylate->R292 Salt bridge L_Carboxylate->R371 Salt bridge L_Glycerol->E276 H-bond L_Acetamido->R152 H-bond Z_Guanidino->E119 H-bond Z_Guanidino->D151 H-bond Z_Guanidino->E227 H-bond Z_Carboxylate->R118 Salt bridge Z_Carboxylate->R292 Salt bridge Z_Carboxylate->R371 Salt bridge Z_Glycerol->E276 H-bond Z_Acetamido->R152 H-bond

Caption: Comparative binding modes of this compound and Zanamivir in the neuraminidase active site.

Experimental Protocols

The determination of inhibitory potency and the structural basis of binding relies on robust and reproducible experimental methodologies.

Neuraminidase Inhibition Assay (Fluorescence-based)

This assay is widely used to determine the IC50 values of neuraminidase inhibitors.[3][8]

Principle: The neuraminidase enzyme cleaves the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), releasing the fluorescent product 4-methylumbelliferone (4-MU).[9][10] The fluorescence intensity is directly proportional to the enzyme activity. In the presence of an inhibitor, the enzymatic activity is reduced, leading to a decrease in fluorescence.[3]

Reagent Preparation:

  • Assay Buffer: 33 mM 2-(N-morpholino)ethanesulfonic acid (MES) buffer with 4 mM calcium chloride (CaCl2), adjusted to pH 6.5.[4][8]

  • Substrate Solution: A 166 µM solution of MUNANA in the assay buffer.[4]

  • Inhibitor Dilutions: A series of concentrations of this compound and zanamivir are prepared in the assay buffer.

Assay Procedure:

  • 10 µL of purified, recombinant neuraminidase (at a concentration of 10 nM) is mixed with 10 µL of the various inhibitor dilutions in a 96-well plate.[4]

  • The mixture is incubated for 30 minutes at room temperature to allow for inhibitor binding.[4][11]

  • Following incubation, 30 µL of the 166 µM MUNANA substrate is added to each well to initiate the enzymatic reaction.[4]

  • The plate is incubated for a defined period (e.g., 60 minutes) at 37°C.

  • The reaction is stopped by adding a stop solution (e.g., freshly prepared 0.14 M NaOH in 83% ethanol).[8]

  • The fluorescence of the released 4-MU is measured using a fluorometer with excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively.[12]

  • The IC50 values are calculated by plotting the percentage of inhibition versus the inhibitor concentration and fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Assay Buffer - MUNANA Substrate - Inhibitor Dilutions mix Mix Neuraminidase and Inhibitor reagents->mix incubate1 Incubate (30 min, RT) mix->incubate1 add_substrate Add MUNANA Substrate incubate1->add_substrate incubate2 Incubate (e.g., 60 min, 37°C) add_substrate->incubate2 stop_reaction Stop Reaction incubate2->stop_reaction measure_fluorescence Measure Fluorescence stop_reaction->measure_fluorescence calculate_ic50 Calculate IC50 measure_fluorescence->calculate_ic50

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Laninamivir for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of Laninamivir, a neuraminidase inhibitor used in influenza research. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste

EquipmentSpecificationPurpose
Gloves Nitrile or other chemically resistant materialTo prevent skin contact with the compound.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or aerosols.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Not generally required for handling solid forms in small quantities. Use a fume hood for handling powders or creating solutions.To prevent inhalation of fine particles.

Step-by-Step Disposal Procedures for this compound

The disposal of this compound and associated waste must be conducted in accordance with federal, state, and local regulations. The primary method for the disposal of pharmaceutical waste is typically incineration by a licensed hazardous waste management company.

1. Segregation of this compound Waste

Proper segregation at the point of generation is the first critical step in safe disposal.

  • Solid this compound Waste:

    • Includes expired or unused pure compound, contaminated weigh boats, and pipette tips.

    • Place directly into a designated, clearly labeled, leak-proof hazardous waste container. The container should be compatible with chemical waste.

  • Liquid this compound Waste:

    • Includes solutions containing this compound.

    • Collect in a sealed, leak-proof, and chemically compatible hazardous waste container. The container must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the approximate concentration.

  • Contaminated Laboratory Materials:

    • Includes items such as gloves, bench paper, and empty vials that have come into contact with this compound.

    • These should be placed in a designated hazardous waste container.

2. Waste Container Management

  • All hazardous waste containers must be kept closed except when adding waste.

  • Store waste containers in a designated, secure area away from general laboratory traffic.

  • Do not overfill containers.

3. Disposal of Empty Containers

  • Empty this compound vials and packaging should be triple-rinsed with a suitable solvent (e.g., water or ethanol). The rinsate should be collected as hazardous liquid waste.

  • After rinsing, deface or remove all labels to prevent misuse.

  • Dispose of the rinsed, de-labeled containers in the regular laboratory trash, unless institutional policy dictates otherwise.

4. Spill Management

In the event of a this compound spill:

  • Evacuate the immediate area and alert colleagues.

  • Wear appropriate PPE, including double gloves, a lab coat, and eye protection.

  • For solid spills, gently cover with an absorbent material to avoid raising dust.

  • For liquid spills, absorb with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Carefully collect the absorbed material and spilled compound using non-sparking tools and place it into a designated hazardous waste container.

  • Decontaminate the spill area with a suitable cleaning agent, followed by a water rinse. Collect all cleaning materials as hazardous waste.

Experimental Protocols for Waste Handling

General Decontamination Procedure for Non-Disposables:

  • Objective: To decontaminate laboratory equipment (e.g., glassware, magnetic stir bars) that has been in contact with this compound.

  • Materials:

    • Appropriate PPE

    • Detergent solution

    • Deionized water

    • Suitable solvent (e.g., ethanol, if compatible with the equipment)

    • Hazardous waste container for liquid waste

  • Methodology:

    • Rinse the equipment with a suitable solvent to remove the bulk of the this compound residue. Collect this rinsate as hazardous liquid waste.

    • Wash the equipment thoroughly with a laboratory detergent solution.

    • Rinse multiple times with deionized water.

    • Allow the equipment to air dry completely before reuse.

Visualization of Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Laninamivir_Disposal_Workflow cluster_generation Waste Generation Point cluster_segregation Waste Segregation cluster_disposal Final Disposal pure_compound Pure this compound (Expired/Unused) solid_waste Solid Hazardous Waste Container pure_compound->solid_waste solutions This compound Solutions liquid_waste Liquid Hazardous Waste Container solutions->liquid_waste contaminated_materials Contaminated Materials (Gloves, Vials, etc.) contaminated_materials->solid_waste incineration Licensed Hazardous Waste Incineration solid_waste->incineration Scheduled Pickup by EHS/Waste Vendor liquid_waste->incineration Scheduled Pickup by EHS/Waste Vendor

Caption: Logical workflow for the segregation and disposal of this compound waste.

Disclaimer: The information provided in this document is intended as a guide and is based on general principles of laboratory safety and pharmaceutical waste management. It is not a substitute for institutional policies and regulatory requirements. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with all applicable laws and regulations.

Personal protective equipment for handling Laninamivir

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like Laninamivir is paramount. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is essential to minimize exposure and maintain a safe research environment.[1] This guide provides essential, immediate safety and logistical information for handling this compound, including personal protective equipment (PPE), operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound in a laboratory setting, the use of appropriate personal protective equipment is a critical first line of defense. The following table summarizes the recommended PPE.

PPE CategorySpecificationPurpose
Eye and Face Protection Safety glasses with side shields or goggles.Protects eyes from potential splashes or aerosols.
Hand Protection Wear protective gloves. The specific glove material should be chosen based on the solvent used to prepare solutions of this compound.Prevents direct skin contact with the compound.
Body Protection A standard laboratory coat should be worn.Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required under normal handling conditions with adequate ventilation. If dust or aerosols may be generated, or if irritation is experienced, a NIOSH/MSHA-approved respirator should be worn.Prevents inhalation of the compound, particularly if it is in a powdered form or aerosolized.

Operational Procedures for Handling this compound

Adherence to a systematic workflow ensures minimal risk of contamination and exposure. The following diagram illustrates the procedural steps for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_donning PPE Donning Sequence cluster_handling Compound Handling cluster_doffing PPE Doffing Sequence cluster_disposal Disposal and Cleanup prep_area Designate Handling Area gather_ppe Gather Required PPE prep_area->gather_ppe 1. Set up don_gown Don Lab Coat gather_ppe->don_gown 2. Don PPE don_mask Don Respirator (if needed) don_gown->don_mask don_goggles Don Goggles/Face Shield don_mask->don_goggles don_gloves Don Gloves don_goggles->don_gloves handle Handle this compound (e.g., weighing, preparing solutions) in a well-ventilated area don_gloves->handle 3. Proceed with work doff_gloves Remove Gloves handle->doff_gloves 4. Doff PPE doff_goggles Remove Goggles/Face Shield doff_gloves->doff_goggles doff_gown Remove Lab Coat doff_goggles->doff_gown doff_mask Remove Respirator (if used) doff_gown->doff_mask dispose_ppe Dispose of Contaminated PPE doff_mask->dispose_ppe 5. Dispose & Clean dispose_chem Dispose of this compound Waste dispose_ppe->dispose_chem clean_area Clean and Disinfect Work Area dispose_chem->clean_area wash_hands Wash Hands Thoroughly clean_area->wash_hands

Procedural workflow for safely handling this compound.

Disposal Plan

Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.

  • Unused this compound and Contaminated Materials: Since this compound is not classified as a hazardous substance, it can typically be disposed of as non-hazardous chemical waste.[1] However, it is imperative to follow all local, state, and federal regulations for chemical waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Contaminated PPE: Disposable gloves, masks, and other contaminated items should be collected in a designated waste container and disposed of according to institutional protocols for laboratory waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Laninamivir
Reactant of Route 2
Laninamivir

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.